molecular formula EuH2N3O10 B560913 Europium(III) nitrate hydrate CAS No. 100587-95-9

Europium(III) nitrate hydrate

Cat. No.: B560913
CAS No.: 100587-95-9
M. Wt: 355.991
InChI Key: XLGOHVJDOSTECY-UHFFFAOYSA-N
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Description

Europium(III) nitrate hydrate is a useful research compound. Its molecular formula is EuH2N3O10 and its molecular weight is 355.991. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

europium(3+);trinitrate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Eu.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGOHVJDOSTECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Eu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

EuH2N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Europium(III) Nitrate Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, experimental analysis, and applications of Europium(III) nitrate (B79036) hydrate (B1144303) for professionals in research, science, and drug development.

Europium(III) nitrate hydrate, with the general formula Eu(NO₃)₃·xH₂O, is a colorless, crystalline inorganic salt. The hexahydrate, Eu(NO₃)₃·6H₂O, is the most common form. This compound is of significant interest due to the unique luminescent properties of the Europium(III) ion, making it a crucial material in various advanced applications, including phosphors for lighting and displays, and as a versatile precursor in the synthesis of novel materials. For drug development professionals, its utility extends to the creation of luminescent probes for bioimaging and as a component in targeted drug delivery systems.

Core Chemical and Physical Properties

This compound is highly soluble in water and also shows solubility in polar organic solvents such as ethanol.[1] It is a strong oxidizer and can intensify fires.[2] The compound is hygroscopic and should be stored in a tightly sealed container.

Quantitative Data Summary

For ease of comparison, the key quantitative properties of this compound, primarily focusing on the common hexahydrate form, are summarized in the table below.

PropertyValueNotes
Chemical Formula Eu(NO₃)₃·6H₂OHexahydrate
Eu(NO₃)₃·5H₂OPentahydrate
Eu(NO₃)₃Anhydrous
Molecular Weight 446.07 g/mol [3]Hexahydrate
428.06 g/mol Pentahydrate
337.98 g/mol [4]Anhydrous
Appearance Colorless to pale-pink crystalline solid[3]
Melting Point 85 °C[3][5]Decomposes
Boiling Point 83 °C at 760 mmHg[5]
Solubility in Water Soluble[3][6]
Solubility in Ethanol Soluble[1]
CAS Number 10031-53-5[3][6]Hexahydrate
63026-01-7Pentahydrate
100587-95-9Hydrate (unspecified)

Experimental Protocols

Detailed methodologies are critical for the accurate characterization of this compound. Below are protocols for its synthesis and thermal analysis.

Synthesis of Europium(III) Nitrate Hexahydrate

A common method for the synthesis of Europium(III) nitrate hexahydrate involves the reaction of Europium(III) oxide with nitric acid.

Materials:

  • Europium(III) oxide (Eu₂O₃)

  • Concentrated nitric acid (HNO₃)

  • Distilled water

  • Heating plate with magnetic stirrer

  • Beaker

  • Filtration apparatus

  • Crystallizing dish

Procedure:

  • Carefully add a stoichiometric excess of Europium(III) oxide to a beaker containing concentrated nitric acid. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Gently heat the mixture on a heating plate with continuous stirring until the Europium(III) oxide is completely dissolved.

  • Filter the resulting solution to remove any unreacted oxide or impurities.

  • Transfer the clear filtrate to a crystallizing dish and allow the solvent to evaporate slowly at room temperature.

  • Colorless crystals of Europium(III) nitrate hexahydrate will form.

  • Collect the crystals by filtration and dry them in a desiccator over a suitable drying agent.

G Synthesis of Europium(III) Nitrate Hexahydrate Eu2O3 Europium(III) Oxide (Eu₂O₃) Reaction Dissolution with Heating and Stirring Eu2O3->Reaction HNO3 Concentrated Nitric Acid (HNO₃) HNO3->Reaction Filtration1 Filtration Reaction->Filtration1 Evaporation Slow Evaporation Filtration1->Evaporation Crystallization Crystallization Evaporation->Crystallization Filtration2 Filtration and Drying Crystallization->Filtration2 Product Europium(III) Nitrate Hexahydrate Crystals Filtration2->Product

Synthesis of Europium(III) Nitrate Hexahydrate.
Thermal Decomposition Analysis by TGA-DSC

The thermal stability and decomposition pathway of Europium(III) nitrate hexahydrate can be investigated using simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Instrumentation:

  • Simultaneous TGA-DSC instrument

  • Inert gas supply (e.g., Argon or Nitrogen)

  • Alumina or platinum crucibles

Procedure:

  • Calibrate the TGA-DSC instrument for temperature and mass according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of Europium(III) nitrate hexahydrate into a crucible.

  • Place the crucible in the TGA-DSC furnace.

  • Purge the furnace with an inert gas (e.g., argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from room temperature to approximately 800 °C at a constant heating rate of 10 °C/min.[7]

  • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Analyze the resulting TGA and DSC curves to identify the different stages of decomposition and the corresponding temperature ranges and mass losses. The final decomposition product is Europium(III) oxide (Eu₂O₃).[8][9]

The thermal decomposition of Europium(III) nitrate hexahydrate is a multi-step process.[8][9] It begins with melting in its own water of crystallization, followed by the loss of water and nitric acid, forming intermediate oxynitrates, and finally decomposes to Europium(III) oxide at higher temperatures.[8][9]

G Thermal Decomposition of Eu(NO₃)₃·6H₂O Start Eu(NO₃)₃·6H₂O (solid) Step1 Melting (~85 °C) Start->Step1 Step2 Loss of H₂O and HNO₃ (>100 °C) Step1->Step2 Intermediate Intermediate Oxynitrates (e.g., EuO(NO₃)) Step2->Intermediate Step3 Decomposition of Oxynitrates (>400 °C) Intermediate->Step3 Final Eu₂O₃ (solid) Step3->Final

Thermal Decomposition Pathway.

Applications in Drug Development and Biological Research

The unique luminescent properties of the Europium(III) ion make it a valuable tool in the life sciences. This compound serves as a common starting material for the synthesis of various functional materials for biomedical applications.

Bioimaging and Luminescent Probes

Europium(III) complexes are widely used as luminescent probes in biological assays and imaging due to their long luminescence lifetimes, large Stokes shifts, and sharp emission bands. These properties allow for time-gated detection, which minimizes background fluorescence from biological samples, leading to a high signal-to-noise ratio. This compound can be used to synthesize these luminescent complexes. For instance, it is a precursor for creating Eu³⁺-doped nanoparticles for in vivo bioimaging.[10]

The mechanism of action often involves the "antenna effect," where an organic ligand absorbs light and efficiently transfers the energy to the central Eu³⁺ ion, which then emits its characteristic red light.

G Antenna Effect in Europium(III) Complexes Ligand_GS Organic Ligand (Ground State) Ligand_ES Organic Ligand (Excited Singlet State) Ligand_GS->Ligand_ES Light Absorption (UV) Ligand_TS Organic Ligand (Excited Triplet State) Ligand_ES->Ligand_TS Intersystem Crossing Eu_ES Eu³⁺ Ion (Excited State ⁵D₀) Ligand_TS->Eu_ES Energy Transfer Eu_GS Eu³⁺ Ion (Ground State ⁷F₀) Emission Red Luminescence (~615 nm) Eu_GS->Emission Eu_ES->Eu_GS Radiative Decay

The Antenna Effect in Luminescence.
Role in Drug Delivery Systems

This compound is utilized in the synthesis of nanoparticles for drug delivery.[10] For example, it can be used to prepare Europium-doped fluorapatite (B74983) nanorods, which can be loaded with anticancer drugs like doxorubicin.[10] The release of the drug can be monitored, and the inherent luminescence of the nanoparticles allows for simultaneous imaging of their location within biological systems.

Interaction with Calcium Signaling Pathways

The ionic radius of Eu³⁺ is similar to that of Ca²⁺, allowing it to act as a probe for calcium-binding sites in proteins and other biological macromolecules. Europium(III) can substitute for calcium in various biological systems, and its spectroscopic properties can provide insights into the local environment of the metal binding site. This makes it a valuable tool for studying calcium-mediated signaling pathways.[11] For example, Eu³⁺ has been used to investigate the metal ion binding sites of proteins like parvalbumin.[12] The binding of Eu³⁺ to neuronal calcium sensor 1 (NCS1) has also been studied, revealing insights into its interaction with calcium signaling components.[13]

Safety and Handling

This compound is an oxidizing agent and may intensify fire; it should be kept away from combustible materials.[2] It can cause skin and serious eye irritation, as well as respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. In case of a spill, it should be cleaned up promptly, avoiding dust generation, and disposed of as hazardous waste.

References

The Structural Elucidation of Europium(III) Nitrate Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure of Europium(III) nitrate (B79036) hexahydrate (Eu(NO₃)₃·6H₂O), a compound of significant interest in various scientific and technological fields, including as a precursor for luminescent materials and in catalysis. This document details the coordination environment of the europium ion, presents key structural parameters, and outlines the experimental basis for these findings.

Molecular Structure and Coordination Geometry

Europium(III) nitrate hexahydrate is a crystalline solid where the europium(III) ion is the central coordinating atom. The structure is characterized by a high coordination number, which is typical for lanthanide ions. In the solid state, the Eu³⁺ ion is coordinated by ten oxygen atoms.[1] These oxygen atoms originate from four water molecules and three bidentate nitrate groups.[1] The remaining two water molecules are not directly coordinated to the europium ion but are present as lattice water within the crystal structure.[1]

The nitrate ions act as bidentate ligands, meaning that two of their oxygen atoms bind to the central europium ion. This coordination mode is a common feature in the chemistry of lanthanide nitrates. The coordination of both water molecules and nitrate ions results in a complex and asymmetric coordination sphere around the europium ion.

Quantitative Structural Data

The precise arrangement of atoms in the crystal lattice of Europium(III) nitrate hexahydrate has been determined through single-crystal X-ray diffraction studies. The key quantitative data derived from these analyses are summarized in the table below.

ParameterValue(s)Reference
Coordination Number 10[1]
Coordinating Ligands 4 x H₂O, 3 x NO₃⁻ (bidentate)[1]
Lattice Water Molecules 2[1]
Eu-O Bond Lengths 2.379 – 2.933 Å[1]

Experimental Protocols

The structural characterization of Europium(III) nitrate hexahydrate relies on established chemical synthesis and analytical techniques.

Synthesis

A common method for the preparation of Europium(III) nitrate hexahydrate involves the dissolution of europium(III) oxide in nitric acid.[2]

Protocol:

  • Europium(III) oxide (Eu₂O₃) is carefully added in stoichiometric amounts to a solution of concentrated nitric acid (HNO₃).

  • The mixture is gently heated and stirred until the oxide is completely dissolved, forming a clear solution of europium(III) nitrate.

  • The resulting solution is then allowed to cool and evaporate slowly at room temperature.

  • Colorless, hygroscopic crystals of Europium(III) nitrate hexahydrate will form. The crystals should be stored in a desiccator to prevent deliquescence.

Structural Characterization: Single-Crystal X-ray Diffraction

The definitive determination of the molecular and crystal structure is achieved through single-crystal X-ray diffraction.

Protocol:

  • A suitable single crystal of Europium(III) nitrate hexahydrate is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas to maintain a stable temperature and minimize thermal vibrations during data collection.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The diffraction pattern of the X-rays scattered by the crystal is recorded on a detector.

  • The collected diffraction data is then processed to determine the unit cell parameters and the symmetry of the crystal.

  • The crystal structure is solved and refined using specialized software to obtain the precise atomic coordinates, bond lengths, and bond angles.

Visualization of the Coordination Environment

The following diagram illustrates the coordination sphere of the Europium(III) ion in the hexahydrate complex.

Europium_Coordination Coordination of Eu(III) in Nitrate Hexahydrate Eu Eu³⁺ H2O1 H₂O Eu->H2O1 H2O2 H₂O Eu->H2O2 H2O3 H₂O Eu->H2O3 H2O4 H₂O Eu->H2O4 N1 NO₃⁻ Eu->N1 N2 NO₃⁻ Eu->N2 N3 NO₃⁻ Eu->N3 LW1 H₂O LW2 H₂O

Caption: Coordination sphere of the Europium(III) ion.

References

An In-depth Technical Guide to the Solubility of Europium(III) Nitrate Hydrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Europium(III) nitrate (B79036) hydrate (B1144303) (Eu(NO₃)₃·xH₂O), a compound of significant interest in various scientific fields, including organic synthesis and materials science. This document compiles available solubility data, details relevant experimental protocols, and presents visual workflows to aid researchers in their understanding and application of this versatile lanthanide salt.

Introduction

Europium(III) nitrate hydrate, typically available as the hexahydrate (Eu(NO₃)₃·6H₂O), is a colorless, crystalline solid.[1][2] Its utility stems from the properties of the Europium(III) ion, which is known for its strong luminescence and its role as a Lewis acid catalyst in organic reactions.[3] A thorough understanding of its solubility in various organic solvents is crucial for its effective use in solution-based applications, ranging from the synthesis of coordination polymers and metal-organic frameworks (MOFs) to its use as a catalyst in drug discovery and development.

Solubility of this compound

This compound is highly soluble in water and is also soluble in a range of polar organic solvents.[4][5][6] The presence of water of hydration plays a significant role in its solubility profile. The interaction between the polar solvent molecules and the europium cation, as well as the nitrate anions and the coordinated water molecules, governs the dissolution process.

Qualitative and Comparative Solubility Data

While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, a qualitative and comparative understanding can be established from various sources. The compound's solubility is generally good in polar protic and aprotic solvents.

For comparative purposes, the solubility of Lanthanum(III) nitrate hexahydrate, another lanthanide nitrate, in various oxygenated organic solvents is presented below. It is expected that this compound would exhibit a similar trend in solubility due to the chemical similarities among lanthanides.[7]

Table 1: Qualitative and Comparative Solubility of Lanthanide Nitrates

Solvent ClassSolvent NameThis compound SolubilityLanthanum(III) Nitrate Hexahydrate Solubility ( g/100g solvent)[7]
Water WaterHighly Soluble[4][6]Very Soluble
Alcohols MethanolSoluble[3]158.8
EthanolSoluble[4][5]125.6
n-PropanolLikely Soluble102.5
IsopropanolLikely Soluble83.2
n-ButanolLikely Soluble89.1
Ketones AcetoneLikely Soluble114.2
Methyl Ethyl KetoneLikely Soluble101.9
Ethers Diethyl EtherSparingly Soluble46.5
Tetrahydrofuran (THF)Use with caution due to potential for Eu(III) reduction[3]79.8
Amides Dimethylformamide (DMF)Likely SolubleData not available
Sulfoxides Dimethyl sulfoxide (B87167) (DMSO)Soluble[3]Data not available
Nitriles AcetonitrileSoluble[3]Data not available

Disclaimer: The solubility of this compound is indicated as "Soluble" or "Likely Soluble" based on qualitative statements from various sources. The quantitative data for Lanthanum(III) nitrate hexahydrate is provided for comparative purposes and may not be directly representative of this compound's solubility.

Experimental Protocols

General Protocol for Determining Solubility of a Hydrated Inorganic Salt in an Organic Solvent

This protocol outlines a general method for determining the solubility of a hydrated inorganic salt, such as this compound, in an organic solvent at a specific temperature.

Materials:

  • This compound

  • Anhydrous organic solvent of interest

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • A suitable analytical technique for quantifying Europium concentration (e.g., ICP-MS, UV-Vis spectroscopy after complexation)

Procedure:

  • Equilibration:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container.

    • Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Collection:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to maintain the temperature.

    • Immediately filter the solution using a syringe filter to remove any undissolved particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the working range of the analytical instrument.

    • Determine the concentration of Europium in the diluted solution using a calibrated analytical method.

  • Calculation:

    • Calculate the solubility of this compound in the organic solvent, typically expressed in g/100 mL, g/100 g of solvent, or mol/L.

G Workflow for Solubility Determination A Add excess Europium(III) nitrate hydrate to organic solvent B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw and filter a known volume of supernatant C->D E Dilute the saturated solution D->E F Analyze Europium concentration (e.g., ICP-MS) E->F G Calculate solubility F->G

Caption: A generalized workflow for the experimental determination of solubility.

Europium(III) Nitrate Catalyzed Biginelli Reaction

Europium(III) nitrate is an effective Lewis acid catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea (B33335) or thiourea (B124793) (1.5 mmol)

  • This compound (e.g., 1-5 mol%)

  • Solvent (e.g., ethanol, acetonitrile)

  • Reaction flask, condenser, magnetic stirrer, and heating source

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine the aldehyde, β-ketoester, urea (or thiourea), and the catalytic amount of this compound in the chosen solvent.

  • Reaction:

    • Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice or cold water to precipitate the product.

    • Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

G Catalytic Cycle of the Biginelli Reaction cluster_reactants Reactants Aldehyde Aldehyde Intermediate1 Activation of Aldehyde Aldehyde->Intermediate1 Ketoester β-Ketoester Intermediate2 Acyliminium Ion Formation Ketoester->Intermediate2 Attack Urea Urea Urea->Intermediate1 Catalyst Eu(NO₃)₃ Catalyst->Aldehyde Coordination Intermediate1->Intermediate2 Intermediate3 Nucleophilic attack by Ketoester Intermediate2->Intermediate3 Intermediate4 Cyclization and Dehydration Intermediate3->Intermediate4 Product Dihydropyrimidinone Intermediate4->Product Product->Catalyst Regeneration

Caption: The role of Europium(III) nitrate as a Lewis acid catalyst in the Biginelli reaction.

Applications in Research and Drug Development

The solubility of this compound in organic solvents is a key parameter for its application in several areas relevant to drug development:

  • Catalysis: As demonstrated in the Biginelli reaction, its solubility in common organic solvents allows for its use as a homogeneous Lewis acid catalyst for the synthesis of heterocyclic compounds, which are important scaffolds in medicinal chemistry.

  • Luminescent Probes: The luminescent properties of europium complexes are utilized in bioassays and imaging. The ability to dissolve this compound in organic solvents is the first step in the synthesis of bespoke luminescent probes with organic ligands.

  • Nanoparticle Synthesis: It serves as a precursor for the synthesis of europium-doped nanoparticles, which have applications in drug delivery and medical imaging. The choice of solvent can influence the size, morphology, and properties of the resulting nanoparticles.

Conclusion

This compound is a valuable reagent for researchers, scientists, and drug development professionals. Its solubility in polar organic solvents facilitates its use in a variety of synthetic and analytical applications. While comprehensive quantitative solubility data remains an area for further investigation, the provided qualitative information, comparative data, and detailed experimental protocols offer a solid foundation for the effective utilization of this compound. The visualization of experimental workflows further aids in the practical application of the concepts discussed in this guide.

References

Luminescence Mechanism of Europium(III) Nitrate Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Trivalent europium (Eu³⁺) compounds are renowned for their sharp, long-lived, red-orange luminescence, making them critical components in fields ranging from bio-imaging and sensing to materials science and optoelectronics. The luminescence of Eu³⁺ is derived from its characteristic 4f-4f electronic transitions. However, these transitions are parity-forbidden, resulting in weak direct absorption of light. This guide provides an in-depth technical overview of the luminescence mechanism of Europium(III) nitrate (B79036) hydrate (B1144303), a common precursor and model compound. It details the "antenna effect," the primary mechanism for sensitization, explores the critical roles of nitrate and hydrate ligands, discusses radiative and non-radiative decay pathways, and summarizes key photophysical data. Furthermore, this document outlines standard experimental protocols for the synthesis and characterization of such luminescent complexes, aimed at researchers, scientists, and professionals in drug development and materials science.

Core Luminescence Mechanism

The luminescence of Europium(III) complexes is a multi-step process governed by the interplay between the organic ligands and the central metal ion.

The f-f Transitions of Europium(III)

The characteristic emission of Eu³⁺ arises from transitions between its 4f electronic energy levels. The most prominent emission originates from the first excited state, ⁵D₀, to the various levels of the ground state septet, ⁷Fⱼ (where J = 0, 1, 2, 3, 4).[1] These transitions produce sharp, line-like emission bands.[2] Key transitions include:

  • ⁵D₀ → ⁷F₀ (~580 nm): A non-degenerate transition, often weak, but its presence indicates a single Eu³⁺ chemical environment.[1]

  • ⁵D₀ → ⁷F₁ (~590 nm): A magnetic dipole transition whose intensity is largely independent of the coordination environment.

  • ⁵D₀ → ⁷F₂ (~615 nm): A "hypersensitive" electric dipole transition.[1][3] Its intensity is highly sensitive to the local symmetry of the Eu³⁺ ion; a high intensity ratio of (⁵D₀ → ⁷F₂) / (⁵D₀ → ⁷F₁) signifies a low-symmetry environment around the ion.[4]

The Antenna Effect: Sensitized Luminescence

Due to the parity-forbidden nature of f-f transitions, direct excitation of the Eu³⁺ ion is inefficient.[5] Luminescence is achieved through a sensitization process known as the "antenna effect".[1][5][6][7] This process involves organic ligands that absorb light and transfer the energy to the central Eu³⁺ ion. The mechanism proceeds through several key steps:

  • Light Absorption: An organic ligand (the antenna) absorbs ultraviolet (UV) light, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).[1][7]

  • Intersystem Crossing (ISC): The excited ligand undergoes efficient intersystem crossing from the S₁ state to a lower-energy triplet state (T₁). The presence of the heavy Eu³⁺ ion facilitates this spin-forbidden process.[1]

  • Energy Transfer: The energy from the ligand's T₁ state is transferred non-radiatively to the Eu³⁺ ion, exciting it to one of its higher 4f energy levels (e.g., ⁵D₂, ⁵D₁).[1][8] For this transfer to be efficient, the energy of the ligand's T₁ state must be slightly higher than the accepting ⁵Dⱼ level of the Eu³⁺ ion (typically a gap of 2500–4000 cm⁻¹ is considered optimal).[9][10]

  • Intra-ionic Relaxation: The excited Eu³⁺ ion rapidly relaxes non-radiatively from higher excited states (e.g., ⁵D₂, ⁵D₁) down to the long-lived ⁵D₀ emitting state.[8]

  • Luminescence Emission: The Eu³⁺ ion decays from the ⁵D₀ state to the ⁷Fⱼ ground state levels, emitting its characteristic red-orange light.[7]

Decay_Pathways Excited_State Eu³⁺ (⁵D₀ Emitting State) Radiative Radiative Decay (⁵D₀ → ⁷Fⱼ) Excited_State->Radiative A_rad NonRadiative Non-Radiative Decay (Quenching) Excited_State->NonRadiative A_nrad Photon Red-Orange Photon Emission Radiative->Photon Vibration Vibrational Relaxation via O-H Oscillators (H₂O) NonRadiative->Vibration Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_characterization Photophysical Characterization cluster_analysis Data Analysis Start Eu(NO₃)₃·6H₂O + Ligands Reaction Complexation Reaction (Solvent, Temp, pH) Start->Reaction Purify Isolation & Purification Reaction->Purify UVVis UV-Vis Absorption Purify->UVVis PL PL Spectroscopy (Excitation & Emission) Purify->PL Lifetime Lifetime Measurement (Time-Resolved Spec.) Purify->Lifetime QY Quantum Yield vs. Standard Purify->QY JO Judd-Ofelt Analysis PL->JO Rates Calculate Radiative & Non-Radiative Rates Lifetime->Rates QY->Rates

References

An In-depth Technical Guide to the Physical Properties of Europium(III) Nitrate Hydrate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical appearance, structural properties, and synthesis of Europium(III) nitrate (B79036) hydrate (B1144303) crystals. The information is intended to support research and development activities where the precise control and characterization of this compound are essential.

Physical and Chemical Properties

Europium(III) nitrate hydrate, most commonly available as Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O), is a crystalline solid that is highly soluble in water.[1][2] It is a notable characteristic that the crystals are hygroscopic, meaning they readily absorb moisture from the air.[1][3]

The visual appearance of the crystals can vary, with descriptions ranging from colorless and white or off-white to gray or lavender.[2] Some sources also describe the crystals as having a pale-pink hue. The crystals can appear as a crystalline powder or in larger lump form.

Under UV light, Europium(III) nitrate hexahydrate exhibits fluorescence.[1] This luminescent property is a key characteristic of europium compounds and is leveraged in various applications.

Quantitative Data

The following table summarizes the key quantitative data for Europium(III) nitrate hexahydrate.

PropertyValue
Chemical Formula Eu(NO₃)₃·6H₂O
Molecular Weight 446.07 g/mol [4]
Melting Point 85 °C[2]
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 6.69(2) Å, b = 10.59(3) Å, c = 11.53(3) Å
α = 89.9(3)°, β = 100.1(3)°, γ = 100.9(2)°

Experimental Protocols

Synthesis of Europium(III) Nitrate Hexahydrate Crystals

The synthesis of Europium(III) nitrate hexahydrate is typically achieved through the reaction of Europium(III) oxide with nitric acid.[1]

Materials:

  • Europium(III) oxide (Eu₂O₃)

  • Concentrated nitric acid (HNO₃)

  • Deionized water

Protocol:

  • A stoichiometric amount of Europium(III) oxide is carefully weighed and placed in a reaction vessel.

  • A small amount of deionized water is added to the oxide to form a slurry.

  • Concentrated nitric acid is slowly added to the slurry while stirring. An excess of nitric acid should be avoided to prevent the formation of undesired byproducts. The reaction is exothermic and should be performed in a well-ventilated fume hood.

  • The mixture is gently heated and stirred until the Europium(III) oxide is completely dissolved, resulting in a clear solution.

  • If any unreacted oxide remains, the solution is filtered.

  • The resulting solution is then concentrated by gentle heating to encourage crystallization upon cooling.

  • The concentrated solution is allowed to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

  • The precipitated crystals are collected by filtration and washed with a small amount of cold deionized water to remove any residual nitric acid.

  • The crystals are then dried in a desiccator over a suitable drying agent. Due to the hygroscopic nature of the salt, storage in a dry, airtight container is essential.

Characterization

The identity and purity of the synthesized Europium(III) nitrate hexahydrate crystals can be confirmed using various analytical techniques, including:

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure, unit cell dimensions, and space group.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the nitrate and water molecules.

  • Thermogravimetric Analysis (TGA): To determine the hydration state and thermal stability of the compound.

Visualizations

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical composition and the resulting physical properties of this compound crystals.

G Figure 1. Factors Influencing the Physical Appearance of this compound Crystals A Europium(III) Oxide (Eu₂O₃) + Nitric Acid (HNO₃) B Europium(III) Nitrate Solution A->B Reaction C Crystallization (Slow Evaporation/Cooling) B->C Process D Eu(NO₃)₃·6H₂O Crystals C->D Yields E Physical Appearance D->E Determines G Luminescence (Fluorescence under UV) D->G Exhibits F Colorless / White / Gray / Pale Pink Hygroscopic Crystalline Solid E->F

Caption: Relationship between synthesis and physical properties.

References

Europium(III) Nitrate Hydrate: A Comprehensive Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety information for Europium(III) nitrate (B79036) hydrate (B1144303), compiled from various safety data sheets (SDS). The information is presented to ensure safe handling, storage, and emergency response for professionals working with this compound.

Core Safety Information

Europium(III) nitrate hydrate is an oxidizing solid that can intensify fire and cause skin, eye, and respiratory irritation.[1][2][3][4][5][6] It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. The exact molecular weight and melting point can vary depending on the degree of hydration.

PropertyValueSource(s)
Chemical Formula Eu(NO₃)₃ · xH₂O[7][8]
Molecular Weight (Anhydrous) 337.98 g/mol [7][8]
Molecular Weight (Hexahydrate) 446.07 g/mol [2][5]
Appearance Colorless crystals or crystalline powder[4][8]
Melting Point 85 °C (decomposes)[8]
Solubility Soluble in water[1][9]
Stability Stable under normal conditions, but hygroscopic.[9] As an oxidizer, it may cause fire when in contact with combustible materials.[3][10]
Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its oxidizing properties and its potential to cause irritation.

Hazard ClassGHS CategorySignal WordHazard Statement
Oxidizing solidsCategory 2DangerH272: May intensify fire; oxidizer
Skin corrosion/irritationCategory 2WarningH315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AWarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3WarningH335: May cause respiratory irritation

Source:[2][3][4][5][6]

The following diagram illustrates the GHS classification and the corresponding pictograms.

GHS_Classification cluster_hazards GHS Hazard Classification cluster_pictograms Hazard Pictograms This compound This compound Oxidizing Solid Oxidizing Solid This compound->Oxidizing Solid H272 Skin Irritant Skin Irritant This compound->Skin Irritant H315 Eye Irritant Eye Irritant This compound->Eye Irritant H319 Respiratory Irritant Respiratory Irritant This compound->Respiratory Irritant H335 Flame_over_circle Flame over circle Oxidizing Solid->Flame_over_circle Exclamation_mark Exclamation mark Skin Irritant->Exclamation_mark Eye Irritant->Exclamation_mark Respiratory Irritant->Exclamation_mark

GHS Hazard Classification for this compound

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented in this guide are not publicly available in the cited Safety Data Sheets. The information is a summary of results from standardized testing protocols.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling the compound:

Protection TypeRecommendationSource(s)
Eye/Face Protection Chemical safety goggles or a face shield.[8]
Skin Protection Nitrile or rubber gloves and a protective suit.[8]
Respiratory Protection Use an approved respirator if dust is generated.[8]
Handling and Storage Procedures
ProcedureRecommendationSource(s)
Handling Use in a well-ventilated area. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Keep away from heat, sparks, and open flames.[8]
Storage Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Store away from flammable substances, reducing agents, organic materials, and metal powders.[8]

The logical workflow for handling a spill is outlined in the diagram below.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate non-essential personnel start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain spill with inert material (e.g., sand, earth) ppe->contain collect Collect spilled material into a suitable container for disposal contain->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of waste according to local regulations decontaminate->dispose

Spill Response Workflow for this compound

Emergency Procedures

In case of exposure or fire, the following first-aid and fire-fighting measures should be taken.

First-Aid Measures
Exposure RouteFirst-Aid ProcedureSource(s)
Eye Contact Immediately flush eyes with copious amounts of water for several minutes, ensuring adequate flushing under the eyelids. Consult a physician.[7][8]
Skin Contact Wash the affected area with soap and water. Remove contaminated clothing. Seek medical assistance if irritation persists.[7][8]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, administer CPR. Get immediate medical attention.[7][8]
Ingestion Seek immediate medical assistance. Keep the victim calm.[7][8]

The following diagram illustrates the decision-making process for first aid after exposure.

First_Aid_Decision_Tree exposure Exposure Occurs Identify Route eye_contact Eye Contact exposure:f1->eye_contact skin_contact Skin Contact exposure:f1->skin_contact inhalation Inhalation exposure:f1->inhalation ingestion Ingestion exposure:f1->ingestion flush_eyes Flush with water for several minutes. Remove contact lenses if possible. eye_contact->flush_eyes wash_skin Wash with soap and water. Remove contaminated clothing. skin_contact->wash_skin fresh_air Move to fresh air. Provide respiratory support if needed. inhalation->fresh_air medical_ingestion Seek immediate medical attention. ingestion->medical_ingestion seek_medical Seek medical attention flush_eyes->seek_medical wash_skin->seek_medical if irritation persists fresh_air->seek_medical

First-Aid Decision Tree for Exposure to this compound
Fire-Fighting Measures

  • Extinguishing Media : Use dry sand, dry chemical, or alcohol-resistant foam.[7]

  • Specific Hazards : As an oxidizer, it can intensify fire.[1][4] Contact with combustible materials may cause ignition.[3][10] Hazardous decomposition products include nitrogen oxides and europium oxide.[3]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.[10]

Toxicity and Ecological Information

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[3] The available acute toxicity data is limited.

RouteSpeciesValueSource(s)
OralRatLD50 > 5 g/kg[11]
Ecological Information

Ecotoxicity data for this compound is largely unavailable.[12] It is expected to be soluble in water and may persist in the environment.[3] Discharge into the environment should be avoided.[3][8]

References

A Technical Guide to the Thermal Decomposition of Europium(III) Nitrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Europium(III) nitrate (B79036) hydrate (B1144303), a critical process in the synthesis of europium-based materials for applications in luminescence, catalysis, and drug development. This document details the complex, multi-stage decomposition pathway, presents quantitative data from thermal analysis, outlines experimental protocols for characterization, and visualizes the process flow.

Executive Summary

The thermal decomposition of Europium(III) nitrate hydrate, most commonly the hexahydrate (Eu(NO₃)₃·6H₂O), is not a simple dehydration process. Instead, it proceeds through a series of complex, overlapping stages involving the formation of intermediate oxynitrates, ultimately yielding Europium(III) oxide (Eu₂O₃) at elevated temperatures. Understanding this pathway is crucial for controlling the purity, morphology, and properties of the final oxide product. The process is characterized by the evolution of water, nitric acid, nitrogen dioxide, and oxygen at different temperature regimes.

Decomposition Pathway and Mechanism

The thermal decomposition of Europium(III) nitrate hexahydrate is a complex, step-wise process.[1][2][3][4] It initiates with the melting of the hydrate in its own water of crystallization.[1][2][3] A key feature of this decomposition is the condensation of the initial monomeric Eu(NO₃)₃·6H₂O into a cyclic cluster.[1][2][3] This is followed by the gradual loss of water and nitric acid, leading to the formation of a series of amorphous intermediate oxynitrates.[1][2][3] At higher temperatures, these oxynitrates undergo further degradation, releasing nitrogen dioxide, water, and oxygen, before finally converting to the stable Europium(III) oxide.[1][2]

The overall decomposition can be summarized in the following key stages:

  • Melting and Initial Water Loss: The hexahydrate melts at approximately 76-78 °C.[3] This is accompanied by an initial loss of water.

  • Formation of Oxynitrates: As the temperature increases, the compound undergoes hydrolysis, leading to the evolution of nitric acid, likely as an azeotrope with water.[3] This process results in the formation of amorphous europium oxynitrates.

  • Decomposition of Oxynitrates: At higher temperatures, the intermediate oxynitrates decompose, releasing nitrogen dioxide and oxygen.[1][2][3]

  • Formation of Europium(III) Oxide: The final stage of the decomposition is the formation of crystalline Europium(III) oxide (Eu₂O₃).[1][2][3]

Quantitative Data

The following table summarizes the quantitative data for the thermal decomposition of Europium(III) nitrate hexahydrate, based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Temperature Range (°C)Volatile Products EvolvedExperimental Mass Loss (%)Calculated Mass Loss (%)Corresponding Intermediate/Final Product
76 - 215H₂O4.34.0Amorphous intermediate
215 - 328H₂O, HNO₃14.814.1Amorphous oxynitrate
328 - 450H₂O, NO₂, O₂20.921.0Amorphous oxynitrate
450 - 600H₂O6.16.0Eu₂O₃
Total 61.5 61.4 Eu₂O₃

Table 1: Summary of Quantitative Data for the Thermal Decomposition of Eu(NO₃)₃·6H₂O. Data is derived from Melnikov et al. (2017).

Experimental Protocols

The study of the thermal decomposition of this compound typically employs a combination of thermoanalytical and spectroscopic techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature ranges of decomposition and the associated mass losses.

Methodology: A sample of Europium(III) nitrate hexahydrate (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible. The sample is heated in a controlled atmosphere (e.g., argon or air) at a constant heating rate (e.g., 5 °C/min).[3] The mass of the sample is continuously monitored as a function of temperature (TGA), and the heat flow to or from the sample is measured relative to a reference (DSC).

Infrared Spectroscopy (IR) of Evolved Gases

Objective: To identify the gaseous products evolved during decomposition.

Methodology: The outlet of the thermogravimetric analyzer is coupled to an infrared spectrometer. As the sample is heated and decomposes, the evolved gases are swept into the IR cell, and their spectra are recorded in real-time. This allows for the identification of species such as water, nitric acid, and nitrogen dioxide based on their characteristic absorption bands.[3]

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid residues at different stages of decomposition.

Methodology: Samples of this compound are heated to specific temperatures corresponding to the different decomposition stages observed in the TGA/DSC curves. The samples are then cooled and analyzed by X-ray diffraction to determine their crystal structure. This is particularly important for confirming the final product as Eu₂O₃.

Visualizations

Decomposition Pathway

Decomposition_Pathway cluster_start Initial State cluster_intermediates Intermediate Stages cluster_final Final Product Eu(NO3)3·6H2O Eu(NO3)3·6H2O Molten Hydrate Molten Hydrate Eu(NO3)3·6H2O->Molten Hydrate ~76-78°C Amorphous Oxynitrates Amorphous Oxynitrates Molten Hydrate->Amorphous Oxynitrates >112°C -H2O, -HNO3 Eu2O3 Eu2O3 Amorphous Oxynitrates->Eu2O3 >328°C -H2O, -NO2, -O2

Caption: Thermal decomposition pathway of Europium(III) nitrate hexahydrate.

Experimental Workflow

Experimental_Workflow Sample Preparation Sample Preparation TGA/DSC Analysis TGA/DSC Analysis Sample Preparation->TGA/DSC Analysis Evolved Gas Analysis (IR) Evolved Gas Analysis (IR) TGA/DSC Analysis->Evolved Gas Analysis (IR) XRD of Residues XRD of Residues TGA/DSC Analysis->XRD of Residues Data Analysis Data Analysis Evolved Gas Analysis (IR)->Data Analysis XRD of Residues->Data Analysis Characterization Characterization Data Analysis->Characterization

Caption: Experimental workflow for analyzing the thermal decomposition.

References

Europium(III) nitrate hydrate coordination chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Coordination Chemistry of Europium(III) Nitrate (B79036) Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Europium, a lanthanide element, possesses unique photophysical properties that make it invaluable in a range of scientific applications, from materials science to biomedical imaging. In its trivalent state (Eu³⁺), it exhibits characteristic sharp, narrow-band red luminescence with a long lifetime, arising from parity-forbidden 4f-4f electronic transitions. This luminescence is highly sensitive to the ion's immediate coordination environment, making Eu³⁺ an exceptional spectroscopic probe for studying molecular interactions.

Europium(III) nitrate hydrate (Eu(NO₃)₃·xH₂O), particularly the hexahydrate, is a common and versatile starting material for the synthesis of a vast array of luminescent coordination complexes. Its solubility in water and various organic solvents facilitates its use in diverse synthetic protocols. This guide provides a comprehensive overview of the core principles of this compound's coordination chemistry, focusing on its synthesis, structural characteristics, photophysical properties, and the experimental methodologies crucial for its study. The content is tailored for professionals in research and drug development who seek to leverage the unique properties of europium complexes in their work.

Physicochemical Properties of this compound

Europium(III) nitrate is an inorganic salt that is typically available as a hexahydrate (Eu(NO₃)₃·6H₂O). It is a colorless, crystalline solid that is hygroscopic and highly soluble in water. The nitrate anions are univalent polyatomic ions (NO₃⁻) that can act as oxidizing agents.

PropertyValueReference
Chemical Formula Eu(NO₃)₃·6H₂O
Molar Mass 446.07 g/mol
Appearance Colorless hygroscopic crystals
Melting Point 65 °C (decomposes)
Solubility Soluble in water and ethanol
CAS Number 10031-53-5

Synthesis and Solution Chemistry

Synthesis of the Hydrated Salt

The most common method for preparing Europium(III) nitrate is by reacting Europium(III) oxide (Eu₂O₃) with nitric acid (HNO₃). The resulting solution is then carefully evaporated to induce crystallization of the hydrated salt, typically the hexahydrate.

G cluster_input Reactants cluster_process Process cluster_output Product Eu2O3 Europium(III) Oxide (Eu₂O₃) dissolution Dissolution & Reaction (with heating) Eu2O3->dissolution HNO3 Concentrated Nitric Acid (HNO₃) HNO3->dissolution filtration Filtration dissolution->filtration Removes excess Eu₂O₃ evaporation Evaporation / Cooling filtration->evaporation product Eu(NO₃)₃·6H₂O Crystals evaporation->product

Figure 1. General workflow for the synthesis of Europium(III) nitrate hexahydrate.

Coordination in Solution

In dilute aqueous solutions, the Eu³⁺ ion exists predominantly as an aquo complex, [Eu(H₂O)ₓ]³⁺, where the coordination number (x) is typically 8 or 9. The nitrate ions remain in the outer coordination sphere as counter-ions. As the concentration of the salt increases, or in solvents with lower dielectric constants (like ethanol-water mixtures), the nitrate ions begin to displace the coordinated water molecules and enter the inner coordination sphere. This stepwise formation of [Eu(NO₃)(H₂O)ₙ]²⁺, [Eu(NO₃)₂(H₂O)ₘ]⁺, and neutral [Eu(NO₃)₃(H₂O)ₚ] complexes can be observed spectroscopically.

This change in the inner-sphere coordination environment directly impacts the luminescence spectrum and lifetime of the Eu³⁺ ion, a principle that is foundational to its use as a chemical probe. Trivalent europium typically exhibits coordination numbers of eight or nine.

Coordination with Organic Ligands

The versatility of this compound as a precursor lies in the lability of its coordinated water and nitrate ligands, which can be readily substituted by stronger-binding organic ligands. These ligands are crucial as they can act as "antennas," absorbing UV light and efficiently transferring the energy to the Eu³⁺ ion, which then luminesces. This process, known as the antenna effect or sensitization, overcomes the ion's inherently weak light absorption.

Common classes of ligands that form stable, highly luminescent complexes with Eu³⁺ include:

  • β-Diketones: (e.g., thenoyltrifluoroacetonate, dibenzoylmethane)

  • N-heterocycles: (e.g., 1,10-phenanthroline, 2,2'-bipyridine)

  • Carboxylic Acids: (e.g., benzoic acid, trimesic acid)

  • Phosphine Oxides: (e.g., trioctylphosphine (B1581425) oxide)

The coordination of these ligands creates a less symmetric environment around the Eu³⁺ ion and shields it from non-radiative deactivation by solvent molecules (especially O-H oscillators from water), leading to significantly enhanced luminescence quantum yields.

G Eu_aqua [Eu(H₂O)ₓ(NO₃)ᵧ]⁽³⁻ʸ⁾⁺ (Aquo/Nitrate Complex) product [Eu(L)ₙ(NO₃)₃] (Final Luminescent Complex) Eu_aqua->product Ligand Exchange ligand Organic Ligand (L) (e.g., N-heterocycle) ligand->product solvent Solvent (e.g., Acetonitrile (B52724), Ethanol) solvent->Eu_aqua dissolves solvent->ligand dissolves

Figure 2. Schematic of ligand exchange to form a luminescent Eu(III) complex.

Structural & Spectroscopic Characterization

Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for determining the precise coordination environment of the Eu³⁺ ion in the solid state. These studies provide quantitative data on coordination number, geometry, and bond lengths. For example, in the complex [Eu(PEP)₂(NO₃)₃], where PEP is 2-(phenylethynyl)-1,10-phenanthroline, the central europium ion is ten-coordinate. It is bound to four nitrogen atoms from the two PEP ligands and six oxygen atoms from three bidentate nitrate ions.

ComplexEu³⁺ C.N.Coordinating AtomsEu-N Bond Lengths (Å)Eu-O Bond Lengths (Å)
[Eu(PEP)₂(NO₃)₃] 104 N (from PEP), 6 O (from NO₃⁻)2.5958 - 2.65422.4813 - 2.5273
Luminescence Spectroscopy

The emission spectrum of a Eu³⁺ complex provides a wealth of information about its structure. The spectrum is dominated by a series of peaks corresponding to transitions from the excited ⁵D₀ state to the ⁷Fⱼ (J = 0, 1, 2, 3, 4) ground state manifold.

  • ⁵D₀ → ⁷F₀ (∼580 nm): This transition is forbidden in environments with high symmetry. Its presence indicates a low-symmetry coordination sphere.

  • ⁵D₀ → ⁷F₁ (∼590 nm): This is a magnetic dipole transition whose intensity is largely independent of the coordination environment, often used as an internal standard.

  • ⁵D₀ → ⁷F₂ (∼615 nm): This is a "hypersensitive" electric dipole transition. Its intensity is extremely sensitive to the local symmetry and polarizability of the ligands. A high intensity ratio of (⁵D₀ → ⁷F₂) / (⁵D₀ → ⁷F₁) is indicative of a highly asymmetric and non-centrosymmetric coordination environment, which is often correlated with high luminescence efficiency.

Luminescence lifetime (τ) measurements provide information on the efficiency of the emission process and the presence of quenching species, such as coordinated water molecules. Longer lifetimes generally correlate with higher quantum yields.

SystemSolventLifetime (τ)Notes
Europium Nitrate Ethanol-Water Mixtures110 - 380 µsLifetime increases as more nitrate ions coordinate to Eu³⁺, displacing water molecules.

Experimental Protocols

Synthesis of a Representative Complex: [Eu(PEP)₂(NO₃)₃]

This protocol is adapted from the synthesis of 2-(phenylethynyl)-1,10-phenanthroline (PEP) complexes.

Materials:

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • 2-(phenylethynyl)-1,10-phenanthroline (PEP) ligand

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • Prepare a solution of Eu(NO₃)₃·6H₂O (e.g., 0.1 mmol) in hot acetonitrile (e.g., 5 mL).

  • In a separate flask, prepare a solution of the PEP ligand (e.g., 0.22 mmol, a slight excess) in hot acetonitrile (e.g., 10 mL).

  • While stirring, add the hot ligand solution to the hot europium salt solution.

  • A precipitate may form immediately. Keep the mixture stirring at an elevated temperature (e.g., 80 °C) for a designated period (e.g., 2-4 hours) to ensure complete reaction.

  • Allow the mixture to cool slowly to room temperature.

  • Collect the resulting crystalline product by vacuum filtration.

  • Wash the product with small portions of cold acetonitrile and then diethyl ether.

  • Dry the product under vacuum.

G Experimental Workflow: Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Dissolve Eu(NO₃)₃·6H₂O and Ligand in Hot Acetonitrile mix Mix Solutions & Reflux start->mix cool Cool to Room Temp. mix->cool filter Filter & Wash Product cool->filter dry Dry Under Vacuum filter->dry xrd Single-Crystal X-Ray (for structure) dry->xrd lum Luminescence Spectroscopy (for photophysics) dry->lum ftir FT-IR Spectroscopy (for functional groups) dry->ftir

Figure 3. Workflow for synthesis and characterization of a Eu(III) complex.

Luminescence Measurement Protocol

Instrumentation:

  • Fluorometer/Spectrofluorometer equipped with a high-energy xenon lamp or laser as the excitation source and a suitable detector (e.g., a photomultiplier tube).

  • Quartz cuvettes for solution measurements or a solid-state sample holder.

Procedure for Solution-State Measurement:

  • Prepare a dilute solution of the europium complex in a suitable spectroscopic-grade solvent (e.g., acetonitrile, DMSO) to an absorbance of < 0.1 at the excitation wavelength to avoid inner-filter effects.

  • Record the excitation spectrum by monitoring the most intense emission peak (typically the ⁵D₀ → ⁷F₂ transition at ~615 nm) while scanning the excitation wavelength. The maximum of this spectrum indicates the optimal wavelength for excitation.

  • Record the emission spectrum by exciting the sample at the determined optimal wavelength and scanning the emission monochromator (e.g., from 550 nm to 750 nm).

  • For lifetime measurements, use a pulsed light source (e.g., flash lamp or pulsed laser) and measure the decay of the luminescence intensity over time following the excitation pulse. Fit the decay curve to an exponential function to determine the lifetime (τ).

Applications in Drug Development and Research

The unique properties of europium coordination complexes make them highly suitable for advanced applications in biomedical research and drug development.

  • Luminescent Bioprobes: Europium complexes can be conjugated to biomolecules (peptides, antibodies, nucleic acids). Their long luminescence lifetime allows for time-resolved detection, which eliminates background fluorescence from biological samples, dramatically improving the signal-to-noise ratio in assays.

  • Bioimaging: Time-gated luminescence microscopy using europium probes enables high-contrast imaging of cells and tissues. The sharp, red emission falls within the "optical window" of biological tissues, allowing for deeper penetration.

  • Sensors: The sensitivity of the Eu³⁺ emission to its environment can be harnessed to design "turn-on" or "turn-off" sensors for specific ions, molecules, or changes in pH. For example, the displacement of a quenching ligand by an analyte can lead to a dramatic increase in luminescence.

  • Drug Delivery: Luminescent europium complexes can be incorporated into drug delivery vehicles like nanoparticles or liposomes to track their biodistribution and cellular uptake in real-time.

The ability to rationally design ligands to tune the photophysical and chemical properties of the resulting europium complexes continues to drive innovation in these fields. The foundational coordination chemistry of this compound is the starting point for accessing these advanced functional materials.

The Discovery and History of Europium(III) Nitrate Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Europium, a rare earth element of the lanthanide series, has garnered significant interest in various scientific and technological fields due to its unique luminescent properties. This technical guide provides an in-depth exploration of the discovery and history of europium and its common hydrated nitrate (B79036) salt, Europium(III) nitrate hydrate (B1144303). The document details the chronological milestones in the identification of europium, presents key quantitative data of its nitrate hydrate form, and outlines the experimental protocol for its synthesis.

The Journey to Isolate a New Element: The Discovery of Europium

The discovery of europium was a gradual process, marked by the contributions of several distinguished chemists in the late 19th and early 20th centuries. The timeline below highlights the key events that led to the isolation and identification of this element.

Discovery_of_Europium cluster_timeline Chronology of Europium's Discovery y1879 1879 Paul-Émile Lecoq de Boisbaudran discovers Samarium, unknowingly containing Europium. y1885 1885 William Crookes observes anomalous spectral lines in samarium-yttrium ores. y1879->y1885 y1892 1892 Lecoq de Boisbaudran observes spectral lines not attributable to Samarium or Gadolinium. y1885->y1892 y1896 1896 Eugène-Anatole Demarçay suspects an unknown element in Samarium samples. y1892->y1896 y1901 1901 Demarçay isolates and names Europium. y1896->y1901

Figure 1: A timeline of the key events in the discovery of Europium.

The story begins with French chemist Paul-Émile Lecoq de Boisbaudran, who in 1879, discovered the element samarium.[1][2][3] However, the samarium he isolated was later found to be impure, containing other rare earth elements. A few years later, in 1885, Sir William Crookes, while studying the phosphorescent spectra of rare earths, noted some anomalous spectral lines in minerals containing samarium and yttrium, hinting at the presence of a new element.[4]

In 1892, Lecoq de Boisbaudran himself observed spectral lines in samarium-gadolinium concentrates that could not be attributed to either element.[4] The definitive breakthrough came from another French chemist, Eugène-Anatole Demarçay. In 1896, Demarçay, using a spectroscope he developed, suspected that samples of samarium were contaminated with an unknown element.[4][5][6][7] Through a painstaking process of repeated crystallizations of samarium magnesium nitrate, he was finally able to isolate the new element in 1901 and named it europium, after the continent of Europe.[6][8][9]

Europium(III) Nitrate Hydrate: Properties and Synthesis

Europium typically exists in the +3 oxidation state, and its nitrate salt, Europium(III) nitrate, is a common and important compound. It is often found in its hydrated form, with the hexahydrate being a common variant.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReferences
Chemical Formula Eu(NO₃)₃·xH₂O (commonly x=6)[10]
Molecular Weight 446.07 g/mol (for hexahydrate)[11]
Appearance Colorless crystalline solid[10]
Melting Point 85 °C (decomposes)[12]
Solubility Highly soluble in water
CAS Number 10031-53-5 (hexahydrate)[10][11]
Experimental Protocol: Synthesis of Europium(III) Nitrate Hexahydrate

The synthesis of Europium(III) nitrate hexahydrate is typically achieved through the reaction of Europium(III) oxide with nitric acid.

Synthesis_Workflow cluster_synthesis Synthesis of Europium(III) Nitrate Hexahydrate reagents Reagents: - Europium(III) oxide (Eu₂O₃) - Concentrated Nitric Acid (HNO₃) - Deionized Water dissolution 1. Dissolution: Dissolve Eu₂O₃ in concentrated HNO₃ with gentle heating. reagents->dissolution filtration 2. Filtration: Filter the solution to remove any unreacted oxide. dissolution->filtration crystallization 3. Crystallization: Cool the filtrate to induce crystallization of Europium(III) nitrate hexahydrate. filtration->crystallization isolation 4. Isolation: Collect the crystals by filtration and wash with cold deionized water. crystallization->isolation drying 5. Drying: Dry the crystals under vacuum. isolation->drying product Product: Europium(III) Nitrate Hexahydrate Crystals drying->product

Figure 2: A workflow diagram for the synthesis of Europium(III) Nitrate Hexahydrate.

Materials:

  • Europium(III) oxide (Eu₂O₃)

  • Concentrated nitric acid (HNO₃)

  • Deionized water

  • Beaker

  • Hot plate with magnetic stirrer

  • Filter paper and funnel

  • Crystallizing dish

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: Carefully add a stoichiometric amount of Europium(III) oxide to a beaker containing concentrated nitric acid. A slight excess of the oxide can be used to ensure complete reaction of the acid. The reaction is: Eu₂O₃ + 6 HNO₃ → 2 Eu(NO₃)₃ + 3 H₂O.[10]

  • Gently heat the mixture on a hot plate with continuous stirring to facilitate the dissolution of the oxide. The solution should become clear.

  • Filtration: Once the reaction is complete, filter the hot solution to remove any unreacted Europium(III) oxide.

  • Crystallization: Transfer the clear filtrate to a crystallizing dish and allow it to cool slowly to room temperature. Colorless crystals of Europium(III) nitrate hexahydrate will start to form. The cooling process can be further aided by placing the dish in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any residual acid.

  • Drying: Dry the purified crystals under vacuum to remove any remaining water.

Conclusion

The discovery of europium was a significant achievement in the field of chemistry, made possible by the meticulous work of several pioneering scientists. Its compound, this compound, serves as a crucial precursor in the synthesis of various europium-containing materials, which are vital for numerous applications, particularly in lighting and display technologies. The synthesis of this compound is a straightforward acid-base reaction, accessible in a standard laboratory setting. This guide provides a foundational understanding of the history, properties, and synthesis of this important lanthanide compound for professionals in research and development.

References

Methodological & Application

Europium(III) Nitrate Hydrate: A Versatile Lewis Acid Catalyst for the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-EU-BIGINELLI-25

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is a cornerstone in the synthesis of medicinally important 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This application note details the use of Europium(III) nitrate (B79036) hydrate (B1144303) as an efficient and effective Lewis acid catalyst for this multicomponent reaction.[1] The protocol offers several advantages, including high yields, mild reaction conditions, and operational simplicity, making it a valuable tool for synthetic and medicinal chemists.

Introduction

3,4-Dihydropyrimidin-2(1H)-ones and their derivatives are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antiviral, antibacterial, antihypertensive, and calcium channel blocking properties. The Biginelli reaction is the most prominent method for their synthesis. While traditionally catalyzed by Brønsted or Lewis acids, the search for milder, more efficient, and environmentally benign catalysts continues.

Lanthanide nitrates, including Europium(III) nitrate hydrate, have emerged as powerful Lewis acid catalysts in various organic transformations.[1] Their catalytic activity stems from the ability of the lanthanide ion to act as a hard Lewis acid, activating the carbonyl groups of the reactants and facilitating the key bond-forming steps of the reaction. This application note provides a general protocol for the this compound-catalyzed Biginelli reaction and presents representative data.

Advantages of this compound

  • Effective Lewis Acid: Functions as a hard Lewis acid, efficiently catalyzing the reaction.[1]

  • High Yields: Promotes the formation of DHPMs in excellent yields.

  • Mild Conditions: The reaction can be carried out under solvent-free conditions or in polar organic solvents at room temperature or with gentle heating.[1]

  • Operational Simplicity: The one-pot nature of the reaction and simple work-up procedure make it highly practical.

Quantitative Data

EntryAldehyde (R)β-DicarbonylUrea/ThioureaCatalystTime (min)Yield (%)
1C₆H₅Ethyl AcetoacetateUreaPr(NO₃)₃·6H₂O898
24-NO₂-C₆H₄Ethyl AcetoacetateUreaPr(NO₃)₃·6H₂O1595
34-OH-C₆H₄Ethyl AcetoacetateUreaPr(NO₃)₃·6H₂O1089
44-Br-C₆H₄Ethyl AcetoacetateUreaPr(NO₃)₃·6H₂O1587
53-NO₂-C₆H₄Methyl AcetoacetateUreaPr(NO₃)₃·6H₂O2095
6C₆H₅Ethyl AcetoacetateThioureaCe(NO₃)₃·6H₂O1094
74-Cl-C₆H₄Ethyl AcetoacetateThioureaCe(NO₃)₃·6H₂O1592
84-CH₃-C₆H₄Ethyl AcetoacetateThioureaCe(NO₃)₃·6H₂O2090

Experimental Protocols

This section provides a detailed methodology for the this compound-catalyzed Biginelli reaction.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • This compound (Eu(NO₃)₃·xH₂O) (0.1 mmol, 10 mol%)

  • Ethanol (B145695) (for solvent-based reaction)

  • Round-bottom flask

  • Stirrer/hotplate

  • Thin Layer Chromatography (TLC) plates

  • Vacuum filtration setup

Procedure:

  • Reactant Combination: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound (0.1 mmol).

  • Reaction Conditions:

    • Solvent-Free: Proceed to the next step without adding any solvent.

    • Solvent-Based: Add 5 mL of ethanol to the reaction mixture.[1]

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to a temperature between 60-80 °C.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Add 10 mL of cold water to the flask and stir the mixture for 15 minutes to precipitate the product.

    • Collect the resulting solid by vacuum filtration.

    • Wash the solid with cold water, followed by a small portion of cold ethanol.[1]

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one.[1]

Visualizations

Experimental Workflow

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aldehyde, β-Ketoester, Urea/Thiourea, and Eu(NO₃)₃·xH₂O reaction_choice Choose Condition start->reaction_choice solvent_free Solvent-Free reaction_choice->solvent_free Option 1 solvent_based Ethanol reaction_choice->solvent_based Option 2 stir_heat Stir at RT or 60-80°C solvent_free->stir_heat solvent_based->stir_heat tlc Monitor by TLC stir_heat->tlc cool Cool to RT tlc->cool Reaction Complete precipitate Add Cold Water & Stir cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Water & Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure DHPM recrystallize->product

Caption: Workflow for the Europium(III) nitrate catalyzed Biginelli reaction.

Proposed Catalytic Cycle

G catalyst Eu³⁺ activated_aldehyde Activated Aldehyde [RCHO---Eu³⁺] catalyst->activated_aldehyde aldehyde RCHO aldehyde->activated_aldehyde urea H₂N(C=O)NH₂ acyliminium Acyliminium Ion [RCH=N(C=O)NH₂]⁺---Eu³⁺ urea->acyliminium activated_aldehyde->acyliminium intermediate Open-chain Ureide Intermediate acyliminium->intermediate ketoester_enol β-Ketoester (Enol form) ketoester_enol->intermediate cyclization Cyclization & Dehydration intermediate->cyclization cyclization->catalyst Regenerated product DHPM Product cyclization->product

Caption: Proposed mechanism for the Lewis acid-catalyzed Biginelli reaction.

References

Application Notes and Protocols for Europium(III) Nitrate Hydrate in Luminescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Europium(III) nitrate (B79036) hydrate (B1144303) and its chelated derivatives in luminescence spectroscopy. The unique photophysical properties of Europium(III), including its long luminescence lifetime and large Stokes shift, make it an invaluable tool in various research and drug discovery applications, particularly in time-resolved fluorescence (TRF) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.[1][2][3]

Principles of Europium(III) Luminescence

Europium(III) ions (Eu³⁺) exhibit weak absorption of light directly.[4] To overcome this, Eu³⁺ is typically complexed with organic ligands that act as "antennas."[3] These ligands efficiently absorb excitation energy (usually in the UV range) and transfer it to the Eu³⁺ ion, which then emits its characteristic, sharp, and long-lived luminescence in the red region of the spectrum.[3][4][5] This process, known as the "antenna effect," is fundamental to the application of europium complexes in highly sensitive bioassays.[3]

The long luminescence lifetime of europium chelates (in the microsecond to millisecond range) allows for time-gated detection.[1][6] This technique involves introducing a delay between the excitation pulse and the measurement of the emission signal. This delay allows for the decay of short-lived background fluorescence from biological samples and other sources, significantly enhancing the signal-to-noise ratio and assay sensitivity.[1]

Key Applications

  • Time-Resolved Fluorescence (TRF) Immunoassays: Used for the highly sensitive quantification of antigens, antibodies, and other biomolecules.[1][7]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: A powerful tool for studying biomolecular interactions, including protein-protein interactions, receptor-ligand binding, and enzyme kinetics, making it highly suitable for high-throughput screening (HTS) in drug discovery.[6][8][9][10]

  • Protein Labeling and Detection: Europium chelates can be covalently attached to proteins, such as antibodies and streptavidin, for use as probes in various detection platforms, including Western blotting.[11][12][13][14]

  • Cellular Imaging: Visible-light-excitable europium complexes are being developed for time-resolved luminescence imaging of live cells, enabling the visualization of specific cellular targets.[15][16]

Quantitative Data

The following tables summarize key quantitative data for Europium(III) and its complexes commonly used in luminescence spectroscopy.

Table 1: Spectroscopic Properties of Europium(III) Chelates

ParameterValueReference
Typical Excitation Wavelength320 - 340 nm[8][9]
Major Emission Wavelength~615 nm (⁵D₀ → ⁷F₂)[1][5]
Stokes Shift~290 nm[1]
Emission BandwidthNarrow (~10 nm)[1]

Table 2: Luminescence Lifetimes and Quantum Yields of Selected Europium(III) Complexes

Europium(III) ComplexLuminescence Lifetime (τ)Quantum Yield (Φ)Application ContextReference
Eu(III)-DOTA labeled peptideNot specified, but stableNot specifiedLigand-receptor binding[17]
Eu(III) complex with phenanthroline derivative1.891 ms~24%General luminescence[18]
[Eu(III)(tacn-pic-PEPA₂)]Not specified76%In vivo imaging[16]
BHHBCB-Eu(III)-BPT encapsulated in silica346 µsNot specifiedCell imaging[15]
BSA-BHHBCB-Eu(III)-BPT conjugate402 µsNot specifiedBiolabeling[15]
Eu(III) complex with PNO auxiliary ligand0.840 ms49%OLED applications[5]

Experimental Protocols

Safety Precautions for Europium(III) Nitrate Hydrate

This compound is an oxidizing agent and can cause skin and eye irritation. Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with combustible materials.

Protocol for Labeling Proteins with a Europium Chelate

This protocol provides a general guideline for labeling proteins with an isothiocyanate-reactive europium chelate. Specific conditions may need to be optimized for the protein of interest.

Materials:

  • Protein to be labeled (2-10 mg/mL in a suitable buffer)

  • AnaSpec Europium Protein Labeling Kit (or similar, containing an isothiocyanate-reactive Europium chelate)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 9.0)

  • Purification column (e.g., gel filtration)

  • Storage buffer (e.g., PBS with 0.01% sodium azide)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in a buffer free of primary amines (e.g., Tris or glycine) and ammonium (B1175870) salts. If necessary, dialyze the protein against 0.1 M sodium bicarbonate, pH 9.0.[12]

    • The recommended protein concentration is between 2-10 mg/mL.[12]

  • Conjugation Reaction:

    • If the protein is not already in the reaction buffer, add the reaction buffer at a 1/10 (v/v) ratio to the protein solution.[12]

    • Add the isothiocyanate-reactive Europium chelate to the protein solution. The molar ratio of chelate to protein will need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the chelate.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Remove the excess, unreacted Europium chelate by passing the reaction mixture through a gel filtration column equilibrated with the desired storage buffer.[11]

    • Collect the fractions containing the labeled protein. The labeled protein can be identified by its absorbance at both 280 nm (protein) and the absorbance maximum of the chelate (typically ~320-340 nm).

  • Storage:

    • Store the purified Europium-labeled protein at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.[12]

General Protocol for a Time-Resolved Fluorescence (TRF) Assay

This protocol outlines the general steps for a sandwich-type TRF immunoassay.

Materials:

  • Microplate reader capable of time-resolved fluorescence detection

  • White or black microplates

  • Capture antibody-coated microplate

  • Sample containing the analyte of interest

  • Europium-labeled detection antibody

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • DELFIA Enhancement Solution (or equivalent)

Procedure:

  • Sample Incubation:

    • Add samples and standards to the wells of the capture antibody-coated microplate.

    • Incubate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow the analyte to bind to the capture antibody.

  • Washing:

    • Wash the plate 3-5 times with wash buffer to remove unbound components.

  • Detection Antibody Incubation:

    • Add the Europium-labeled detection antibody to each well.

    • Incubate for a specified time (e.g., 1 hour) at room temperature to allow the detection antibody to bind to the captured analyte.

  • Final Washing:

    • Wash the plate 3-5 times with wash buffer to remove the unbound labeled antibody.

  • Signal Development:

    • Add DELFIA Enhancement Solution to each well. This solution dissociates the Eu³⁺ ions from the antibody chelate and forms a new, highly fluorescent micellar chelate.[1]

    • Incubate for 5-10 minutes with gentle shaking.

  • Measurement:

    • Measure the time-resolved fluorescence using a plate reader with the appropriate settings.

Table 3: Typical Instrument Settings for Europium TRF Detection

ParameterSettingReference
Excitation Wavelength320 or 340 nm[8][19]
Emission Wavelength615 nm[1][19]
Delay Time50 - 400 µs[20]
Integration (Window) Time100 - 400 µs[20]
Number of Flashes100[19]

Visualizations

The "Antenna Effect" in Europium Luminescence

Antenna_Effect cluster_ligand Organic Ligand (Antenna) cluster_europium Europium(III) Ion S0_L S₀ (Ground State) S1_L S₁ (Singlet Excited State) S0_L->S1_L Excitation (UV Light) T1_L T₁ (Triplet Excited State) S1_L->T1_L Intersystem Crossing ES_Eu ⁵D₀ (Emitting State) T1_L->ES_Eu Energy Transfer GS_Eu ⁷F₀ (Ground State) ES_Eu->GS_Eu Luminescence (~615 nm)

Caption: The "Antenna Effect" pathway for Europium(III) luminescence.

Experimental Workflow for a TR-FRET Kinase Assay

TR_FRET_Workflow cluster_assay TR-FRET Kinase Assay cluster_no_inhibition No Inhibition cluster_inhibition Inhibition A 1. Prepare Reagents: - Kinase - Eu-labeled Antibody - Fluorescent Tracer - Test Compound B 2. Mix Reagents in Microplate Well A->B C 3. Incubate to Reach Binding Equilibrium B->C D 4. Excite at 340 nm C->D E 5. Measure Emission at 615 nm (Donor) and 665 nm (Acceptor) after a time delay D->E F 6. Calculate TR-FRET Ratio (665 nm / 615 nm) E->F G 7. Analyze Data (e.g., IC₅₀ curve) F->G H Kinase, Antibody, and Tracer bind I High TR-FRET Signal H->I J Test Compound displaces Tracer K Low TR-FRET Signal J->K

Caption: A typical experimental workflow for a competitive TR-FRET kinase assay.

References

Application Notes and Protocols: Europium(III) Nitrate Hydrate for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Europium(III) nitrate (B79036) hydrate (B1144303) is a key precursor in the synthesis of highly luminescent nanoparticles for advanced biomedical applications. Its role as a dopant in various host matrices allows for the creation of nanoprobes with unique optical properties, making them ideal for bioimaging, biosensing, and as theranostic agents in drug delivery systems.[1][2] The trivalent europium ion (Eu³⁺) is particularly valued for its sharp, long-lasting red emission, which minimizes autofluorescence from biological tissues, thereby enhancing signal-to-noise ratios in imaging applications.[1]

This document provides detailed protocols for synthesizing several types of europium-doped nanoparticles and summarizes their key characteristics and performance metrics.

Application Notes

Europium-doped nanoparticles serve as versatile platforms for a range of biomedical applications:

  • Bioimaging and Cellular Tracking: The strong and stable red fluorescence of Eu³⁺-doped nanoparticles allows for high-contrast imaging of cells and tissues.[3] These nanoparticles can be functionalized to target specific cells or organelles, enabling long-term tracking studies due to their high resistance to photobleaching.[4] Applications include in vivo lymphatic imaging and tracking of cancer cells.[5]

  • Drug Delivery Systems: Nanoparticles made from biocompatible materials like hydroxyapatite (B223615) (HAp) or fluorapatite (B74983) (FA) can be doped with europium to combine therapeutic and diagnostic functions (theranostics).[6][7] The nanoparticles act as carriers for anticancer drugs, such as Doxorubicin or 5-fluorouracil, allowing for simultaneous tracking of the carrier and controlled release of the drug, which is often pH-dependent.[6][7][8]

  • Modulation of Biological Processes: Specially formulated europium-doped nanoparticles can influence cellular functions. For instance, europium-doped cerium oxide nanoparticles (EuCeO₂NPs) have been shown to modulate the immune response of microglial cells, enhancing their ability to clear amyloid-beta plaques, a key pathological feature of Alzheimer's disease.[9][10]

  • Multimodal Imaging: By doping host materials that possess other imaging-relevant properties, such as gadolinium oxide (Gd₂O₃) for MRI, multimodal imaging agents can be created.[11] Gd₂O₃:Eu³⁺ nanoparticles can serve as contrast agents for both MRI and fluorescence imaging, providing complementary diagnostic information.[11]

Experimental Protocols & Workflows

Protocol 1: Synthesis of Europium-Doped Nanohydroxyapatite (Eu-nHAP)

This protocol describes a wet-chemical precipitation method to synthesize Eu-nHAP nanoparticles, which are useful for bioimaging and drug delivery.[6]

Workflow for Eu-nHAP Synthesis

G start Start p1 p1 start->p1 Prepare Solutions process process reagent reagent condition condition output output end End reagent1 0.5 M Ca(NO₃)₂·4H₂O + Eu(NO₃)₃·xH₂O (e.g., 5 wt%) p1->reagent1 Solution A reagent2 0.3 M NH₄H₂PO₄ p1->reagent2 Solution B p2 Stir Continuously reagent2->p2 Add dropwise to Solution A condition1 Adjust pH to 10 p2->condition1 reagent3 Add NH₄OH condition1->reagent3 p3 Age the Mixture reagent3->p3 p4 p4 p3->p4 Process Precipitate p5 p5 p4->p5 Wash with H₂O p6 p6 p5->p6 Dry at 80°C p7 p7 p6->p7 Hydrothermal Treatment (120°C, 2h) output1 Eu-nHAP Nanoparticles p7->output1 output1->end

Caption: Workflow for synthesizing Eu-doped nanohydroxyapatite.

Methodology:

  • Prepare a 50 mL aqueous solution of 0.5 M calcium nitrate tetrahydrate [Ca(NO₃)₂·4H₂O]. Add the desired amount of Europium(III) nitrate hydrate [Eu(NO₃)₃·xH₂O] to this solution (e.g., for 5 wt% doping).

  • Prepare a separate 50 mL aqueous solution of 0.3 M ammonium (B1175870) dihydrogen phosphate (B84403) [NH₄H₂PO₄].

  • Under constant magnetic stirring, add the ammonium dihydrogen phosphate solution dropwise to the calcium and europium nitrate solution.

  • After the addition is complete, add ammonium hydroxide (B78521) [NH₄OH] solution to raise the pH of the mixture to 10.

  • Age the resulting white precipitate in the mother solution for 24 hours.

  • Collect the precipitate by centrifugation, wash it repeatedly with deionized water, and then with ethanol (B145695).

  • Dry the sample at 80°C. For improved crystallinity, a subsequent hydrothermal treatment at 120°C for 2 hours can be performed.[6]

Protocol 2: Synthesis of Europium-Doped Gadolinium Oxide (Gd₂O₃:Eu³⁺) Nanoplatelets

This protocol uses a polyol chemical method to produce Gd₂O₃:Eu³⁺ nanoplatelets suitable for dual MRI and fluorescence imaging applications.[11]

Methodology:

  • Prepare a stock solution of 0.05 M gadolinium(III) chloride (GdCl₃) in diethylene glycol (DEG).

  • Prepare a separate stock solution of 0.05 M Europium(III) chloride (EuCl₃) in DEG. Note: Europium(III) nitrate can be used as an alternative precursor.

  • For 5% Eu³⁺ doping, mix 9.5 mL of the GdCl₃ stock solution and 0.5 mL of the EuCl₃ stock solution in a flask.

  • Add 1.25 mmol of urea (B33335) to the mixture and stir until fully dissolved.

  • Heat the solution to 120°C for 30 minutes, then raise the temperature to 180°C and maintain for 16 hours.

  • Cool the reaction mixture to room temperature.

  • Add ethanol to precipitate the nanoparticles and collect them by centrifugation (e.g., 8000 rpm for 15 minutes).

  • Wash the collected nanoparticles three times with ethanol and three times with deionized water.

  • Dry the final product in an oven at 60°C.

Protocol 3: Synthesis of Europium-Doped Cerium Oxide (EuCeO₂NPs)

This protocol details a solvothermal reaction for synthesizing EuCeO₂NPs designed to modulate microglial activity for applications in neurodegenerative disease research.[9]

Methodology:

  • In a typical reaction, dissolve 434.22 mg of cerium(III) nitrate hexahydrate (1.0 mM) and 168.99 mg of this compound (0.5 mM) in a mixture of 5 mL of 1-octadecene (B91540) and 1 mL of oleylamine.

  • Stir the mixture at 80°C until the precursors are fully dissolved, resulting in a clear brownish-yellow solution.

  • Transfer the solution to a Teflon-lined autoclave reactor.

  • Heat the sealed reactor in an oven to 300°C for 3 hours.

  • Allow the reactor to cool gradually to room temperature overnight.

  • The resulting nanoparticles can be collected and purified for subsequent lipid coating to ensure biological compatibility.[9]

Protocol 4: Drug Loading on Europium-Doped Fluorapatite (Eu-FA) Nanorods

This protocol describes the loading of the anticancer drug Doxorubicin (DOX) onto Eu-FA nanorods.[8]

Methodology:

  • Prepare a stock solution of Doxorubicin hydrochloride (DOX) in a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Disperse 5 mg of the synthesized Eu-FA nanorods (as per the hydrothermal method described by Zeng et al.[7][8]) into the DOX solution via ultrasonication for 5 minutes.

  • Incubate the mixture in a 37°C water bath for 12 hours to allow for drug absorption.

  • To quantify the amount of loaded drug, centrifuge the nanorods at 10,000 rpm for 5 minutes.

  • Collect the supernatant and measure its absorbance using a UV-vis spectrophotometer at 483 nm to determine the concentration of unloaded DOX. The amount of loaded drug is calculated by subtracting the unloaded amount from the initial amount.

Quantitative Data Summary

The properties of nanoparticles synthesized using this compound vary based on the host material and synthesis method.

Table 1: Physicochemical and Luminescent Properties of Eu³⁺-Doped Nanoparticles

Nanoparticle TypeSynthesis MethodEu³⁺ Doping (%)SizeMorphologyExcitation (nm)Emission (nm)Reference
Eu-nHAPWet Precipitation3, 5, 10, 20 wt%10–70 nmIrregular-590, 615, 650, 699[6]
Gd₂O₃:Eu³⁺Polyol2, 5, 10 mol%~30 nmPlatelets~255612[11][12]
Ir-Eu-MSNIn situ coordination--Mesoporous spheresup to 470Red emission[5]
Eu-FAHydrothermal10 mol%-Rods--[7][8]

Table 2: Drug Delivery and Cytotoxicity Data

NanocarrierDrugDrug Release (after 60 min)Cell LineEffect on ViabilityReference
HAPEu5%5-Fluorouracil~7 mg/L in PBSHeLaDecreased to 20% after 24h[6]
HAPEu (all %)None-HGF-1 (Fibroblasts)Biocompatible[6]
Eu-FADoxorubicin (DOX)Faster release at pH 5.5 vs 7.4A375 (Melanoma)Induced apoptosis[7][8]
PAAEu NanogelsDoxorubicin (DOX)-Cancer CellsHigh cytotoxicity[2]

Mechanisms and Signaling Pathways

Europium-doped nanoparticles can be engineered to interact with and modulate specific biological pathways.

Diagram of EuCeO₂NP Action in Microglia

G cluster_cell Microglial Cell nanoparticle nanoparticle cell cell process process outcome outcome pathogen pathogen np EuCeO₂NPs abeta Aβ Plaques uptake Enhanced Phagocytosis np->uptake abeta->uptake degradation Increased Aβ Degradation uptake->degradation via Endolysosomal Trafficking clearance Aβ Clearance degradation->clearance homeostasis Restored Homeostasis (Anti-inflammatory state) clearance->homeostasis

Caption: EuCeO₂NPs enhance microglial clearance of Amyloid-β.

Europium-doped cerium oxide nanoparticles (EuCeO₂NPs) have demonstrated potential in Alzheimer's disease models by modulating microglial behavior.[9][10] These nanoparticles are taken up by microglia and enhance their natural phagocytic capabilities. This leads to increased uptake and degradation of amyloid-beta (Aβ) plaques through the endolysosomal pathway.[10] By facilitating Aβ clearance, EuCeO₂NPs help restore the homeostatic, anti-inflammatory state of microglia, mitigating the neuroinflammation that contributes to neurodegeneration.[9]

References

Application Notes and Protocols: Europium(III) Nitrate Hydrate in MRI Contrast Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnetic Resonance Imaging (MRI) is a premier non-invasive diagnostic tool, offering exceptional soft-tissue contrast and high spatial resolution. The efficacy of MRI is often enhanced through the use of contrast agents, which alter the relaxation times of water protons in tissues, thereby improving image contrast. For decades, gadolinium(III) (Gd³⁺)-based complexes have been the gold standard for positive contrast agents due to the ion's seven unpaired electrons and high paramagnetic moment. However, concerns over gadolinium deposition in the body have spurred research into alternative agents.

Europium (Eu), a lanthanide neighbor to gadolinium, presents a versatile and promising platform for the next generation of MRI contrast agents. Europium is unique in its ability to exist in two stable and accessible oxidation states, Eu²⁺ and Eu³⁺, each with distinct properties applicable to different MRI techniques. Europium(III) nitrate (B79036) hydrate (B1144303) serves as a readily available and versatile starting material for the synthesis of these advanced imaging probes.

This document provides a detailed overview of the applications of europium-based contrast agents, quantitative data on their performance, and comprehensive protocols for their synthesis and evaluation, starting from Europium(III) nitrate hydrate.

Safety Precautions for this compound

This compound is an oxidizing agent and requires careful handling. Users should consult the full Safety Data Sheet (SDS) before use.

Hazards:

  • Oxidizer: May intensify fire; keep away from combustible materials.

  • Irritant: Causes skin and serious eye irritation.

  • Respiratory Irritant: May cause respiratory irritation upon inhalation of dust.

Recommended Precautions:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid creating dust. Keep away from heat, sparks, and open flames.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated place away from flammable substances, reducing agents, and organic materials. Keep the container tightly closed.

  • Spills: In case of a spill, avoid contact with combustible materials. Absorb with inert, dry material (like sand or earth) and place in a suitable container for disposal. Do not use organic materials like sawdust.

Applications Overview

The application of europium in MRI is dictated by its oxidation state. This compound is the precursor for both Eu³⁺ agents and, via a reduction step, Eu²⁺ agents.

Europium(II) as a T1-Weighted Contrast Agent

Europium(II) is isoelectronic with the widely used Gd³⁺, possessing seven unpaired electrons, which makes it highly paramagnetic and an effective T1 contrast agent (positive contrast). The primary advantage of Eu²⁺ over Gd³⁺ is its potential for creating "smart" or responsive contrast agents. The redox couple Eu²⁺/Eu³⁺ is sensitive to the local biological environment, particularly oxygen levels. In hypoxic (low oxygen) environments, such as those found in solid tumors, the Eu²⁺ state is more stable, providing a strong T1 signal. In normoxic (normal oxygen) tissues, it can be oxidized to Eu³⁺, which has very low T1 relaxivity, effectively "turning off" the contrast.

The main challenge in developing Eu²⁺-based agents is their propensity for oxidation in aqueous solutions. Research has focused on encapsulating the Eu²⁺ ion in highly stable macrocyclic ligands, such as cryptands, to protect it from oxidation while still allowing for interaction with water molecules to induce contrast.

Europium(III) as a PARACEST Agent

While Eu³⁺ has six unpaired electrons, its electronic relaxation time is too short to be an effective T1 agent. However, it is exceptionally well-suited for an advanced MRI technique called Paramagnetic Chemical Exchange Saturation Transfer (PARACEST).

In PARACEST, a radiofrequency pulse is used to selectively saturate the protons of water molecules that are bound to the Eu³⁺ ion. These saturated protons then exchange with the much larger pool of bulk water protons in the surrounding tissue. This transfer of saturation leads to a measurable decrease in the overall MRI signal, creating contrast. Eu³⁺ complexes, particularly with DOTA-tetraamide ligands, are ideal for this because they exhibit slow-to-intermediate water exchange rates, a key requirement for efficient CEST contrast. Furthermore, Eu³⁺ is highly luminescent, which allows for the creation of dual-mode MRI and fluorescence imaging agents.

Quantitative Data Summary

The efficacy of an MRI contrast agent is quantified by its relaxivity (r₁ and r₂), which is the change in the relaxation rate of water protons per unit concentration of the agent. Higher relaxivity values indicate a more potent contrast agent.

Table 1: Relaxivity of Europium-Based T1/T2 Contrast Agents
Contrast AgentMagnetic Field (T)r₁ (mM⁻¹s⁻¹)r₂ (mM⁻¹s⁻¹)r₂/r₁ RatioReference
Eu²⁺-DOTA Complex0.474.74--
D-glucuronic acid-coated Eu₂O₃ NPs (~2 nm)1.50.42.87.0
Citrate-coated Eu-doped Iron Oxide (EuIO) Nanocubes (14 nm)0.536.865.31.77
Mn₀.₆Zn₀.₄Eu₀.₁₅Fe₁.₈₅O₄ Nanoparticles3.014.2159.411.2
PAA@EuBiGd₂O₃ Nanocomposite-11.77--

Note: Relaxivity can be highly dependent on the ligand, particle size, surface coating, and the magnetic field strength at which it is measured.

Table 2: Properties of Europium(III)-Based PARACEST Agents
Contrast AgentMagnetic Field (T)Bound Water Chemical Shift (ppm)Water Residence Lifetime (τₘ)NotesReference
Eu-DOTA-tetraamide (Eu-1)9.445-Serves as a baseline for modified DOTA-tetraamides.
Eu-DOTA-tetraamide (Eu-2)9.454-Different amide substituents shift the resonance frequency.
Eu-DOTA-tetraamide (Eu-3)9.464-Demonstrates tunability for multi-frequency CEST imaging.
Eu-(16) Micelle--88 kJ/mol (activation energy)Micelle formation slows water exchange, enhancing CEST sensitivity.

Experimental Protocols

The following protocols provide methodologies for the synthesis and evaluation of europium-based contrast agents, starting with this compound.

Protocol 1: Synthesis of a Eu³⁺-DOTA-Tetraamide Complex (PARACEST Agent)

This protocol is adapted from methodologies for synthesizing DOTA-tetraamide complexes.

Materials:

  • This compound (Eu(NO₃)₃·xH₂O)

  • DOTA-tetra(tert-butyl acetate)

  • Trifluoroacetic acid (TFA)

  • Desired amine (e.g., methylamine)

  • Coupling agents (e.g., HATU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether, Acetonitrile, Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

Procedure:

  • Deprotection of DOTA:

    • Dissolve DOTA-tetra(tert-butyl acetate) in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 24 hours.

    • Remove the solvent under reduced pressure to yield the deprotected DOTA-tetraacetic acid as a white solid.

  • Amide Coupling:

    • Dissolve the DOTA-tetraacetic acid in DMF.

    • Add 4.4 equivalents of the desired amine, 4.4 equivalents of HATU, 4.4 equivalents of HOBt, and 8.8 equivalents of DIPEA.

    • Stir the reaction mixture at room temperature for 48 hours.

    • Precipitate the crude product by adding diethyl ether.

    • Purify the DOTA-tetraamide ligand using reverse-phase HPLC.

  • Complexation with Europium(III):

    • Dissolve the purified ligand in deionized water.

    • Add 1.0 equivalent of this compound dissolved in a small amount of water.

    • Adjust the pH of the solution to 6.5 using 0.1 M NaOH.

    • Heat the reaction mixture at 60°C for 24 hours, maintaining the pH at 6.5.

    • Monitor the complex formation using HPLC.

    • Once the reaction is complete, purify the Eu³⁺-DOTA-tetraamide complex using reverse-phase HPLC.

    • Lyophilize the final product to obtain a white powder.

Protocol 2: Synthesis of Europium Oxide (Eu₂O₃) Nanoparticles

This protocol is based on the polyol method for synthesizing lanthanide oxide nanoparticles.

Materials:

  • This compound

  • Triethylene glycol (TEG) or Diethylene glycol (DEG)

  • Sodium hydroxide (NaOH)

  • Ethanol (B145695)

  • Deionized water

  • (Optional) Coating agent, e.g., Poly(acrylic acid) (PAA) or D-glucuronic acid

Procedure:

  • Precursor Solution:

    • Dissolve a specific amount of this compound in TEG in a three-neck flask. If a coating is desired, add the coating agent (e.g., PAA) at this stage.

    • Stir the mixture at a moderately elevated temperature (e.g., 80°C) until a clear, homogeneous solution is formed.

  • Nanoparticle Formation:

    • Separately, prepare a solution of NaOH in TEG. This may require sonication to fully dissolve.

    • Heat the europium precursor solution to a higher temperature (e.g., 180°C) under continuous stirring and a nitrogen atmosphere.

    • Rapidly inject the NaOH solution into the hot precursor solution.

    • Maintain the reaction temperature for 1-2 hours. The solution will become turbid as the nanoparticles form.

  • Purification and Collection:

    • Cool the reaction mixture to room temperature.

    • Add a sufficient volume of ethanol to precipitate the nanoparticles.

    • Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes).

    • Wash the nanoparticles multiple times with a mixture of ethanol and water, followed by pure ethanol, to remove residual solvent and reactants. Centrifuge between each wash.

    • Dry the resulting white pellet in a vacuum oven.

    • For some applications, the dried powder may be calcined at a high temperature (e.g., 600°C) to improve crystallinity.

    • The final nanoparticle powder can be redispersed in water or a buffer for characterization and use.

Protocol 3: Measurement of T₁ and T₂ Relaxivity

This protocol describes the general procedure for determining the r₁ and r₂ relaxivities of a potential contrast agent.

Materials:

  • Synthesized europium-based contrast agent

  • Deionized water or phosphate-buffered saline (PBS)

  • Agarose (B213101)

  • NMR tubes or small vials suitable for the MRI phantom

  • MRI scanner (access to a clinical or preclinical system)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the contrast agent with a precisely known concentration in water or PBS.

    • Perform a series of dilutions to create at least 5-6 samples of varying concentrations (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mM).

    • Prepare a control sample containing only the solvent (0 mM concentration).

    • To prevent sedimentation and create a tissue-like phantom, dissolve agarose (e.g., 1%) in the samples by heating, then allow them to cool and solidify in NMR tubes or vials.

  • MRI Data Acquisition:

    • Place the phantom containing all samples into the MRI scanner.

    • For T₁ Measurement: Use an inversion recovery spin-echo sequence. Acquire images at multiple inversion times (TI) (e.g., 50, 100, 200, 400, 800, 1600, 3200 ms).

    • For T₂ Measurement: Use a multi-echo spin-echo sequence. Acquire a series of images at different echo times (TE) (e.g., 10, 20, 30, 40, 50, 60, 70, 80 ms).

  • Data Analysis:

    • For each sample, draw a region of interest (ROI) and measure the mean signal intensity at each TI (for T₁) or TE (for T₂).

    • T₁ Calculation: Fit the signal intensity (S) vs. TI data for each concentration to the inversion recovery equation: S(TI) = S₀ |1 - 2e^(-TI/T₁)|. This will yield the T₁ value for each sample.

    • T₂ Calculation: Fit the signal intensity (S) vs. TE data for each concentration to the exponential decay equation: S(TE) = S₀e^(-TE/T₂). This will yield the T₂ value for each sample.

    • Relaxivity Calculation: Convert the relaxation times (T₁, T₂) to relaxation rates (R₁, R₂) using the formula R = 1/T.

    • Plot the relaxation rates (R₁ and R₂) against the concentration of the contrast agent [C].

    • The slope of the linear fit of the R₁ vs. [C] plot is the r₁ relaxivity. The slope of the linear fit of the R₂ vs. [C] plot is the r₂ relaxivity. The y-intercept represents the relaxation rate of the solvent without the contrast agent.

Visualizations

Diagrams of Mechanisms and Workflows

G cluster_start Starting Material cluster_synthesis Synthesis Pathways cluster_products Contrast Agent Type cluster_applications Primary Application Eu_Nitrate This compound Complexation Complexation with Ligand (e.g., DOTA-tetraamide) Eu_Nitrate->Complexation Reduction Chemical Reduction (Eu³⁺ → Eu²⁺) Eu_Nitrate->Reduction Polyol Polyol Synthesis / Co-precipitation Eu_Nitrate->Polyol CEST_Agent Eu³⁺ PARACEST Agent Complexation->CEST_Agent T1_Agent Eu²⁺ T1 Agent (e.g., Cryptate) Reduction->T1_Agent followed by complexation Nanoparticle Eu-Doped Nanoparticle (Eu₂O₃, Eu:Fe₃O₄) Polyol->Nanoparticle CEST_Imaging CEST MRI (pH, Temp Sensing) CEST_Agent->CEST_Imaging Hypoxia_Imaging T1-Weighted MRI (Hypoxia Imaging) T1_Agent->Hypoxia_Imaging Dual_Mode Dual Mode Imaging (T1/T2 MRI, Fluorescence) Nanoparticle->Dual_Mode

Caption: Overall workflow from this compound to various MRI contrast agents.

T1_Mechanism cluster_agent Contrast Agent Environment cluster_bulk Tissue Environment Eu_ion Paramagnetic Eu²⁺ Ion (7 unpaired e⁻) Inner_Sphere Inner-Sphere H₂O Eu_ion->Inner_Sphere dipole-dipole interaction Bulk_Water Bulk Water Protons (Long T₁) Inner_Sphere->Bulk_Water Fast Exchange Short_T1 Bulk Water Protons (Short T₁) Bulk_Water->Short_T1 Relaxation Enhancement

Caption: Mechanism of a Eu²⁺ T1 contrast agent.

CEST_Mechanism RF_Pulse Selective RF Pulse (at specific frequency) Bound_Water Bound Water Proton (Large Chemical Shift) RF_Pulse->Bound_Water Saturation Eu_Complex Eu³⁺-Ligand Complex Eu_Complex->Bound_Water Bulk_Water Bulk Water Protons (Signal Pool) Bound_Water->Bulk_Water Chemical Exchange Signal_Loss MRI Signal Decrease (Image Contrast) Bulk_Water->Signal_Loss Saturation Transfer

Caption: Mechanism of a Eu³⁺ PARACEST agent.

Workflow Start Start: Eu(NO₃)₃·xH₂O + Ligand/Support Synthesis Synthesis & Purification Start->Synthesis Characterization Physicochemical Characterization (NMR, MS, DLS, TEM) Synthesis->Characterization Relaxivity In Vitro Relaxivity Measurement (r₁, r₂) Characterization->Relaxivity Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Characterization->Cytotoxicity Phantom MRI Phantom Imaging Relaxivity->Phantom InVivo In Vivo MRI (Animal Model) Cytotoxicity->InVivo If non-toxic Phantom->InVivo End Evaluation of Contrast Efficacy InVivo->End

Caption: Experimental workflow for developing a new europium-based MRI contrast agent.

Application Note and Protocol for the Preparation of Europium(III) Nitrate Hydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the safe and accurate preparation of aqueous solutions of Europium(III) nitrate (B79036) hydrate (B1144303) for research and development applications.

Introduction

Europium(III) nitrate is a water-soluble, crystalline lanthanide salt commonly utilized in various scientific applications, including as a precursor for phosphors and luminescent materials, in catalysis, and as a reagent in chemical synthesis.[1][2] This document outlines the essential properties, safety considerations, and a detailed protocol for the preparation of standardized aqueous solutions of Europium(III) nitrate hydrate. The most common form is the hexahydrate, Eu(NO₃)₃·6H₂O.[3]

Quantitative Data and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. It is crucial to use the correct molecular weight corresponding to the specific hydrate form (e.g., hexahydrate or pentahydrate) for accurate molar concentration calculations. The hexahydrate is the most commonly available form.

PropertyValueReferences
Chemical Formula Eu(NO₃)₃·xH₂O (General) Eu(NO₃)₃·6H₂O (Hexahydrate) Eu(NO₃)₃·5H₂O (Pentahydrate)[4][5][6]
Molecular Weight 337.98 g/mol (Anhydrous) 446.07 g/mol (Hexahydrate) 428.06 g/mol (Pentahydrate)[4][6][7]
Appearance White to colorless crystalline powder/crystals.[8]
Melting Point 65 °C (Hexahydrate, decomposes) 85 °C (Pentahydrate)[3][8]
Solubility in Water Highly Soluble*[6][9]
Solubility in Alcohol Soluble[2][5]

Health and Safety Information

This compound is a hazardous substance that requires careful handling. It is a strong oxidizer and can cause fire if it comes into contact with combustible materials.[10] It also causes skin and serious eye irritation and may lead to respiratory irritation.[11]

Hazard Statements:

  • H272: May intensify fire; oxidizer.[8]

  • H315: Causes skin irritation.[11]

  • H319: Causes serious eye irritation.[11]

  • H335: May cause respiratory irritation.[11]

Precautionary Measures:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[12]

  • P220: Keep away from clothing and other combustible materials.[12]

  • P280: Wear protective gloves, protective clothing, eye protection, and a face shield.[12]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure that an eyewash station and safety shower are readily accessible.[10]

Experimental Protocol: Preparation of a 0.1 M Aqueous Europium(III) Nitrate Solution

This protocol details the preparation of 100 mL of a 0.1 M aqueous solution using Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O). Adjust calculations accordingly for different molarities, volumes, or hydrate forms.

Materials and Equipment:

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • Deionized or distilled water

  • 100 mL volumetric flask (Class A)

  • Analytical balance (readable to at least 0.001 g)

  • Weighing paper or boat

  • Spatula

  • Funnel

  • Beaker

  • Wash bottle with deionized water

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Procedure:

  • Calculation of Required Mass:

    • Determine the mass of Eu(NO₃)₃·6H₂O needed.

    • Molar Mass (M) = 446.07 g/mol

    • Desired Concentration (C) = 0.1 mol/L

    • Volume (V) = 100 mL = 0.1 L

    • Mass = C × M × V = 0.1 mol/L × 446.07 g/mol × 0.1 L = 4.4607 g

  • Weighing the Compound:

    • Put on all required PPE (gloves, goggles, lab coat).

    • Perform all handling within a chemical fume hood.

    • Place a weighing boat on the analytical balance and tare it.

    • Carefully weigh out approximately 4.4607 g of Europium(III) nitrate hexahydrate using a clean spatula. Record the exact mass.

  • Dissolution:

    • Place a funnel into the neck of the 100 mL volumetric flask.

    • Carefully transfer the weighed powder through the funnel into the flask.

    • Rinse the weighing boat and funnel with a small amount of deionized water, ensuring all the compound is transferred into the flask.

    • Add deionized water to the flask until it is approximately half-full.

  • Mixing:

    • Stopper the volumetric flask and swirl gently until all the solid has completely dissolved. The solution should be clear and colorless.

  • Dilution to Final Volume:

    • Once the solid is fully dissolved, carefully add deionized water until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

    • Use a dropper or pipette for the final additions to avoid overshooting the mark.

  • Homogenization and Storage:

    • Stopper the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

    • Transfer the prepared solution to a clean, clearly labeled storage bottle. The label should include the chemical name (Europium(III) Nitrate Solution), concentration (0.1 M), preparation date, and your initials.

    • Store the solution in a cool, dry, and well-ventilated area, away from combustible materials and reducing agents.[11][12] Keep the container tightly closed.[12]

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound solution.

G Workflow for Europium(III) Nitrate Solution Preparation cluster_prep Preparation cluster_sol Solution Making cluster_store Storage A Step 1: Calculate Mass of Eu(NO3)3·6H2O B Step 2: Wear PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Step 3: Weigh Compound in Fume Hood B->C D Step 4: Transfer Powder to Volumetric Flask C->D Precise Amount E Step 5: Add ~50% Volume of Deionized Water D->E F Step 6: Swirl to Dissolve E->F G Step 7: Dilute to Final Volume with Water F->G Ensure Fully Dissolved H Step 8: Stopper and Invert to Homogenize G->H I Step 9: Transfer to Labeled Storage Bottle H->I Ready for Storage J Step 10: Store in a Cool, Dry, Well-Ventilated Area I->J

Caption: Workflow for preparing Europium(III) nitrate solution.

References

Application Notes and Protocols: Europium(III) Nitrate Hydrate in the Fabrication of Solid-State Laser Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of Europium(III) nitrate (B79036) hydrate (B1144303) as a precursor in the synthesis of europium-doped materials for solid-state laser applications. The focus is on sol-gel and hydrothermal methods for the preparation of crystalline and glassy host materials.

Introduction

Europium(III) ions (Eu³⁺) are effective activators for solid-state laser materials, primarily due to their characteristic sharp emission lines in the red visible spectrum, arising from ⁵D₀ → ⁷Fⱼ transitions. Europium(III) nitrate hydrate (Eu(NO₃)₃·xH₂O) is a readily available and highly soluble precursor, making it an excellent choice for introducing Eu³⁺ ions into various host matrices such as crystals and glasses through wet chemical synthesis routes. These methods, including sol-gel and hydrothermal techniques, offer precise control over stoichiometry, homogeneity, and microstructure at lower processing temperatures compared to traditional melt-growth techniques.

Data Presentation

Spectroscopic Properties of Europium-Doped Laser Materials

The following table summarizes key spectroscopic properties of various Eu³⁺-doped materials synthesized using wet chemical methods with europium nitrate as the precursor.

Host MaterialSynthesis MethodDoping Conc. (mol%)Excitation Wavelength (nm)Major Emission Wavelength (nm)TransitionFluorescence Lifetime (ms)
Y₃Al₅O₁₂ (YAG) Sol-Gel[1]1394590, 597, 610, 630, 650⁵D₀ → ⁷Fⱼ (J=1,2,3,4)-
SiO₂ Glass Sol-Gel1393612⁵D₀ → ⁷F₂-
Ca₂SiO₄ Hydrothermal[2]5246, 397579, 591, 614, 712⁵D₀ → ⁷Fⱼ (J=0,1,2,4)-
Phosphate Glass Melt-Quench[3]0.1 - 3.0465589, 611⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂-
Laser Performance Metrics

Data on the laser performance of solid-state lasers fabricated specifically with materials synthesized from this compound is not extensively available in the reviewed literature. However, the table below provides typical performance characteristics for Eu³⁺-doped solid-state lasers to serve as a benchmark.

Host MaterialPumping Wavelength (nm)Laser Wavelength (nm)Pump ThresholdSlope Efficiency (%)Maximum Output Power
Eu:Y₂O₃ 355611---
Eu:LiLuF₄ 325702---

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of Europium-Doped Yttrium Aluminum Garnet (Eu:YAG) Nanocrystals

This protocol is adapted from the nitrate-citrate sol-gel method for synthesizing Eu:YAG nanocrystals.[1]

Materials:

  • Yttrium(III) nitrate pentahydrate (Y(NO₃)₃·5H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Europium(III) nitrate pentahydrate (Eu(NO₃)₃·5H₂O)[1]

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Deionized water

Procedure:

  • Precursor Solution Preparation:

    • Prepare aqueous solutions of Y(NO₃)₃·5H₂O, Al(NO₃)₃·9H₂O, and Eu(NO₃)₃·5H₂O.

    • Mix the solutions in a molar ratio of Y:Eu:Al of 2.97:0.03:5 to achieve the stoichiometry for (Y₂.₉₇Eu₀.₀₃)Al₅O₁₂.[1]

  • Gel Formation:

    • Add the mixed nitrate solution to a citric acid solution with a molar ratio of citric acid to total nitrates of 3:1.[1]

    • Heat the mixture at 80°C with constant stirring until a transparent, viscous gel is formed.[1]

  • Decomposition and Calcination:

    • Decompose the gel by heating it at 600°C for 6 hours to obtain a black, amorphous powder.[1]

    • Calcine the amorphous powder at 850°C for 4 hours in air to burn off organic residues, resulting in a white powder.[1]

  • Crystallization:

    • Perform subsequent thermal treatments at temperatures ranging from 900°C to 1400°C for 4 hours at each temperature to promote the crystallization of the YAG phase. A pure crystalline YAG phase is typically obtained after treatment at 930°C.[1]

Protocol 2: Hydrothermal Synthesis of Europium-Doped Calcium Silicate (Eu:Ca₂SiO₄) Nanoparticles

This protocol is based on the hydrothermal synthesis of Eu³⁺-doped Ca₂SiO₄ phosphors.[2]

Materials:

  • Silica (B1680970) nanoparticles (SNPs)

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Europium(III) nitrate pentahydrate (Eu(NO₃)₃·5H₂O)[2]

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Precursor Dispersion:

    • Disperse the silica nanoparticles in ethanol.

  • Dopant Solution Preparation:

    • Prepare an aqueous solution containing the desired molar ratio of Ca(NO₃)₂·4H₂O and Eu(NO₃)₃·6H₂O.

  • Mixing and Homogenization:

    • Add the aqueous nitrate solution to the SNP dispersion.

    • Stir the mixture at 80°C for 2 hours to obtain a homogeneous solution.[2]

  • Hydrothermal Reaction:

    • Transfer the solution to a Teflon-lined autoclave.

    • Heat the autoclave at 180°C for 24 hours to induce the hydrothermal reaction and formation of white precipitates.[2]

  • Product Recovery:

    • Cool the autoclave to room temperature.

    • Collect the white precipitates by centrifugation.

    • Wash the product sequentially with deionized water and ethanol to remove any unreacted precursors.

    • Dry the final product in an oven.

Visualizations

Experimental Workflow Diagrams

Sol_Gel_Synthesis cluster_0 Precursor Preparation cluster_1 Gelation cluster_2 Thermal Treatment Y_nitrate Y(NO₃)₃·5H₂O Mixing Mix Nitrates Y_nitrate->Mixing Al_nitrate Al(NO₃)₃·9H₂O Al_nitrate->Mixing Eu_nitrate Eu(NO₃)₃·5H₂O Eu_nitrate->Mixing Citric_acid Citric Acid Solution Add_citric Add to Citric Acid Citric_acid->Add_citric Mixing->Add_citric Evaporation Evaporate at 80°C Add_citric->Evaporation Gel Viscous Gel Evaporation->Gel Decomposition Decompose at 600°C Gel->Decomposition Calcination Calcine at 850°C Decomposition->Calcination Annealing Anneal at 900-1400°C Calcination->Annealing Eu_YAG Eu:YAG Nanocrystals Annealing->Eu_YAG

Caption: Sol-Gel Synthesis Workflow for Eu:YAG Nanocrystals.

Hydrothermal_Synthesis cluster_0 Precursor Preparation cluster_1 Reaction cluster_2 Product Recovery SNPs Silica Nanoparticles in Ethanol Mixing Mix Dispersions SNPs->Mixing Ca_nitrate Ca(NO₃)₂·4H₂O Aqueous_solution Aqueous Nitrate Solution Ca_nitrate->Aqueous_solution Eu_nitrate Eu(NO₃)₃·5H₂O Eu_nitrate->Aqueous_solution Aqueous_solution->Mixing Homogenization Stir at 80°C Mixing->Homogenization Autoclave Hydrothermal Reaction at 180°C Homogenization->Autoclave Precipitate White Precipitate Autoclave->Precipitate Centrifugation Centrifuge Precipitate->Centrifugation Washing Wash with Water & Ethanol Centrifugation->Washing Drying Dry Washing->Drying Eu_CaSiO4 Eu:Ca₂SiO₄ Nanoparticles Drying->Eu_CaSiO4

Caption: Hydrothermal Synthesis Workflow for Eu:Ca₂SiO₄ Nanoparticles.

Logical Relationship of Synthesis to Application

Logical_Flow cluster_0 Precursor cluster_1 Synthesis Method cluster_2 Doped Material cluster_3 Laser Component cluster_4 Device Eu_Nitrate This compound Sol_Gel Sol-Gel Eu_Nitrate->Sol_Gel Hydrothermal Hydrothermal Eu_Nitrate->Hydrothermal Eu_Crystal Eu-doped Crystal (e.g., YAG) Sol_Gel->Eu_Crystal Eu_Glass Eu-doped Glass (e.g., Silicate) Sol_Gel->Eu_Glass Hydrothermal->Eu_Crystal Gain_Medium Laser Gain Medium Eu_Crystal->Gain_Medium Eu_Glass->Gain_Medium Laser Solid-State Laser Gain_Medium->Laser

Caption: From Precursor to Solid-State Laser Application.

References

Application Notes and Protocols: Doping of Metal Oxides with Europium(III) Nitrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the doping of metal oxides with Europium(III) nitrate (B79036) hydrate (B1144303). Europium-doped metal oxides are a class of materials with significant potential in various fields, including bioimaging, photocatalysis, and as carriers for drug delivery systems. Their unique luminescent properties, arising from the 4f electron configuration of the Eu³⁺ ion, make them particularly valuable for applications requiring fluorescence-based detection and imaging.[1][2]

Applications in Research and Drug Development

Europium-doped metal oxides offer a versatile platform for a range of applications due to their enhanced optical and chemical properties.

  • Bioimaging and Sensing: The strong and sharp red-orange emission from Eu³⁺ ions upon excitation makes these materials excellent fluorescent probes for in vitro and in vivo imaging.[3][4] Doping of metal oxides like cerium oxide and fluorapatite (B74983) with europium has been shown to produce nanoparticles suitable for cell labeling, tracking, and as contrast agents for various imaging modalities.[1][4][5]

  • Photocatalysis: Doping metal oxides such as ZnO and TiO₂ with europium can enhance their photocatalytic activity.[6] Eu³⁺ ions can act as electron traps, promoting charge separation and reducing the recombination of photogenerated electron-hole pairs, thereby improving the degradation efficiency of organic pollutants.[7]

  • Drug Delivery: The high surface-to-volume ratio and biocompatibility of certain europium-doped nanomaterials, such as fluorapatite nanorods, make them promising candidates for drug delivery systems.[1] These materials can be loaded with anticancer drugs, and their release can be monitored, sometimes in a pH-dependent manner, while the inherent fluorescence allows for simultaneous tracking of the carrier.[1]

  • Anticancer and Antibacterial Agents: Some studies suggest that europium-doped materials may possess intrinsic therapeutic properties, including anticancer and antibacterial activities.[8] For instance, europium oxide nanorods have demonstrated anti-proliferative activity in certain cancer cell lines.[8]

Experimental Protocols

Detailed methodologies for the synthesis of europium-doped metal oxides are crucial for reproducibility and for tailoring the material properties to specific applications. Europium(III) nitrate hydrate is a common precursor due to its solubility in water and polar organic solvents.[9][10]

This protocol is adapted from a method used for synthesizing Eu³⁺-doped ZnO nanoparticles for photocatalytic applications.[7]

Materials:

Procedure:

  • Prepare a 0.1 M aqueous solution of zinc nitrate hexahydrate.

  • Prepare a separate aqueous solution of this compound with the desired molar concentration relative to zinc (e.g., for 3 mol% doping, dissolve the appropriate amount of Eu(NO₃)₃·xH₂O in the zinc nitrate solution).

  • Slowly add a 0.2 M NaOH solution dropwise to the mixed metal nitrate solution under vigorous stirring until the pH reaches 10.

  • Continue stirring for 2 hours to allow for the formation of a precipitate.

  • Age the precipitate for 24 hours.

  • Collect the precipitate by filtration and wash it thoroughly with deionized water and then with ethanol to remove any unreacted precursors and by-products.

  • Dry the resulting powder in an oven at 100 °C for 6 hours.

  • Calcination: Transfer the dried powder to a muffle furnace and calcine at 500 °C for 2-4 hours to obtain the crystalline Eu³⁺-doped ZnO nanoparticles.[7]

The sol-gel method is widely used for preparing highly homogeneous and crystalline Eu³⁺-doped TiO₂ nanoparticles at relatively low temperatures.[11][12]

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • This compound (Eu(NO₃)₃·xH₂O)

  • Ethanol (absolute)

  • Nitric acid (HNO₃)

  • Deionized water

Procedure:

  • Prepare Solution A by dissolving a specific amount of TTIP in absolute ethanol under an inert atmosphere.

  • Prepare Solution B by dissolving the desired amount of this compound in a mixture of ethanol, deionized water, and a few drops of nitric acid (as a catalyst).

  • Add Solution B dropwise to Solution A under vigorous stirring.

  • Continue stirring for 1-2 hours to form a transparent sol.

  • Allow the sol to age at room temperature for 24-48 hours until a gel is formed.

  • Dry the gel in an oven at 80-100 °C for 12 hours to remove the solvent.

  • Grind the dried gel into a fine powder.

  • Calcination: Calcine the powder in a muffle furnace at 400-500 °C for 2 hours to obtain the anatase phase of Eu³⁺-doped TiO₂ nanocrystals.[12]

The hydrothermal method is effective for synthesizing crystalline nanoparticles with controlled morphology.[13][14]

Materials:

  • Cerium (III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • This compound (Eu(NO₃)₃·xH₂O)

  • 1-Octadecene (B91540)

  • Oleylamine

Procedure:

  • Dissolve cerium (III) nitrate hexahydrate and this compound (in the desired molar ratio) in a mixture of 1-octadecene and oleylamine.[5]

  • Stir the mixture at 80°C until a clear solution is obtained.[5]

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a temperature between 180-300 °C for 3-16 hours.[3][5]

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation.

  • Wash the product multiple times with ethanol and deionized water to remove any residual reactants.

  • Dry the final product in a vacuum oven at 60 °C.

Data Presentation

The properties of europium-doped metal oxides are highly dependent on the synthesis parameters. The following tables summarize key quantitative data from various studies.

Table 1: Synthesis Parameters for Eu-Doped Metal Oxides

Metal Oxide HostSynthesis MethodEu³⁺ PrecursorDoping Concentration (mol%)Calcination Temperature (°C)Resulting Particle/Crystallite Size (nm)Reference
ZnOCo-precipitationEu(NO₃)₃·xH₂O3, 6, 9500-[7]
ZnOSolid-state reactionEu₂O₃3, 5, 7 (wt%)-20-65[15]
TiO₂Sol-gel & Hydrothermal----[16]
TiO₂Sol-gelEu₄TiO(OⁱPr)₁₄< 5400-[12]
CeO₂SolvothermalEu(NO₃)₃·H₂O18.13300~159[5]
Lu₂O₃Sol-gel (Pechini)-2, 5, 8, 101000, 1250-[17]

Table 2: Optical Properties of Eu-Doped Metal Oxides

Metal Oxide HostDoping Concentration (mol%)Excitation Wavelength (nm)Major Emission Peaks (nm)Key FindingsReference
ZnO3, 6, 9-Blue & Green emissionEnhanced visible emission compared to undoped ZnO.
TiO₂--Dominated by ⁵D₀→⁷Fⱼ transitionsLuminescence intensity decreases at high annealing temperatures.[16]
CeO₂---Fluorescence quenching observed in morphologies with high oxygen defects.[3]
Y₂O₃0-8-⁵D₀→⁷Fⱼ transitionsSubstitution of Eu³⁺ leads to a redshift in absorbance and reduced bandgap.[18]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of europium-doped metal oxide nanoparticles.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing start Precursor Preparation (Metal Salt + Eu(NO₃)₃·xH₂O) reaction Reaction (e.g., Co-precipitation, Sol-Gel, Hydrothermal) start->reaction separation Separation & Washing (Filtration/Centrifugation) reaction->separation drying Drying separation->drying calcination Calcination drying->calcination structural Structural Analysis (XRD) calcination->structural morphological Morphological Analysis (SEM, TEM) calcination->morphological compositional Compositional Analysis (XPS, EDX) calcination->compositional optical Optical Properties (Photoluminescence, UV-Vis) calcination->optical photocatalysis Photocatalysis optical->photocatalysis bioimaging Bioimaging optical->bioimaging drug_delivery Drug Delivery optical->drug_delivery

Caption: Generalized workflow for synthesis and characterization.

This diagram outlines the key stages involved, from the initial preparation of precursor materials to the final application testing of the synthesized europium-doped metal oxide nanoparticles. The synthesis phase involves the chemical reaction, separation, drying, and heat treatment (calcination) to form the desired crystalline structure. Subsequently, the material's structural, morphological, compositional, and optical properties are thoroughly characterized using various analytical techniques. Finally, the performance of the nanoparticles is evaluated for specific applications such as photocatalysis, bioimaging, or drug delivery.

References

Application Notes and Protocols: Europium(III) Nitrate Hydrate in Time-Resolved Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Europium(III) nitrate (B79036) hydrate (B1144303) is a key reagent in the realm of time-resolved fluorescence (TRF) assays, a highly sensitive detection method widely used in life sciences and drug discovery. The unique photophysical properties of europium chelates, including a long fluorescence lifetime and a large Stokes shift, allow for the temporal separation of the specific fluorescence signal from short-lived background fluorescence, resulting in excellent signal-to-noise ratios.[1][2][3] This characteristic makes europium-based TRF assays superior to conventional fluorescence assays for a variety of applications, including immunoassays, enzyme activity assays, and receptor-ligand binding studies.[2][4]

Two predominant TRF assay formats utilize europium chelates: Dissociation-Enhanced Lanthanide Fluorometric Immunoassay (DELFIA®) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • DELFIA®: In this heterogeneous format, a europium chelate-labeled reagent binds to the target molecule, which is typically immobilized on a solid phase (e.g., a microplate well). After washing away unbound reagents, an enhancement solution is added. This solution dissociates the europium ions from the chelate, forming a new, highly fluorescent micellar chelate that is then measured.[3][5]

  • TR-FRET: This homogeneous assay format involves two interacting molecules labeled with a donor (europium chelate) and an acceptor fluorophore, respectively.[6][7] When these molecules are in close proximity (~10 nm), excitation of the europium donor leads to energy transfer to the acceptor, which then emits light at its specific wavelength.[6] The intensity of the acceptor's emission is proportional to the extent of the molecular interaction. LANCE® and HTRF® are common examples of TR-FRET technologies.[2][6][8]

These application notes provide an overview of the use of europium(III) nitrate hydrate in various TRF assays and offer detailed protocols for their implementation.

Key Applications and Data Presentation

Europium-based TRF assays are versatile and have been adapted for numerous applications in biological research and drug development. The following tables summarize quantitative data from representative assays.

Table 1: Immunoassay Performance
AnalyteAssay TypeFormatLimit of Detection (LOD)Linear RangeReference
Creatine Kinase MB (CK-MB)Fluorescence Immunochromatographic Assay (FICA)Sandwich0.029 ng/mL0.85-100.29 ng/mL[9]
4,4′-Dinitrocarbanilide (DNC)Time-Resolved Fluorescent Immunochromatographic Assay (TRFICA)Competitive0.07 ng/mLIC50 = 0.4 ng/mL[10]
Human IgGLateral Flow Assay (LFA)Sandwich0.04 ng/mLHigh correlation (r=0.99)[1]
Rabbit IgGImmunofluorometric AssaySandwich25 pg/mLNot specified[11]
Table 2: Kinase Assay Performance
KinaseAssay TypeSubstrateKey ParametersReference
Aurora BLANCE® Ultra (TR-FRET)ULight™-Histone H3 (Thr3/Ser10) PeptideFinal concentrations: 100 pM Aurora B, 50 nM ULight-Peptide, 2 µM ATP, 2 nM Eu-anti-phospho-Histone H3 Ab[8]
IRAK4DELFIA® (TRF)Not specified (Matched Antibody Pair Kit)Assay performed in 50 µL total volume in a 384-well plate.[12]
Table 3: Receptor-Ligand Binding Assay Performance
ReceptorLigandAssay TypeKey ParametersReference
Glucocorticoid Receptor (GR)Fluormone™ GS1 Green (tracer)LanthaScreen® (TR-FRET)Final concentrations: 5 nM Tracer, 2 nM Tb anti-GST antibody[13]
Melanocortin-4 (hMC4)Eu(III)-DOTA-NDP-α-MSHDELFIA®Complete release of Eu(III) ions with 2.0M HCl[4]

Experimental Protocols

Protocol 1: DELFIA® Sandwich Immunoassay

This protocol is a general guideline for a sandwich immunoassay using a streptavidin-coated plate. Optimization of antibody concentrations and incubation times is recommended for specific analytes.

Materials:

  • Streptavidin-coated 96-well or 384-well microplates[5]

  • Biotinylated anti-analyte capture antibody

  • Europium-labeled anti-analyte detection antibody

  • DELFIA® Wash Buffer

  • DELFIA® Assay Buffer

  • DELFIA® Enhancement Solution[5]

  • Samples and standards

  • Plate shaker

  • Time-resolved fluorometer

Procedure (96-well format):

  • Reagent Preparation: Allow all reagents to reach room temperature.[5] Dilute antibodies, samples, and standards to their working concentrations in Assay Buffer.

  • Analyte Capture and Detection:

    • To each well, add 50 µL of sample or standard.

    • Add 50 µL of a mixture containing the biotinylated capture antibody (e.g., 200 ng/well) and the Europium-labeled detection antibody (e.g., 100 ng/well).[5]

  • Incubation: Cover the plate and incubate for 2 hours at room temperature with slow shaking.[5]

  • Washing: Aspirate the contents of the wells. Wash the plate 4-6 times with 300 µL of Wash Buffer per well.[5]

  • Signal Enhancement: Add 200 µL of Enhancement Solution to each well.[5]

  • Incubation: Incubate for 15 minutes at room temperature with shaking to allow for the dissociation of europium ions and the formation of the fluorescent chelate.[5]

  • Measurement: Measure the time-resolved fluorescence using a fluorometer with excitation at 320 or 340 nm and emission at 615 nm.[5]

Workflow Diagram:

DELFIA_Sandwich_Immunoassay cluster_plate Streptavidin-Coated Well CaptureAb Biotinylated Capture Ab Analyte Analyte CaptureAb->Analyte binds DetectionAb Eu-labeled Detection Ab Analyte->DetectionAb binds AddReagents 1. Add Biotinylated Ab, Analyte & Eu-labeled Ab Incubate1 2. Incubate (2h, RT, shaking) AddReagents->Incubate1 Wash 3. Wash (4-6 times) Incubate1->Wash AddEnhancement 4. Add Enhancement Solution Wash->AddEnhancement Incubate2 5. Incubate (15 min, shaking) AddEnhancement->Incubate2 Measure 6. Measure TRF (Ex: 340nm, Em: 615nm) Incubate2->Measure

DELFIA® Sandwich Immunoassay Workflow.
Protocol 2: LANCE® Ultra Kinase Assay (TR-FRET)

This protocol provides a general method for measuring kinase activity using a ULight™-labeled substrate and a Europium-labeled anti-phospho-substrate antibody.[8]

Materials:

  • White 384-well OptiPlate™[8]

  • Kinase (e.g., Aurora B)

  • ULight™-labeled substrate (e.g., ULight-Histone H3)

  • ATP

  • Kinase Buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)[8]

  • Europium-labeled anti-phospho-substrate antibody (e.g., Eu-anti-phospho-Histone H3 (Ser10))

  • Stop Solution (40 mM EDTA in 1X LANCE Detection Buffer)[8]

  • Test compounds (inhibitors)

  • TopSeal™-A plate seals[8]

  • TR-FRET enabled plate reader

Procedure:

  • Compound Plating: Add test compounds or vehicle control to the wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Buffer.

    • Prepare a 2X ATP solution in Kinase Buffer.

    • Add 5 µL of the 2X kinase/substrate solution to the wells.

    • To initiate the reaction, add 5 µL of the 2X ATP solution. Final concentrations might be 100 pM kinase, 50 nM ULight-substrate, and 2 µM ATP.[8]

  • Incubation: Cover the plate with a TopSeal-A and incubate for 60 minutes at room temperature.[8]

  • Reaction Termination: Add 5 µL of Stop Solution to each well to stop the kinase reaction. Incubate for 5 minutes at room temperature.[8]

  • Detection:

    • Prepare a Detection Mix containing the Europium-labeled antibody at its final concentration (e.g., 2 nM) in 1X Detection Buffer.

    • Add 5 µL of the Detection Mix to each well.

  • Incubation: Cover the plate with a TopSeal-A and incubate for 1 hour at room temperature.[8]

  • Measurement: Remove the seal and read the plate in a TR-FRET reader (excitation at 320 nm, emission at 615 nm for Europium and 665 nm for ULight™).[6][8]

Signaling Pathway Diagram:

TRFRET_Kinase_Assay cluster_reaction Kinase Reaction cluster_detection TR-FRET Detection Kinase Kinase Phospho_Substrate ULight™-Substrate-P Kinase->Phospho_Substrate phosphorylates ADP ADP Kinase->ADP ULight_Substrate ULight™-Substrate ULight_Substrate->Kinase ATP ATP ATP->Kinase FRET FRET Signal (665 nm) Phospho_Substrate->FRET proximity leads to Eu_Ab Eu-Antibody Eu_Ab->Phospho_Substrate binds Eu_Ab->FRET

TR-FRET Kinase Assay Principle.
Protocol 3: Competitive Ligand-Receptor Binding Assay (TR-FRET)

This protocol outlines a competitive binding assay to determine the affinity of an unlabeled compound for a receptor.

Materials:

  • Cells overexpressing the tagged receptor (e.g., GST-tagged)[13]

  • Europium-labeled antibody targeting the tag (e.g., Tb or Eu anti-GST antibody)[13]

  • Fluorescently labeled ligand (tracer) that binds to the receptor

  • Unlabeled test compounds

  • Assay Buffer

  • Low-volume 384-well plates

  • TR-FRET enabled plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the tagged receptor, Europium-labeled antibody, fluorescent tracer, and a dilution series of the unlabeled test compound in Assay Buffer.

  • Assay Assembly: In a 384-well plate, combine in the following order:

    • Unlabeled test compound at various concentrations.

    • A fixed concentration of the Europium-labeled antibody and the tagged receptor.

    • A fixed concentration of the fluorescent tracer.

  • Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 1-4 hours), protected from light.

  • Measurement: Read the plate using a TR-FRET reader. The signal from the acceptor fluorophore will decrease as the unlabeled compound competes with and displaces the fluorescent tracer from the receptor.[13]

  • Data Analysis: Plot the TR-FRET signal ratio against the concentration of the unlabeled compound to determine the IC50 value.

Logical Relationship Diagram:

Competitive_Binding_Assay cluster_high_fret High FRET (No Competitor) cluster_low_fret Low FRET (Competitor Present) Receptor_EuAb_1 Receptor + Eu-Ab Tracer_1 Acceptor-Tracer Receptor_EuAb_1->Tracer_1 binds High_Signal High TR-FRET Signal Tracer_1->High_Signal results in Receptor_EuAb_2 Receptor + Eu-Ab Competitor Unlabeled Competitor Receptor_EuAb_2->Competitor binds Low_Signal Low TR-FRET Signal Competitor->Low_Signal results in Tracer_2 Acceptor-Tracer (displaced)

Competitive TR-FRET Binding Assay Principle.

Conclusion

This compound, through its incorporation into stable chelates, is a cornerstone of modern time-resolved fluorescence assays. The high sensitivity, robustness, and adaptability of DELFIA® and TR-FRET platforms make them invaluable tools in academic research and industrial drug screening. The provided protocols and data serve as a guide for researchers to implement these powerful techniques for the quantitative analysis of biomolecular interactions and enzyme activities.

References

Application Notes and Protocols: Hydrothermal Synthesis of Europium(III)-Based Metal-Organic Frameworks for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery. Lanthanide-based MOFs, particularly those incorporating Europium(III), are of special interest due to their unique luminescent properties, which can be utilized for bioimaging and sensing applications in addition to their role as drug carriers.

This document provides detailed protocols for the hydrothermal synthesis of Europium-based MOFs (Eu-MOFs) using Europium(III) nitrate (B79036) hydrate (B1144303) as the metal source. It also outlines procedures for drug loading and characterizes the resulting materials. Furthermore, it explores the application of these Eu-MOFs in pH-responsive drug delivery and illustrates a key signaling pathway involved in their therapeutic action.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Eu-BTC MOF

This protocol describes the synthesis of a Europium-based MOF using 1,3,5-benzenetricarboxylic acid (H₃BTC) as the organic linker.

Materials:

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol (B145695)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 50 mL beaker, dissolve 1.50 mmol of Europium(III) nitrate hexahydrate in a solvent mixture of 45 mL of DMF and 15 mL of deionized water.

  • In a separate beaker, dissolve 1.50 mmol of 1,3,5-benzenetricarboxylic acid in the same solvent mixture.

  • Mix the two solutions and stir for 10-15 minutes to ensure homogeneity.

  • Transfer the resulting solution into a 100 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120°C for 48 hours.

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting crystalline product by filtration or centrifugation.

  • Wash the product thoroughly with DMF and then with ethanol to remove any unreacted precursors.

  • Dry the final Eu-BTC MOF product in a vacuum oven at 60°C overnight.

Protocol 2: Drug Loading into Eu-MOF (Fucoidan Example)

This protocol details the encapsulation of the polysaccharide drug fucoidan (B602826) into a Eu-MOF via a one-pot synthesis method. This method integrates drug loading during the formation of the MOF.

Materials:

  • Europium(III) nitrate pentahydrate (Eu(NO₃)₃·5H₂O)

  • Trimesic acid (H₃BTC)

  • Fucoidan

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Prepare a solution of 20 mM Europium(III) nitrate pentahydrate in a mixture of DMF and deionized water.

  • Prepare a solution of trimesic acid in DMF.

  • Prepare a solution of fucoidan (30 mg/20 mL) in a mixture of DMF and water.

  • Mix the Europium nitrate solution with the fucoidan solution.

  • Add the trimesic acid solution to the mixture.

  • Sonicate the resulting solution for 10-15 minutes to obtain a homogeneous mixture.

  • Transfer the solution into a 100 mL Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a specified temperature and time for the hydrothermal synthesis (e.g., 120°C for 24 hours).

  • After cooling, collect the fucoidan-loaded Eu-MOF ([email protected]) by centrifugation.

  • Wash the product with DMF and water to remove unloaded drug and unreacted precursors.

  • Dry the final product under vacuum.

Data Presentation

The following tables summarize key quantitative data for hydrothermally synthesized Eu-MOFs and their drug delivery applications.

Synthesis Parameter Eu-BTC MOF Reference
Metal Precursor Europium(III) nitrate hexahydrate
Organic Linker 1,3,5-Benzenetricarboxylic acid (H₃BTC)
Solvent DMF/Water
Temperature (°C) 120
Time (hours) 48
Drug Delivery Performance [email protected] Reference
Drug Fucoidan[1]
Drug Loading Efficiency (wt%) 22.15[1]
Particle Size (nm) 71 ± 0.21[1]
Release at pH 5.0 (48 h) 85.3 ± 0.02%[1]
IC₅₀ in A549 Lung Cancer Cells (μg/mL) 32.17 ± 0.06
Characterization Data Eu-MOF (General) Reference
Thermal Stability Stable up to ~400°C
Luminescence Characteristic red emission of Eu³⁺[2]

Visualizations

Experimental Workflow: Hydrothermal Synthesis and Drug Loading of Eu-MOF

G Workflow for Eu-MOF Synthesis and Drug Loading cluster_synthesis Hydrothermal Synthesis cluster_drug_loading Drug Loading (Post-Synthesis) prep_Eu Prepare Eu(NO₃)₃ Solution mix Mix Precursor Solutions prep_Eu->mix prep_Ligand Prepare Organic Linker Solution (e.g., H₃BTC) prep_Ligand->mix autoclave Transfer to Autoclave mix->autoclave heating Heat at 120°C for 48h autoclave->heating cooling Cool to Room Temperature heating->cooling filtration Filter and Collect Crystals cooling->filtration washing_synth Wash with DMF and Ethanol filtration->washing_synth drying_synth Dry under Vacuum washing_synth->drying_synth Eu_MOF Eu-MOF Product drying_synth->Eu_MOF disperse_MOF Disperse Eu-MOF in Solvent Eu_MOF->disperse_MOF Use in Drug Loading add_drug Add Drug Solution disperse_MOF->add_drug stirring Stir for 24h add_drug->stirring centrifugation Centrifuge and Collect stirring->centrifugation washing_drug Wash to Remove Unbound Drug centrifugation->washing_drug drying_drug Dry under Vacuum washing_drug->drying_drug Drug_MOF Drug-Loaded Eu-MOF drying_drug->Drug_MOF

Caption: Hydrothermal synthesis of Eu-MOF and subsequent drug loading process.

Signaling Pathway: Fucoidan-Induced Apoptosis via ROS-Mediated Mitochondrial Pathway

G Fucoidan-Loaded Eu-MOF Mechanism of Action cluster_cell Cancer Cell Fu_Eu_MOF [email protected] Uptake Cellular Uptake Fu_Eu_MOF->Uptake pH_Release Low pH Environment (Endosome/Lysosome) Drug Release Uptake->pH_Release Fucoidan Fucoidan pH_Release->Fucoidan ROS Increased Reactive Oxygen Species (ROS) Fucoidan->ROS Mito_Damage Mitochondrial Oxidative Damage ROS->Mito_Damage MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mito_Damage->MMP_Loss CytC Cytochrome c Release MMP_Loss->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Troubleshooting & Optimization

How to prevent quenching of Europium(III) nitrate hydrate luminescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the quenching of Europium(III) nitrate (B79036) hydrate (B1144303) luminescence in their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during Europium(III) luminescence experiments.

Issue 1: Low or No Luminescence Intensity

Possible Causes and Solutions:

  • Cause: Quenching by water molecules. The high-energy O-H vibrations in water molecules coordinated to the Eu(III) ion can efficiently deactivate its excited state non-radiatively.[1][2][3]

    • Solution 1: Use of Anhydrous Solvents. Whenever possible, use anhydrous organic solvents such as acetonitrile, acetone, or dimethylformamide (DMF). Ensure solvents are properly dried before use.

    • Solution 2: Ligand Encapsulation. Utilize chelating ligands that encapsulate the Eu(III) ion and shield it from the coordination of water molecules. Ligands like β-diketones, dipicolinates, and macrocycles are effective.[1][2][4] The design of ligands that create a protective sphere around the metal center can significantly enhance luminescence.[1][2]

    • Solution 3: Deuterated Solvents. If an aqueous medium is necessary, consider using deuterated water (D₂O). The lower vibrational frequency of O-D bonds reduces the efficiency of non-radiative decay, leading to enhanced luminescence and a longer lifetime.

  • Cause: Inappropriate pH of the solution. The pH can affect the coordination environment of the Eu(III) ion and the protonation state of the ligands, influencing luminescence.[5][6][7][8][9]

    • Solution: Optimize the pH of the solution. For many Eu(III) complexes, a neutral to slightly basic pH (6-9) is optimal.[8] However, the ideal pH is system-dependent. It is recommended to perform a pH titration to find the optimal range for your specific complex. At very high pH, bonds between the Eu(III) and the ligand may rupture.[9]

  • Cause: Concentration quenching. At high concentrations, interactions between neighboring Eu(III) ions can lead to self-quenching.[3][10][11]

    • Solution: Optimize the concentration of the Eu(III) complex. This typically involves preparing a series of dilutions and measuring the luminescence to find the concentration that gives the maximum intensity. Doping a non-luminescent host matrix with a low concentration of the Eu(III) complex can also mitigate concentration quenching.[3]

Issue 2: Short Luminescence Lifetime

Possible Causes and Solutions:

  • Cause: Presence of quenching species. Water molecules are a primary cause of shortened lifetimes.[3] Other quenchers include certain transition metal ions (e.g., Cu²⁺) and molecules with high-energy vibrational modes (e.g., O-H, N-H, C-H).[12][13]

    • Solution 1: Removal of Water. See solutions for "Quenching by water molecules" in Issue 1. Measuring the luminescence lifetime in both H₂O and D₂O can help quantify the number of coordinated water molecules.

    • Solution 2: Purification of Reagents. Ensure all reagents and solvents are of high purity to avoid contamination with quenching metal ions or organic impurities.

    • Solution 3: Ligand Design. Utilize ligands that bind tightly to the Eu(III) ion and displace all solvent molecules from the inner coordination sphere.[14]

  • Cause: Inefficient energy transfer from the sensitizing ligand (antenna effect). For sensitized luminescence, the energy transfer from the ligand to the Eu(III) ion must be efficient.

    • Solution: Select a suitable ligand whose triplet state energy level is appropriately positioned above the emissive ⁵D₀ level of Eu(III) to facilitate efficient energy transfer.[15]

Frequently Asked Questions (FAQs)

Q1: What is luminescence quenching and why is it a problem for Europium(III)?

A1: Luminescence quenching is any process that decreases the intensity or lifetime of luminescence. For Europium(III), which has a long-lived excited state, this is a significant issue as it is highly susceptible to deactivation by its environment. The primary quenching mechanism for Eu(III) is non-radiative decay through vibrational energy transfer to high-frequency oscillators, such as the O-H bonds of coordinated water molecules.[3] This reduces the quantum yield and limits the sensitivity of Eu(III)-based assays.

Q2: How do I choose the right solvent to prevent quenching?

A2: The ideal solvent should not coordinate strongly to the Eu(III) ion if a chelating ligand is used and should be free of high-energy vibrational bonds. Aprotic, anhydrous solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often good choices.[16] Polar solvents can sometimes lead to the formation of solvent-separated ion pairs, which may decrease luminescence by increasing the symmetry around the Eu(III) ion.[17] If a protic solvent is required, using its deuterated form can significantly reduce quenching.

Q3: What role does pH play in the luminescence of Europium(III) nitrate hydrate?

A3: The pH of the solution can significantly impact the luminescence of Eu(III) complexes. It can affect the speciation of the complex in solution and the protonation state of the organic ligands.[8] For instance, at low pH, competition between protons and the Eu(III) ion for the ligand can lead to complex dissociation and a decrease in luminescence.[8] Conversely, at very high pH, ligand deprotonation can occur, but it may also lead to the formation of hydroxo species that can quench luminescence.[9] The effect of pH can be minimal on the Eu(III) center itself but can influence the sensitizing ligand.[5][6][7]

Q4: Can other metal ions interfere with Europium(III) luminescence?

A4: Yes, certain transition metal ions, such as Cu(II), can quench Eu(III) luminescence.[12][13] This can occur through energy transfer from the excited Eu(III) ion to the d-orbitals of the transition metal or through the displacement of the Eu(III) ion from its complex.[12] It is crucial to use high-purity reagents to avoid contamination with quenching metal ions.

Q5: What is the "antenna effect" and how can I use it to my advantage?

A5: The "antenna effect," or sensitized luminescence, is a process where an organic ligand (the antenna) absorbs light and then transfers the absorbed energy to the Eu(III) ion, which then luminesces. This is advantageous because Eu(III) itself has very weak absorption. By using a ligand with a large absorption cross-section, the overall luminescence can be dramatically increased.[15][18] To maximize this effect, the ligand should have a triplet state energy that is appropriately higher than the ⁵D₀ excited state of Eu(III) to ensure efficient energy transfer.[15]

Quantitative Data Summary

The following table summarizes key quantitative data related to the prevention of Europium(III) luminescence quenching.

ParameterConditionValueReference
Luminescence Lifetime (τ) Eu(III) in H₂O~110 µs
Eu(III) in D₂O~3980 µs
[Eu(dpa)₃]³⁻ in Tris buffer (pH 7.45)-[8]
Quantum Yield (QY) [Eu(dpa)₃]³⁻ in Tris buffer (pH 7.45)13.5% ± 1.5%[8]
Eu(III) complex with bis-β-diketone ligandsup to 50-67%[1]
Eu(III) complexes with diphenylphosphoryl tridentate ligands (in powder)>80% (best 91%)[14]
Effect of pH on Quantum Yield [Eu(dpa)₃]³⁻ at pH 2.5~2.3%[8]
[Eu(dpa)₃]³⁻ in pH range 6-911.5-12.5%[8]

Experimental Protocols

Protocol 1: Measurement of Europium(III) Luminescence Lifetime

This protocol describes the general procedure for measuring the luminescence lifetime of a Eu(III) complex.

  • Sample Preparation:

    • Dissolve the Eu(III) nitrate hydrate or Eu(III) complex in the desired solvent (e.g., anhydrous acetonitrile, D₂O, or a buffered aqueous solution) to a final concentration typically in the micromolar range.

    • If using a buffer, ensure it does not quench the luminescence. Phosphate-buffered saline (PBS) is often a better choice than HEPES, which has been shown to quench the sensitizer's excited state.[5][6][7]

    • Protect solutions in D₂O from atmospheric moisture.

  • Instrumentation:

    • Use a time-resolved spectrofluorometer equipped with a pulsed excitation source (e.g., a nitrogen laser-pumped dye laser or a xenon flash lamp) and a sensitive detector (e.g., a photomultiplier tube).[19]

  • Data Acquisition:

    • Excite the sample at a wavelength corresponding to the absorption of the Eu(III) ion or the sensitizing ligand. For direct excitation of Eu(III), a common wavelength is around 395 nm.[20]

    • Record the luminescence decay at the maximum of one of the characteristic Eu(III) emission peaks, typically the hypersensitive ⁵D₀ → ⁷F₂ transition around 615 nm.[9]

    • Collect the decay data over a timescale appropriate for the expected lifetime (typically several milliseconds).

  • Data Analysis:

    • Fit the luminescence decay curve to a single or multi-exponential decay function to determine the lifetime (τ).

    • The reciprocal of the lifetime (k = 1/τ) represents the total decay rate constant.

Protocol 2: Determination of Luminescence Quantum Yield

This protocol outlines the relative method for determining the luminescence quantum yield of a Eu(III) complex.

  • Standard Selection:

    • Choose a well-characterized quantum yield standard with absorption and emission properties in a similar range to the sample. A standard solution of Cs₃[Eu(dpa)₃] in Tris buffer is a suitable choice for Eu(III) complexes.[8]

  • Sample and Standard Preparation:

    • Prepare a series of dilutions of both the sample and the standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorbance and Emission Measurements:

    • Measure the UV-Vis absorption spectra of all solutions.

    • Measure the corrected emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Calculation:

    • Plot the integrated emission intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The slope of these plots is proportional to the quantum yield.

    • Calculate the quantum yield of the sample (QYₛ) using the following equation: QYₛ = QYᵣ * (mₛ / mᵣ) * (nₛ² / nᵣ²) where QYᵣ is the quantum yield of the reference, mₛ and mᵣ are the slopes of the plots for the sample and reference, respectively, and nₛ and nᵣ are the refractive indices of the sample and reference solutions.[21]

Visualizations

Quenching_Pathways cluster_Eu Eu(III) Ion cluster_Quenchers Quenching Pathways Eu_GS Eu(III) Ground State (⁷F₀) Eu_Excited Eu(III) Excited State (⁵D₀) Eu_GS->Eu_Excited Absorption Water Water (O-H Vibrations) Eu_Excited->Water Non-Radiative Decay Metal Transition Metals (e.g., Cu²⁺) Eu_Excited->Metal Energy Transfer Concentration Concentration Quenching Eu_Excited->Concentration Self-Quenching Luminescence Luminescence Eu_Excited->Luminescence Radiative Decay Water->Eu_GS Metal->Eu_GS Concentration->Eu_GS Excitation Excitation Excitation->Eu_GS

Caption: Quenching pathways of Europium(III) luminescence.

Troubleshooting_Workflow Start Low Luminescence Intensity? Check_Solvent Is the solvent anhydrous? Start->Check_Solvent Yes End Luminescence Optimized Start->End No Use_Anhydrous Use anhydrous or deuterated solvent Check_Solvent->Use_Anhydrous No Check_pH Is the pH optimal (typically 6-9)? Check_Solvent->Check_pH Yes Use_Anhydrous->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Concentration Is concentration optimized? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Adjust_Concentration Optimize concentration Check_Concentration->Adjust_Concentration No Check_Ligand Is a protective ligand used? Check_Concentration->Check_Ligand Yes Adjust_Concentration->Check_Ligand Use_Ligand Use a chelating ligand Check_Ligand->Use_Ligand No Check_Ligand->End Yes Use_Ligand->End

Caption: Troubleshooting workflow for low Eu(III) luminescence.

References

Technical Support Center: Optimizing Europium(III) Nitrate Hydrate Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Europium(III) nitrate (B79036) hydrate (B1144303) as a catalyst. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic function of Europium(III) nitrate hydrate?

This compound functions as an effective and water-tolerant Lewis acid catalyst.[1] The Europium(III) ion (Eu³⁺), being a hard Lewis acid, readily coordinates with hard Lewis bases, such as the oxygen atom of carbonyl groups. This coordination withdraws electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This activation is the key principle behind its use in various organic transformations, particularly in multicomponent reactions.[1]

Q2: What are the most common applications of this compound in organic synthesis?

This compound is particularly effective in catalyzing multicomponent reactions, which are vital for building complex molecular scaffolds in a single step. Notable examples include:

  • Biginelli Reaction: A one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335).[1]

  • Strecker Reaction: A three-component reaction to produce α-aminonitriles from an aldehyde, an amine, and a cyanide source.[1]

Q3: How does the hydration state of the catalyst affect its activity?

The water molecules coordinated to the Europium(III) ion can influence its catalytic activity. In some aqueous reactions, the hydrated lanthanide ion can act as a Brønsted acid by polarizing the water molecules. However, for many Lewis acid-catalyzed reactions, anhydrous conditions are preferred to prevent competition between water and the substrate for coordination to the Eu³⁺ center. The presence of water can sometimes lead to lower yields or the formation of byproducts. If your reaction is sensitive to water, consider using the anhydrous form of the catalyst or drying the hydrated form before use.

Q4: Can this compound be recovered and reused?

In many solvent-based reactions, this compound is soluble and can be challenging to recover directly from the reaction mixture. However, strategies such as immobilization on solid supports can facilitate catalyst recovery and reuse, contributing to more sustainable and economical processes.

Troubleshooting Guides

Issue 1: Low Reaction Yield

A lower-than-expected yield is a common issue. The following guide provides a systematic approach to diagnosing and resolving the problem.

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Review literature for the optimal temperature range for your specific reaction. For Biginelli reactions, temperatures between 60-80°C are often effective, though some proceed at room temperature.[1] Experiment with a temperature gradient to find the sweet spot for your substrates.
Incorrect Solvent Choice The polarity of the solvent can significantly impact the reaction. For the Biginelli reaction, the solvent can influence the keto-enol tautomerism of the β-ketoester, which is crucial for the reaction's progress. Highly polar solvents may not always give the best results. Consider screening a range of solvents (e.g., ethanol (B145695), acetonitrile, THF, or solvent-free conditions).[1]
Insufficient Catalyst Loading A typical catalyst loading for reactions like the Strecker synthesis is around 5 mol%.[1] If the reaction is sluggish or incomplete, consider incrementally increasing the catalyst loading to 10 mol%. However, excessive catalyst can sometimes lead to side reactions.
Catalyst Deactivation The catalyst may have been deactivated by impurities or improper handling. See the "Catalyst Deactivation and Poisoning" section below for more details.
Moisture Contamination This compound is hygroscopic.[1] If the reaction is sensitive to water, ensure all glassware is oven-dried, and use anhydrous solvents. Store the catalyst in a desiccator.
Incomplete Reaction Time Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Reactions may require longer times than initially anticipated depending on the reactivity of the substrates.

dot graph TD { rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial"]; subgraph "Troubleshooting Low Yield" A[Low Reaction Yield] -- Check --> B{Catalyst Related}; A -- Check --> C{Reaction Conditions};

} enddot Caption: Troubleshooting logic for low reaction yields.

Issue 2: Catalyst Deactivation and Poisoning

Q5: My catalyst seems to lose activity over time or with certain substrates. What could be the cause?

Catalyst deactivation can occur through several mechanisms:

  • Poisoning: Certain functional groups or impurities in your reactants or solvent can bind strongly to the Eu³⁺ center, blocking the active sites. Common catalyst poisons for metal-based catalysts include compounds containing sulfur, phosphorus, and halides.[2][3] Nitriles and some nitrogen-containing heterocycles can also act as poisons.[4] It is crucial to use high-purity starting materials and solvents.

  • Thermal Degradation: Although generally stable, prolonged exposure to very high temperatures can lead to changes in the catalyst's coordination sphere or decomposition, especially of the nitrate counter-ions.[5]

  • Fouling: In some reactions, polymeric or insoluble byproducts can deposit on the catalyst, physically blocking the active sites.

Q6: How can I regenerate a deactivated catalyst?

Regeneration of a homogeneously dissolved catalyst is often not practical. If catalyst poisoning is suspected, the primary solution is to purify the reactants and solvent before the reaction. For catalysts that have been fouled by organic residues, a simple workup involving an aqueous wash might help if the catalyst can be precipitated or otherwise isolated. If you are using a supported version of the catalyst, thermal treatment (calcination) in air can sometimes burn off organic foulants, but care must be taken as high temperatures can also lead to sintering of the support or degradation of the active species.

Data Presentation: Optimizing the Biginelli Reaction

The following table summarizes the effect of different solvents on the yield of a model Biginelli reaction (benzaldehyde, ethyl acetoacetate, and urea) catalyzed by a Lewis acid at 100°C. While this data is for a heteropolyacid catalyst, the trend in yields based on solvent polarity provides a valuable starting point for optimizing reactions with this compound.

Solvent Dielectric Constant (ε) Yield (%) after 60 min
Toluene2.3820
Dichloromethane8.9333
Acetone20.745
Ethanol24.567
Acetonitrile37.572
N,N-Dimethylformamide (DMF)36.794
Dimethyl sulfoxide (B87167) (DMSO)46.795
(Data adapted from studies on Lewis acid-catalyzed Biginelli reactions. Specific yields with Europium(III) nitrate may vary but trends are expected to be similar.)

Experimental Protocols

General Protocol for Europium(III) Nitrate Catalyzed Biginelli Reaction
  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (B124793) (1.5 mmol), and this compound (0.1 mmol, 10 mol%).

  • Solvent Addition: For a solvent-based reaction, add the chosen solvent (e.g., ethanol, 5 mL). For solvent-free conditions, proceed to the next step without adding a solvent.[1]

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 60-80 °C). Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Add 10 mL of cold water to the flask and stir for 15 minutes to precipitate the product.[1]

  • Purification: Collect the solid by vacuum filtration. Wash the solid with cold water, followed by a small portion of cold ethanol. The crude product can be purified by recrystallization from ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one.[1]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial"];

} enddot Caption: Workflow for the Europium(III) nitrate catalyzed Biginelli reaction.

Reaction Mechanism

Lewis Acid-Catalyzed Strecker Reaction

The Strecker synthesis proceeds through a Lewis acid-catalyzed mechanism where the Europium(III) ion activates the aldehyde for nucleophilic attack.

  • Aldehyde Activation: The Eu³⁺ ion coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

  • Imine Formation: An amine attacks the activated carbonyl carbon, and subsequent dehydration leads to the formation of a protonated imine (iminium ion), which remains coordinated to the Eu³⁺ ion.

  • Cyanide Addition: A cyanide ion (from a source like TMSCN) performs a nucleophilic attack on the iminium carbon.

  • Product Formation: This addition forms the α-aminonitrile product, and the Eu³⁺ catalyst is regenerated.

Strecker_Mechanism

References

Troubleshooting low yield in Europium(III) nitrate hydrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of Europium(III) nitrate (B79036) hydrate (B1144303), with a specific focus on addressing issues of low yield.

Troubleshooting Guide

This section addresses specific problems that can lead to low yields during the synthesis of Europium(III) nitrate hydrate.

Question 1: My final yield of this compound is significantly lower than expected. What are the potential causes?

Answer:

Low yield in the synthesis of this compound can stem from several factors throughout the experimental process. The most common issues include:

  • Incomplete Reaction of Europium(III) Oxide: The dissolution of Europium(III) oxide in nitric acid is a crucial step. If the reaction is incomplete, a significant portion of your starting material will not be converted to the nitrate salt.[1][2][3]

  • Improper pH Control: The pH of the solution plays a critical role in the stability and crystallization of lanthanide nitrates.[4] Deviations from the optimal pH range can lead to the formation of hydroxides or other insoluble species, reducing the yield of the desired nitrate salt.[4]

  • Suboptimal Crystallization Conditions: Crystallization is a delicate process influenced by temperature, concentration, and the presence of impurities.[5][6] Rapid cooling or high supersaturation can lead to the formation of small, impure crystals or an amorphous precipitate that is difficult to isolate.[7]

  • Loss of Product During Isolation: Mechanical losses during filtration, washing, and transfer of the product can contribute to a lower overall yield.

Question 2: How can I ensure the complete reaction of Europium(III) oxide with nitric acid?

Answer:

To ensure the complete conversion of Europium(III) oxide to Europium(III) nitrate, consider the following protocol adjustments:

  • Use of Concentrated Nitric Acid: Employing concentrated nitric acid is essential for the efficient dissolution of the oxide.[1][2]

  • Heating: Gently heating the reaction mixture can significantly increase the rate of dissolution.[1][8]

  • Stoichiometry: While a stoichiometric amount of nitric acid is theoretically required, using a slight excess can help drive the reaction to completion.[2] However, a large excess should be avoided as it will need to be removed in later steps.

Detailed Experimental Protocol: Dissolution of Europium(III) Oxide
  • Preparation: In a fume hood, carefully weigh the desired amount of Europium(III) oxide (Eu₂O₃) and place it in a suitable reaction vessel (e.g., a round-bottom flask).

  • Acid Addition: Slowly add concentrated nitric acid (HNO₃) to the reaction vessel while stirring. A common molar ratio is approximately 6 moles of HNO₃ per mole of Eu₂O₃.[3]

  • Heating and Stirring: Gently heat the mixture to between 60-80°C with continuous stirring.[9] The solution should become clear, indicating the complete dissolution of the oxide.[8] This may take up to an hour.[2]

  • Observation: Visually inspect the solution for any remaining solid particles. If the oxide is not fully dissolved, a few more drops of concentrated nitric acid can be added.[1]

  • Cooling: Once the reaction is complete, allow the solution to cool to room temperature before proceeding to the next step.

Question 3: What is the optimal pH for the synthesis, and how do I maintain it?

Answer:

The optimal pH for the synthesis and crystallization of Europium(III) nitrate is typically in the acidic range, generally between 3 and 5.[10] Maintaining the correct pH is crucial to prevent the precipitation of europium hydroxides, which can occur at higher pH values.[4]

  • Monitoring: Regularly check the pH of the solution using a calibrated pH meter.

  • Adjustment: If the pH is too high, it can be carefully lowered by the dropwise addition of dilute nitric acid. If the pH is too low, which is less common in this synthesis, it can be raised by the addition of a dilute base such as ammonium (B1175870) hydroxide, although this should be done with extreme caution to avoid localized precipitation.

Question 4: My product is an oily substance or very fine powder instead of crystals. How can I improve my crystallization technique?

Answer:

The formation of an oil or a fine precipitate instead of well-defined crystals is often a result of rapid supersaturation and nucleation.[5][7] To promote the growth of larger, purer crystals, consider the following:

  • Slow Evaporation: Instead of rapid cooling, allow the solvent to evaporate slowly at room temperature or in a desiccator. This gradual increase in concentration promotes slow crystal growth.[5]

  • Controlled Cooling: If using cooling crystallization, decrease the temperature gradually. A programmable cooling bath can provide precise control over the cooling rate.

  • Seed Crystals: Introducing a small, high-quality crystal of this compound (a seed crystal) can initiate crystallization at a lower level of supersaturation, leading to the growth of larger crystals.

  • Solvent System: The choice of solvent can influence crystal quality. While water is the most common solvent, exploring mixed solvent systems may be beneficial in some cases.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and hydration state of this compound?

This compound typically appears as colorless crystalline solids.[9] The most common form is the hexahydrate, with the chemical formula Eu(NO₃)₃·6H₂O.[3]

Q2: How does temperature affect the stability of this compound?

The hexahydrate form melts in its own water of crystallization at around 76°C.[11] Further heating will lead to thermal decomposition, eventually forming europium oxide at temperatures between 600 and 700°C.[11]

Q3: Are there any safety precautions I should be aware of during the synthesis?

Yes, several safety precautions are necessary:

  • Europium(III) nitrate is an oxidizer and may intensify fire.[12]

  • It can cause skin and serious eye irritation.[12]

  • It may cause respiratory irritation.[12]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Product Quality
ParameterSuboptimal ConditionObservationRecommended ConditionExpected Outcome
Reaction Temperature < 40°CIncomplete dissolution of Eu₂O₃60-80°C[9]Complete dissolution, clear solution
pH of Solution > 6.0Formation of a white precipitate (hydroxide)3.0 - 5.0[10]Clear solution, stable Eu³⁺ ions
Cooling Rate Rapid cooling (>10°C/hour)Formation of fine powder or oilSlow cooling (<5°C/hour) or slow evaporationFormation of well-defined crystals
Nitric Acid Concentration Dilute HNO₃Slow or incomplete reactionConcentrated HNO₃[1][2]Efficient dissolution of Eu₂O₃

Visualizations

Experimental Workflow Diagram

G start Start: Weigh Eu₂(O)₃ dissolution Dissolve in conc. HNO₃ Heat to 60-80°C start->dissolution filtration Filter to remove any unreacted solid dissolution->filtration evaporation Slowly evaporate solvent to reach saturation filtration->evaporation crystallization Cool slowly or allow further evaporation for crystallization evaporation->crystallization isolation Isolate crystals by vacuum filtration crystallization->isolation washing Wash with a small amount of cold water/ethanol isolation->washing drying Dry the product in a desiccator washing->drying end End: this compound drying->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G start Low Yield Observed check_dissolution Was the Eu₂(O)₃ completely dissolved? start->check_dissolution check_ph Was the pH maintained between 3 and 5? check_dissolution->check_ph Yes incomplete_dissolution Incomplete Reaction: Re-evaluate acid concentration and reaction temperature. check_dissolution->incomplete_dissolution No check_crystallization Were crystals well-formed? check_ph->check_crystallization Yes incorrect_ph Precipitation of Hydroxides: Monitor and adjust pH. check_ph->incorrect_ph No poor_crystallization Suboptimal Crystallization: Use slower cooling/evaporation. check_crystallization->poor_crystallization No success Yield Improved check_crystallization->success Yes incomplete_dissolution->success incorrect_ph->success poor_crystallization->success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Stabilizing Europium(III) Nitrate Hydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Europium(III) nitrate (B79036) hydrate (B1144303) solutions. Our aim is to help you maintain the stability and performance of these solutions in your experiments over time.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in aqueous Europium(III) nitrate solutions?

A1: The primary cause of instability is the hydrolysis of the Europium(III) ion (Eu³⁺) at elevated pH levels. This leads to the formation of insoluble europium hydroxides and oxyhydroxides, resulting in precipitation and a decrease in the solution's concentration.[1][2]

Q2: What is the ideal pH range for storing aqueous Europium(III) nitrate solutions?

A2: To prevent hydrolysis and precipitation, aqueous solutions of Europium(III) nitrate should be maintained in an acidic environment. While specific long-term stability data is limited, a pH below 6 is generally recommended to keep the europium ions in their soluble aquated form, [Eu(H₂O)ₓ]³⁺.[3] For extended storage, maintaining a pH between 3 and 4 is advisable.

Q3: Can I use common pH buffers to stabilize my Europium(III) nitrate solution?

A3: Caution is advised when using pH buffers. Some common buffers, such as those containing phosphate (B84403) or certain organic molecules like HEPES and PIPES, can interact with and form complexes with Eu³⁺ ions. This can alter the solution's properties, including its luminescence. If a buffer is necessary, TRIS buffer has been shown to have a lower affinity for Eu³⁺.

Q4: How should I store my Europium(III) nitrate hydrate solid and its solutions?

A4: this compound is hygroscopic and an oxidizer. The solid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from combustible materials, heat, and light.[4][5] Solutions should be stored in the dark, in sealed containers, and at a controlled, cool temperature to minimize solvent evaporation and potential photochemical reactions.

Q5: My solution has turned cloudy. What should I do?

A5: Cloudiness or precipitation is likely due to the formation of europium hydroxide (B78521). This can often be reversed by carefully acidifying the solution with dilute nitric acid (e.g., 0.1 M) dropwise while stirring until the precipitate redissolves. It is crucial to monitor the pH to avoid making the solution overly acidic for your application.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound solutions.

Issue 1: Unexpected Precipitation in the Solution
  • Symptom: A white or pale pink precipitate forms in the solution over time, even when stored in a sealed container.

  • Probable Cause: The pH of the solution has increased, leading to the hydrolysis of Eu³⁺ and the formation of insoluble Europium(III) hydroxide [Eu(OH)₃].[6] This can happen due to the absorption of atmospheric CO₂, which can slightly alter the pH of unbuffered aqueous solutions.

  • Solution:

    • Check the pH: Use a calibrated pH meter to check the current pH of your solution.

    • Re-acidify: If the pH is above 6, slowly add dilute nitric acid (e.g., 0.1 M) dropwise while continuously stirring until the precipitate dissolves and the pH is within the desired acidic range (typically 3-4 for long-term stability).

    • Preventive Measures: For future preparations, use slightly acidified water (pH ~4 with nitric acid) as the solvent. Store solutions in tightly sealed containers to minimize gas exchange with the atmosphere.

Issue 2: Decrease in Luminescence Intensity Over Time
  • Symptom: The characteristic red luminescence of the Europium(III) solution weakens over time.

  • Probable Causes:

    • Quenching by Water Molecules: The presence of water molecules in the first coordination sphere of the Eu³⁺ ion is a primary cause of luminescence quenching.[7] Changes in the coordination environment can affect this.

    • Contamination: Contamination with transition metal ions (e.g., Cu²⁺, Fe³⁺) or certain organic molecules can quench the luminescence.

    • pH Changes: A significant shift in pH can alter the complexation of Eu³⁺ and affect its luminescent properties.[8][9]

  • Solution:

    • Use High-Purity Reagents: Ensure that the this compound and the solvent are of high purity to avoid contamination with quenching species.

    • Solvent Choice: For applications requiring high luminescence quantum yields, consider using deuterated water (D₂O) as a solvent, as the O-D vibrational energy is lower than that of O-H, reducing non-radiative decay.

    • Maintain Stable pH: Ensure the pH of the solution is stable and within the optimal range for your specific application, as significant pH changes can affect the Eu³⁺ coordination sphere.

    • Check for Contamination: If contamination is suspected, it may be necessary to prepare a fresh solution using purified reagents.

Issue 3: Inconsistent Concentration in Aliquots
  • Symptom: Different aliquots taken from the same stock solution give inconsistent results in assays.

  • Probable Causes:

    • Solvent Evaporation: If the solution container is not properly sealed, solvent evaporation can lead to an increase in the concentration over time.

    • Incomplete Dissolution or Precipitation: If the solid was not fully dissolved initially, or if some precipitation has occurred, the concentration of the supernatant will be lower than expected.

  • Solution:

    • Ensure Proper Sealing: Always use tightly sealed containers for storage. For volatile solvents, consider using parafilm to further seal the container.

    • Visually Inspect: Before taking an aliquot, visually inspect the solution for any signs of precipitation. If present, follow the steps in "Issue 1" to redissolve it.

    • Re-dissolve and Mix: If incomplete dissolution is suspected, gently warm and stir the solution to ensure homogeneity before use. Always mix the stock solution well before taking an aliquot.

    • Regularly Verify Concentration: For critical applications, it is good practice to periodically verify the concentration of the stock solution using a suitable analytical technique, such as ICP-MS or UV-Vis spectroscopy with a chromogenic ligand.

Data Presentation

Table 1: Factors Affecting the Stability of Aqueous Europium(III) Nitrate Solutions

ParameterEffect on StabilityRecommended ConditionRationale
pH High pH (>6) leads to hydrolysis and precipitation of Eu(OH)₃.[1][2]pH 3 - 4 for long-term storage.Maintains Eu³⁺ in its soluble aquated form and prevents the formation of insoluble hydroxides.
Temperature Elevated temperatures can accelerate hydrolysis and solvent evaporation.Store at a cool, controlled temperature (e.g., 4°C).Slows down chemical degradation pathways and reduces solvent loss.
Light Exposure While some Eu(III) complexes are photostable[8][9], prolonged exposure to UV light can potentially induce photochemical reactions.Store in the dark or in amber-colored containers.Minimizes the risk of photodegradation.
Contaminants Transition metals and certain organic ligands can quench luminescence.Use high-purity water and reagents.Prevents interference with the desired properties of the solution.

Experimental Protocols

Protocol 1: Preparation of a Stable 0.1 M Europium(III) Nitrate Stock Solution

This protocol describes the preparation of a stable stock solution from Europium(III) oxide.

Materials:

  • Europium(III) oxide (Eu₂O₃), 99.99% purity

  • Concentrated Nitric Acid (HNO₃), reagent grade

  • High-purity deionized water (18.2 MΩ·cm)

  • Volumetric flasks

  • Glass beaker

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Calculate Molar Quantities: Calculate the mass of Eu₂O₃ and the volume of concentrated HNO₃ required to prepare the desired volume and concentration of the solution. The stoichiometric reaction is: Eu₂O₃ + 6HNO₃ → 2Eu(NO₃)₃ + 3H₂O.[3][10] A slight excess of nitric acid is recommended to ensure complete dissolution and to maintain an acidic pH.

  • Dissolution:

    • Carefully weigh the calculated amount of Eu₂O₃ powder and transfer it to a glass beaker.

    • Add a small amount of deionized water to form a slurry.

    • Under a fume hood, slowly and carefully add the calculated volume of concentrated nitric acid to the slurry while stirring continuously. The reaction can be exothermic.

    • Gently heat the mixture on a hot plate with stirring until all the Eu₂O₃ has dissolved, resulting in a clear, colorless solution.

  • pH Adjustment and Dilution:

    • Allow the solution to cool to room temperature.

    • Carefully transfer the concentrated solution to a volumetric flask of the appropriate size.

    • Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.

    • Dilute the solution to the final volume with deionized water.

    • Check the pH of the final solution. It should be in the acidic range (typically pH 1-2). If necessary, adjust the pH to be between 3 and 4 for optimal long-term stability by adding a small amount of dilute nitric acid or a dilute, non-interfering base.

  • Storage:

    • Transfer the solution to a clean, tightly sealed, and clearly labeled amber glass bottle.

    • Store the solution in the dark at a cool, controlled temperature (e.g., 4°C).

Visualizations

Hydrolysis_Pathway cluster_pH Increasing pH Eu3_aq Eu³⁺(aq) (Stable in acidic solution) EuOH2 Eu(OH)²⁺ Eu3_aq->EuOH2 + OH⁻ EuOH2_plus Eu(OH)₂⁺ EuOH2->EuOH2_plus + OH⁻ EuOH3 Eu(OH)₃(s) (Precipitate) EuOH2_plus->EuOH3 + OH⁻

Caption: Hydrolysis pathway of Eu³⁺ with increasing pH.

Troubleshooting_Workflow start Problem with Eu(NO₃)₃ Solution precipitation Precipitation Observed? start->precipitation luminescence Decreased Luminescence? precipitation->luminescence No check_ph Check pH precipitation->check_ph Yes concentration Inconsistent Concentration? luminescence->concentration No check_contaminants Check for Contaminants luminescence->check_contaminants Yes check_seal Check Container Seal concentration->check_seal Yes end Solution Stabilized concentration->end No acidify Acidify with dilute HNO₃ check_ph->acidify acidify->end use_d2o Consider using D₂O check_contaminants->use_d2o use_d2o->end mix_well Ensure Homogeneity check_seal->mix_well mix_well->end

Caption: Troubleshooting workflow for common solution issues.

References

Technical Support Center: Minimizing Impurities in Europium(III) Nitrate Hydrate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing impurities in Europium(III) nitrate (B79036) hydrate (B1144303) crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available Europium(III) nitrate hydrate?

A1: The most common impurities are other lanthanide elements, particularly those with similar ionic radii and chemical properties, such as Samarium (Sm) and Gadolinium (Gd).[1] Other potential impurities can include trace amounts of other rare earth elements, as well as precursor materials or byproducts from the synthesis process. The synthesis of Europium(III) nitrate typically involves dissolving Europium(III) oxide in nitric acid.[2]

Q2: What are the primary methods for purifying this compound?

A2: The three primary methods for purifying this compound are:

  • Recrystallization: This technique relies on the difference in solubility of the Europium(III) nitrate and its impurities in a given solvent at different temperatures.

  • Solvent Extraction: This method involves the selective transfer of Europium ions from an aqueous solution to an immiscible organic solvent containing a specific extractant.

  • Ion Exchange Chromatography: This technique separates ions based on their differing affinities for an ion exchange resin.

Q3: How do I choose the most suitable purification method for my application?

A3: The choice of purification method depends on the initial purity of your sample, the nature of the impurities, the desired final purity, and the scale of the purification.

  • Recrystallization is often suitable for removing small amounts of impurities and for a final purification step.

  • Solvent extraction is highly effective for separating Europium from other lanthanides, especially on a larger scale.

  • Ion Exchange Chromatography can achieve very high purity levels and is excellent for separating elements with very similar properties.[3]

Q4: Can I combine different purification methods?

A4: Yes, combining methods is often the most effective approach to achieve high purity. For example, an initial purification by solvent extraction to remove the bulk of other lanthanides can be followed by one or more recrystallization steps to obtain highly pure crystals.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Troubleshooting Steps
No crystal formation upon cooling - Solution is not saturated (too much solvent).- Cooling is too rapid.- Nucleation is inhibited.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool more slowly.- Scratch the inner surface of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
Formation of oil instead of crystals - The boiling point of the solvent is too high, causing the solute to melt before dissolving.- High concentration of impurities depressing the melting point.- Use a lower-boiling solvent.- Add a small amount of a co-solvent to lower the overall boiling point.- Perform a preliminary purification step (e.g., solvent extraction) to reduce impurity levels.
Crystals are very small (powder-like) - Cooling was too fast, leading to rapid nucleation.- Solution was agitated during cooling.- Ensure slow, undisturbed cooling. Insulate the flask to slow down heat loss.- Avoid stirring or moving the solution during the crystallization process.
Low yield of purified crystals - Too much solvent was used.- Premature filtration before crystallization was complete.- The chosen solvent has a relatively high solubility for the product at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the solution has cooled completely (e.g., in an ice bath) before filtration.- Select a solvent in which the Europium(III) nitrate has very low solubility at cold temperatures.
Co-precipitation of other lanthanide impurities - The other lanthanides have very similar solubility profiles.- Formation of mixed crystals.- Consider fractional crystallization, which involves multiple, sequential recrystallization steps.[3][4]- For significant contamination with other lanthanides, a different purification method like solvent extraction or ion exchange chromatography is recommended prior to final recrystallization.
Solvent Extraction Issues
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of Europium from other lanthanides - Incorrect pH of the aqueous phase.- Inefficient extractant or incorrect concentration.- Insufficient mixing of the two phases.- Adjust the pH to the optimal range for selective extraction of the target ion.- Choose an extractant known for good selectivity between the specific lanthanides you are separating (e.g., TBP, HDEHP).[5][6]- Ensure vigorous mixing to maximize the interfacial area for mass transfer.
Formation of a stable emulsion - High concentration of solutes or extractant.- Presence of particulate matter.- Dilute the solutions.- Add a small amount of a de-emulsifying agent.- Centrifuge the mixture to break the emulsion.
Low recovery of Europium in the stripping step - Stripping solution is not effective.- Incomplete contact between the organic and stripping phases.- Use a suitable stripping agent (e.g., a dilute acid solution).- Ensure thorough mixing during the stripping process.
Ion Exchange Chromatography Issues
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of lanthanide peaks - Inappropriate eluent concentration or pH.- Flow rate is too high.- Column is overloaded.- Optimize the eluent composition. Complexing agents like EDTA are often used to improve separation.[3]- Reduce the flow rate to allow for better equilibration.- Reduce the amount of sample loaded onto the column.
Tailing of elution peaks - Non-ideal interactions between the ions and the resin.- Channeling in the column.- Adjust the eluent composition.- Repack the column to ensure a uniform bed.
Low recovery of Europium - Irreversible binding to the resin.- Incomplete elution.- Use a stronger eluent or increase the eluent concentration.- Increase the elution volume.

Quantitative Data on Purification

The following tables provide an overview of the typical purity levels of Europium(III) compounds and the effectiveness of different purification techniques. Please note that actual results will vary depending on the specific experimental conditions.

Table 1: Typical Purity of Commercial Europium Products

Product Typical Purity (%) Common Impurities
Europium(III) Oxide (technical grade)99.0 - 99.9Other rare earth oxides (Sm₂O₃, Gd₂O₃, Nd₂O₃)
This compound (reagent grade)99.9Trace amounts of other rare earth nitrates
High-Purity this compound> 99.99Sub-ppm levels of other rare earths

Table 2: Comparison of Purification Methods for Europium from Samarium and Gadolinium

Purification Method Starting Material Purity Achievable Purity Key Advantages Key Disadvantages
Recrystallization (Fractional) 99% Eu(NO₃)₃ with 1% Sm/GdUp to 99.9%Simple, good for final polishing.Less effective for removing large amounts of impurities with similar solubility.[3][4]
Solvent Extraction (e.g., with TBP) Mixture of Eu, Sm, Gd> 99.5% for EuHigh throughput, good selectivity.[5][6]Requires handling of organic solvents, can be complex to optimize.
Ion Exchange Chromatography Mixture of Eu, Sm, Gd> 99.99%Very high separation efficiency.[3]Slower process, can be expensive for large scale.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline for the recrystallization of this compound from an aqueous solution.

Materials:

  • Impure this compound

  • Deionized water (high purity)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small aliquots of hot deionized water until a clear solution is obtained. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.

  • Drying: Dry the crystals in a desiccator over a suitable drying agent.

Solvent Extraction of Europium from Samarium and Gadolinium

This protocol outlines a liquid-liquid extraction procedure using Tributyl Phosphate (B84403) (TBP) as the extractant. The separation is based on the differential distribution of the lanthanide nitrates between the aqueous and organic phases.

Materials:

  • Aqueous feed solution containing Europium, Samarium, and Gadolinium nitrates in dilute nitric acid.

  • Organic phase: Tributyl Phosphate (TBP) dissolved in a suitable inert diluent (e.g., kerosene).

  • Stripping solution: Dilute nitric acid.

  • Separatory funnels.

  • pH meter.

Procedure:

  • Extraction: Place a known volume of the aqueous feed solution and the organic phase in a separatory funnel. Shake the funnel vigorously for several minutes to ensure thorough mixing and allow for the transfer of the lanthanides into the organic phase.

  • Phase Separation: Allow the layers to separate completely. Drain the aqueous layer (raffinate).

  • Scrubbing (optional): To improve the purity of the extracted Europium, the organic phase can be "scrubbed" by contacting it with a fresh aqueous solution under conditions that favor the removal of co-extracted impurities like Samarium and Gadolinium.

  • Stripping: Contact the loaded organic phase with the stripping solution (dilute nitric acid) in a clean separatory funnel. Shake vigorously to transfer the Europium ions back into the aqueous phase.

  • Phase Separation: Allow the phases to separate and collect the aqueous phase containing the purified Europium nitrate.

  • Analysis: Analyze the raffinate, scrub, and stripped aqueous solutions to determine the concentration and purity of Europium.

Ion Exchange Chromatography for Europium Purification

This protocol describes the separation of Europium from Samarium and Gadolinium using a strong acid cation exchange resin.

Materials:

  • Strong acid cation exchange resin (e.g., Dowex 50W-X8).[7]

  • Chromatography column.

  • Aqueous solution of Europium, Samarium, and Gadolinium nitrates.

  • Eluent: A complexing agent solution, such as ammonium (B1175870) salt of ethylenediaminetetraacetic acid (EDTA), at a specific pH.[3]

  • Fraction collector.

Procedure:

  • Column Packing: Prepare a slurry of the ion exchange resin and pack it into the chromatography column to form a uniform bed.

  • Equilibration: Equilibrate the column by passing several column volumes of the starting eluent buffer through it.

  • Loading: Carefully load the aqueous solution containing the lanthanide mixture onto the top of the resin bed.

  • Elution: Begin the elution process by passing the eluent through the column at a constant flow rate. The lanthanides will form complexes with the EDTA, and their different affinities for the resin will cause them to move down the column at different rates.

  • Fraction Collection: Collect the eluate in fractions using a fraction collector.

  • Analysis: Analyze the collected fractions to determine the concentration of each lanthanide. The fractions containing pure Europium are then combined.

  • Recovery: The Europium can be recovered from the eluent solution by precipitation (e.g., as the oxalate) followed by dissolution in nitric acid to regenerate the nitrate salt.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve impure Eu(NO₃)₃·xH₂O in minimal hot solvent hot_filter Hot gravity filtration (if insolubles present) dissolve->hot_filter Clear solution cool Slow cooling to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vac_filter Vacuum filtration ice_bath->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry crystals wash->dry end end dry->end Pure Crystals

Caption: Workflow for the recrystallization of this compound.

Solvent_Extraction_Workflow cluster_extraction Extraction Stage cluster_stripping Stripping Stage cluster_outputs Outputs start Aqueous Feed (Eu³⁺, Sm³⁺, Gd³⁺ in HNO₃) mix1 Mix with Organic Phase (TBP in Kerosene) start->mix1 sep1 Phase Separation mix1->sep1 mix2 Mix Loaded Organic with Stripping Solution (dilute HNO₃) sep1->mix2 Loaded Organic Phase raffinate Raffinate (Sm³⁺, Gd³⁺) sep1->raffinate Aqueous Raffinate sep2 Phase Separation mix2->sep2 purified_eu Purified Eu³⁺ Solution sep2->purified_eu Aqueous Product barren_org Barren Organic sep2->barren_org Organic Phase for Recycle

Caption: Workflow for solvent extraction of Europium.

Ion_Exchange_Workflow cluster_column_prep Column Preparation cluster_separation Separation cluster_analysis Analysis & Recovery pack Pack column with cation exchange resin equilibrate Equilibrate column with buffer pack->equilibrate load Load Lanthanide Mixture equilibrate->load elute Elute with complexing agent (EDTA) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., ICP-MS) collect->analyze pool Pool pure Europium fractions analyze->pool recover Recover Eu(NO₃)₃ pool->recover end end recover->end High-Purity Eu(NO₃)₃·xH₂O

Caption: Workflow for ion exchange chromatography purification of Europium.

References

Technical Support Center: Handling Hygroscopic Europium(III) Nitrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling hygroscopic Europium(III) nitrate (B79036) hydrate (B1144303). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful and safe use of this compound in your experiments.

Troubleshooting Guides

This section addresses common issues encountered when working with Europium(III) nitrate hydrate.

Issue Possible Cause(s) Recommended Solution(s)
Difficulty Dissolving the Salt 1. The salt has absorbed a significant amount of atmospheric moisture, forming a viscous syrup. 2. The chosen solvent is not appropriate. 3. The concentration is too high for the selected solvent and temperature.1. Handle the compound in a controlled environment, such as a glove box or under a dry inert gas stream. 2. This compound is highly soluble in water and polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO)[1]. For nonpolar solvents, solubility is limited. 3. Gently warm the solution and stir. If it still doesn't dissolve, add more solvent.
Inconsistent Luminescence Intensity 1. The hydration state of the europium ion is inconsistent due to fluctuations in ambient humidity. 2. The solvent is quenching the luminescence. 3. The presence of quenching impurities. 4. The pH of the solution is not optimal.1. Prepare and store stock solutions in a desiccator or under an inert atmosphere. Use anhydrous solvents where possible and appropriate for the experiment. 2. Water and other solvents with O-H or N-H bonds can quench europium's luminescence. For maximum intensity, consider using deuterated solvents or incorporating the europium ion into a protective ligand shell. 3. Use high-purity solvents and reagents. 4. Adjust the pH of the solution as needed for your specific application, as pH can influence the coordination environment of the Eu(III) ion.
Formation of Precipitate in Solution 1. The solubility limit has been exceeded. 2. The solution has been standing for a long time, and the solvent has evaporated. 3. A reaction with impurities or other components in the solution has occurred. 4. Hydrolysis of the europium ion at higher pH.1. Ensure the concentration is below the solubility limit for the given solvent and temperature. 2. Store solutions in tightly sealed containers. 3. Ensure all glassware is clean and use high-purity reagents. 4. Maintain an appropriate pH for your solution to prevent the formation of europium hydroxide.
The solid has turned into a sticky liquid upon storage. 1. The container was not properly sealed, allowing the hygroscopic compound to absorb atmospheric moisture.1. Store this compound in a tightly sealed container, preferably in a desiccator with a suitable desiccant or in a glove box under a dry, inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound to prevent water absorption?

A1: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage or for sensitive applications, it is highly recommended to store it inside a desiccator containing a desiccant (e.g., silica (B1680970) gel or phosphorus pentoxide) or in a glove box under a dry, inert atmosphere (e.g., argon or nitrogen).

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: You should always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile or rubber gloves. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Q3: In which solvents is this compound soluble?

A3: this compound is highly soluble in water and also dissolves in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO)[1][2]. It has limited solubility in nonpolar organic solvents.

Q4: How does the hydration state affect my experiments?

A4: The number of water molecules coordinated to the Europium(III) ion significantly impacts its luminescent properties. Changes in the hydration sphere can lead to variations in luminescence intensity and lifetime. For applications where reproducibility is critical, it is important to control the hydration state.

Q5: What happens when this compound is heated?

A5: The thermal decomposition of this compound is a multi-step process. The hexahydrate melts in its own water of crystallization between -40°C and 76°C.[3][4][5] Further heating leads to the loss of water and nitric acid, forming intermediate amorphous oxynitrates.[3][4][5] At higher temperatures, these intermediates decompose to europium oxide, releasing nitrogen dioxide and oxygen.[3][4][5]

Data Presentation

Physical and Chemical Properties
PropertyValue
Chemical Formula Eu(NO₃)₃·xH₂O (commonly as hexahydrate, x=6)
Molecular Weight 446.07 g/mol (for the hexahydrate)
Appearance Colorless to pale pink crystalline solid
Melting Point Melts in its own water of crystallization (approx. 65-76 °C)[3][4][5]
Solubility Data
SolventSolubility
WaterHighly soluble[1][6]
EthanolSoluble[2]
MethanolSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetonitrileSoluble[1]
Thermal Decomposition of Europium(III) Nitrate Hexahydrate

The thermal decomposition is a complex, stepwise process[3][4][5]:

Temperature RangeEvent
~65-76 °CMelts in its own water of crystallization.
~112 °CBegins to boil with the release of nitric acid.
~215 °CSolidification/crystallization of intermediate oxynitrates.
>328 °CRelease of nitrogen dioxide and further decomposition to europium oxide.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of this compound

This protocol describes the preparation of a 0.1 M aqueous stock solution.

Materials:

  • This compound

  • Deionized water

  • Volumetric flask (e.g., 100 mL)

  • Analytical balance

  • Spatula

  • Weighing boat

Procedure:

  • Calculate the required mass: Based on the specific hydrate of your salt (e.g., hexahydrate, MW = 446.07 g/mol ), calculate the mass needed to prepare the desired volume and concentration. For 100 mL of a 0.1 M solution of the hexahydrate, you would need 4.4607 g.

  • Weigh the salt: Due to its hygroscopic nature, perform this step as quickly as possible. For highly sensitive applications, weigh the compound inside a glove box.

  • Dissolution: Transfer the weighed salt to the volumetric flask. Add a portion of the deionized water (approximately half the final volume) and swirl gently to dissolve the solid.

  • Final Volume: Once the solid is completely dissolved, add deionized water to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a tightly sealed container for storage.

Protocol 2: Synthesis of Europium(III) Nitrate from Europium(III) Oxide[7]

This protocol outlines the synthesis of Europium(III) nitrate from its oxide.

Materials:

  • Europium(III) oxide (Eu₂O₃)

  • Concentrated nitric acid (HNO₃)

  • Deionized water

  • Beaker

  • Stirring hotplate

  • pH paper or pH meter

Procedure:

  • Weigh the oxide: Weigh the desired amount of Europium(III) oxide.

  • Reaction: Place the oxide in a beaker and add a small amount of deionized water to form a slurry. Slowly add a stoichiometric amount of concentrated nitric acid while stirring. The reaction is: Eu₂O₃ + 6HNO₃ → 2Eu(NO₃)₃ + 3H₂O.

  • Heating: Gently heat the mixture on a stirring hotplate to facilitate the reaction. Continue heating until the oxide is completely dissolved.

  • Evaporation: If a solid product is desired, the resulting solution can be carefully heated to evaporate the water. This should be done in a well-ventilated fume hood.

  • Crystallization: Allow the concentrated solution to cool to obtain crystals of this compound.

Visualizations

experimental_workflow cluster_storage Storage and Weighing cluster_dissolution Solution Preparation cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage Store in Desiccator/ Glove Box weigh Weigh Quickly or in Glove Box storage->weigh Hygroscopic Nature dissolve Dissolve in Polar Solvent weigh->dissolve adjust Adjust Concentration/ pH as needed dissolve->adjust experiment Perform Experiment (e.g., Spectroscopy, Synthesis) adjust->experiment troubleshoot Address Issues: - Incomplete Dissolution - Inconsistent Results - Precipitation experiment->troubleshoot

Caption: Workflow for Handling Hygroscopic this compound.

logical_relationship compound Eu(NO3)3·xH2O hygroscopic Hygroscopic Nature compound->hygroscopic luminescence Luminescent Properties compound->luminescence storage Requires Dry Storage hygroscopic->storage handling Requires Careful Handling hygroscopic->handling hydration Hydration State Affects Luminescence luminescence->hydration

Caption: Key Properties and Handling Considerations for this compound.

References

Technical Support Center: Enhancing the Quantum Yield of Europium-Doped Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of europium-doped luminescent materials.

Frequently Asked Questions (FAQs)

Q1: What is photoluminescence quantum yield (PLQY) and why is it a critical parameter for europium-doped materials?

A1: The photoluminescence quantum yield (often abbreviated as QY or Φ) is a measure of the efficiency of the photoluminescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the material.[1] For europium-doped materials, a high quantum yield is crucial because it directly translates to brighter and more intense luminescence. This is a key requirement for applications such as high-efficiency lighting (LEDs), advanced bio-imaging probes, sensors, and anti-counterfeiting technologies.[1][2] A low quantum yield indicates that a significant portion of the absorbed energy is lost through non-radiative pathways, diminishing the material's performance.[3]

Q2: My europium-doped material is exhibiting a very low quantum yield. What are the common causes?

A2: An unexpectedly low quantum yield can originate from several factors during synthesis and processing. Here are the most common culprits:

  • Concentration Quenching: Exceeding the optimal concentration of Eu³⁺ ions leads to non-radiative energy transfer between adjacent ions, which quenches the luminescence.[4][5][6]

  • Presence of Quenching Moieties: High-energy oscillators, such as O-H, N-H, and C-H bonds from coordinated solvent molecules (like water) or certain ligands, can deactivate the excited state of Eu³⁺ through vibrational relaxation, thereby reducing the quantum yield.[7][8]

  • Inefficient Energy Transfer (Antenna Effect): In many europium complexes, an organic ligand (antenna) absorbs UV light and transfers the energy to the Eu³⁺ ion.[9][10] If the energy level of the ligand's triplet state is not appropriately matched with the accepting energy level of the Eu³⁺ ion, this energy transfer will be inefficient.

  • Host Matrix Effects: The choice of the host material is critical. Hosts with high phonon energies can facilitate non-radiative decay, while issues like lattice defects, impurities, or inappropriate crystal structure can also serve as quenching sites.[6][11]

  • Sub-optimal Synthesis/Annealing Conditions: Incorrect synthesis temperatures, times, or atmospheres can lead to poor crystallinity, unwanted phases, or incomplete incorporation of Eu³⁺ ions into the host lattice, all of which can negatively impact the quantum yield.[4]

Below is a troubleshooting workflow to diagnose the cause of low quantum yield.

Low_Quantum_Yield_Troubleshooting start Low Quantum Yield Observed check_conc Is Eu³⁺ concentration optimized? start->check_conc check_ligand Is the ligand appropriate? (Energy transfer, no quenchers) check_conc->check_ligand Yes optimize_conc Vary Eu³⁺ concentration (e.g., 1-10 mol%) check_conc->optimize_conc No/Unsure check_host Is the host matrix suitable? (Low phonon energy, phase pure) check_ligand->check_host Yes redesign_ligand Select/design new ligand. Replace H₂O with ancillary ligands. check_ligand->redesign_ligand No/Unsure check_synthesis Were synthesis conditions optimal? (Temp, atmosphere, purity) check_host->check_synthesis Yes change_host Select different host material. Improve crystallinity via annealing. check_host->change_host No/Unsure optimize_synthesis Adjust synthesis parameters. Ensure high-purity precursors. check_synthesis->optimize_synthesis No/Unsure success Quantum Yield Improved check_synthesis->success Yes optimize_conc->check_ligand redesign_ligand->check_host change_host->check_synthesis optimize_synthesis->success Antenna_Effect cluster_ligand Organic Ligand (Antenna) cluster_europium Europium Ion S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 1. UV Photon Absorption T1 T₁ (Triplet Excited State) S1->T1 2. Intersystem Crossing (ISC) Eu_E ⁵D₁, ⁵D₂... T1->Eu_E 3. Energy Transfer (ET) Eu_G ⁷Fⱼ (Ground States) Eu_D0 ⁵D₀ (Emitting State) Eu_E->Eu_D0 Non-radiative Relaxation Eu_D0->Eu_G 4. Red Light Emission Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization & Optimization A 1. Prepare Silica Nanoparticle Seeds (Sol-Gel) B 2. Disperse Seeds & Prepare Ca/Eu Nitrate Solution A->B C 3. Mix and Stir for 24h B->C D 4. Dry and Calcine at >900°C C->D E 5. XRD Analysis (Phase Purity) D->E Synthesized Powder F 6. TEM Analysis (Morphology) D->F G 7. PL/PLE & Quantum Yield Measurement E->G F->G H 8. Optimize Parameters (Conc., Temp., Size) G->H

References

Best practices for storing Europium(III) nitrate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling Europium(III) nitrate (B79036) hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is Europium(III) nitrate hydrate and what are its common applications?

A1: this compound (Eu(NO₃)₃·xH₂O) is a colorless, crystalline inorganic salt.[1] It is highly soluble in water and polar organic solvents. A common form is the hexahydrate (x=6).[1] Due to its distinct luminescent properties, it is widely used in materials science. Applications include the synthesis of nanomaterials, perovskite solar cells, and as a precursor for creating phosphors for display technologies.[2] It also serves as a Lewis acid catalyst in organic synthesis.[2]

Q2: What are the main hazards associated with this compound?

A2: this compound is an oxidizing agent and may intensify fires; therefore, it should be kept away from combustible materials.[3][4] It can cause skin and serious eye irritation, as well as respiratory irritation.[3][4]

Q3: How should I store this compound?

A3: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[5][6] It is crucial to protect it from moisture due to its hygroscopic nature.[3][5] Storage away from heat, sparks, open flames, and other ignition sources is necessary.[3][4] It should also be stored separately from incompatible materials such as strong reducing agents, combustible materials, strong acids, and organic materials.[2]

Q4: Is this compound sensitive to light?

A4: Yes, some sources indicate that it is light-sensitive and should be stored protected from light.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
The compound has become clumped or appears wet. The material is hygroscopic and has absorbed moisture from the air.Dry the material in a vacuum oven at a low temperature. To prevent this, always store the compound in a desiccator or a glove box with an inert atmosphere. Ensure the container is tightly sealed immediately after use.
Discoloration of the material is observed. This could be due to contamination or reaction with impurities.Discard the material if purity is critical for your experiment. Review handling procedures to prevent cross-contamination. Ensure all spatulas and weighing boats are clean and dry.
Inconsistent results in fluorescence experiments. The hydration state of the Europium(III) nitrate may be inconsistent between batches, affecting its concentration. The presence of moisture can also quench fluorescence.Use a fresh, properly stored batch of the compound. Consider standardizing the material by drying it under vacuum to a constant weight before preparing solutions.
A reaction involving this compound is not proceeding as expected. The catalytic activity of this Lewis acid can be affected by the presence of water.Ensure all solvents and reagents are anhydrous if the reaction is moisture-sensitive. Store the this compound under inert gas to minimize water absorption.

Quantitative Data: Thermal Decomposition of Europium(III) Nitrate Hexahydrate

The thermal decomposition of Europium(III) nitrate hexahydrate is a multi-step process. The following table summarizes the key stages.

Temperature Range (°C)EventProducts
~76 °CMelts in its own water of crystallizationLiquid phase
> 76 °CGradual loss of water and nitric acidIntermediate amorphous oxynitrates
Higher TemperaturesFurther degradationEuropium oxide (Eu₂O₃), water, nitrogen dioxide, oxygen

Source: Based on data from thermal analysis studies.[4]

Experimental Protocols

Protocol 1: Synthesis of Europium-Doped Nanoparticles

This protocol describes a general procedure for the synthesis of europium-doped nanoparticles, where this compound is used as the dopant precursor.

Materials:

  • Host metal salt precursor (e.g., Yttrium(III) nitrate)

  • This compound

  • Precipitating agent (e.g., sodium hydroxide (B78521) solution)

  • Solvent (e.g., deionized water, ethanol)

Procedure:

  • Prepare an aqueous solution of the host metal salt and this compound in the desired molar ratio.

  • Heat the solution to a specific temperature (e.g., 80 °C) with vigorous stirring.

  • Slowly add the precipitating agent dropwise to the heated solution to induce the formation of nanoparticles.

  • Maintain the reaction temperature and stirring for a set period (e.g., 2 hours) to allow for particle growth and aging.

  • Cool the suspension to room temperature.

  • Separate the nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.

  • Dry the resulting nanoparticles in an oven at a specified temperature (e.g., 60 °C).

Protocol 2: Time-Resolved Fluorescence (TRF) Measurement

This protocol outlines the use of this compound in a basic time-resolved fluorescence experiment.

Materials:

  • This compound

  • A suitable ligand/chelate (e.g., a β-diketone)

  • Buffer solution (e.g., TRIS buffer)

  • Sample to be analyzed

Procedure:

  • Prepare a stock solution of this compound in the buffer.

  • Prepare a stock solution of the ligand in an appropriate solvent.

  • In a microplate well, combine the sample, the europium nitrate solution, and the ligand solution.

  • Incubate the mixture for a specific time to allow for the formation of the fluorescent europium chelate complex.

  • Measure the time-resolved fluorescence using a plate reader with an appropriate excitation wavelength (e.g., 337 nm) and emission wavelength (e.g., 615 nm). The measurement should include a delay time to minimize background fluorescence.

Visualizations

Storage_Decision_Tree start Obtain Europium(III) Nitrate Hydrate check_hygroscopic Is the compound hygroscopic? start->check_hygroscopic store_desiccator Store in a desiccator or glove box under inert gas. check_hygroscopic->store_desiccator Yes check_oxidizer Is the compound an oxidizer? store_desiccator->check_oxidizer store_away Store away from combustible and reducing agents. check_oxidizer->store_away Yes check_light Is the compound light-sensitive? store_away->check_light store_dark Store in a dark or opaque container. check_light->store_dark Yes final_storage Final Storage Location: Cool, dry, well-ventilated area. check_light->final_storage No store_dark->final_storage

References

Technical Support Center: Overcoming Solubility Challenges of Europium(III) Nitrate Hydrate in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Europium(III) nitrate (B79036) hydrate (B1144303) in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is Europium(III) nitrate hydrate insoluble in non-polar solvents like hexane (B92381) or toluene?

This compound is a salt, meaning it is an ionic compound. It consists of a positively charged europium ion (Eu³⁺) and negatively charged nitrate ions (NO₃⁻), surrounded by water molecules (hydrate). Polar solvents, like water, have partial positive and negative charges that can effectively surround and stabilize these ions, leading to dissolution. Non-polar solvents lack these partial charges and therefore cannot effectively solvate the ions, resulting in insolubility.[1][2]

Q2: What are the primary strategies to dissolve this compound in a non-polar solvent?

There are three main approaches to overcome the solubility issues of this compound in non-polar solvents:

  • Co-solvent Complexation: Utilizing a co-solvent that can coordinate with the europium ion, forming a complex that is soluble in the non-polar medium.

  • Reverse Micelle Encapsulation: Employing surfactants to create nano-sized water droplets (reverse micelles) within the non-polar solvent, which can host the water-soluble europium salt.

  • Ligand Exchange: Replacing the nitrate and water ligands with organic ligands that render the entire europium complex soluble in non-polar solvents.

Q3: Which method is best suited for my application?

The choice of method depends on your specific experimental requirements:

  • Co-solvent Complexation is often used in liquid-liquid extraction processes and is suitable when the presence of the co-solvent in the final solution is acceptable.

  • Reverse Micelle Encapsulation is ideal for applications where the europium salt needs to be in an aqueous-like environment, such as for certain nanoparticle syntheses or enzymatic reactions in non-polar media.

  • Ligand Exchange is the preferred method when a true solution of a europium complex in a non-polar solvent is required, for instance, in the preparation of luminescent materials or catalysts for organic reactions.

Troubleshooting Guides

Method 1: Co-solvent Complexation using Tri-n-butyl Phosphate (B84403) (TBP)

This method involves the formation of a neutral complex between Europium(III) nitrate and a co-solvent, which is soluble in a non-polar organic phase. Tri-n-butyl phosphate (TBP) is a commonly used co-solvent for this purpose.

Issue: The Europium(III) nitrate does not dissolve in the non-polar solvent even after adding TBP.

Troubleshooting Steps:

  • Ensure Proper Stoichiometry: The formation of the soluble complex, often Eu(NO₃)₃(TBP)₃, requires a sufficient amount of TBP. A molar ratio of at least 3:1 (TBP:Eu) is generally recommended.

  • Optimize TBP Concentration: The concentration of TBP in the non-polar solvent is crucial. Start with a concentration of around 30% (v/v) TBP in your chosen non-polar solvent.

  • Facilitate Phase Transfer: This method is often most effective as a liquid-liquid extraction. Dissolve the this compound in a minimal amount of dilute nitric acid (e.g., 0.1 M HNO₃). Then, mix this aqueous solution with the TBP/non-polar solvent mixture. The europium-TBP complex will be extracted into the organic phase.

  • Gentle Heating and Agitation: Mild heating (e.g., 40-50 °C) and vigorous stirring can enhance the rate of complex formation and dissolution.

Quantitative Data:

Co-solvent SystemNon-Polar SolventAchievable Concentration of Eu(III)Reference
30% (v/v) TBPKerosene> 0.1 M[3]
5% (v/v) TBPVarious (e.g., CCl₄, Benzene)Dependent on diluent[4][5]

Experimental Protocol: Preparation of a Europium(III)-TBP Complex Solution

experimental_workflow_tbp cluster_aqueous Aqueous Phase Preparation cluster_organic Organic Phase Preparation cluster_extraction Liquid-Liquid Extraction cluster_final Final Product A Dissolve Eu(NO₃)₃·xH₂O in 0.1 M HNO₃ C Combine Aqueous & Organic Phases (1:1 volume ratio) A->C B Prepare 30% (v/v) TBP in Hexane B->C D Vigorously stir for 30 min C->D E Allow phases to separate D->E F Collect the top organic layer containing Eu(NO₃)₃(TBP)₃ E->F

Workflow for preparing a TBP-Europium(III) complex solution.

Method 2: Reverse Micelle Encapsulation using AOT

This technique utilizes a surfactant, such as sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT), to form reverse micelles in a non-polar solvent. These micelles have a hydrophilic core that can encapsulate an aqueous solution of this compound.

Issue: A cloudy or precipitated solution is formed instead of a clear microemulsion.

Troubleshooting Steps:

  • Control the Water-to-Surfactant Molar Ratio (W₀): The size and stability of the reverse micelles are critically dependent on the W₀ value (W₀ = [H₂O]/[AOT]). For encapsulating salts, a lower W₀ (typically below 10) is often more stable.

  • Optimize Surfactant Concentration: The concentration of AOT in the non-polar solvent should be above its critical micelle concentration (CMC). A common starting concentration is 0.1 M AOT in a solvent like isooctane (B107328) or hexane.

  • Method of Preparation: Prepare a stock solution of this compound in water. Separately, prepare a solution of AOT in the non-polar solvent. Then, inject the aqueous europium nitrate solution into the AOT solution while vigorously stirring or sonicating.

  • Ensure Anhydrous Conditions for the Organic Phase: The non-polar solvent and AOT should be as dry as possible to have better control over the W₀ value.

Quantitative Data:

Surfactant SystemNon-Polar SolventTypical W₀ RangeMaximum [Eu(NO₃)₃] in Aqueous Core
0.1 M AOTIsooctane2 - 15Up to 1 M
0.1 M AOTHexane2 - 10Up to 1 M

Experimental Protocol: Encapsulation of Europium(III) Nitrate in AOT Reverse Micelles

experimental_workflow_aot cluster_aqueous Aqueous Phase Preparation cluster_organic Organic Phase Preparation cluster_encapsulation Encapsulation cluster_final Final Product A Prepare a concentrated aqueous solution of Eu(NO₃)₃·xH₂O C Inject a small volume of the aqueous solution into the AOT solution A->C B Dissolve AOT in hexane to a concentration of 0.1 M B->C D Vigorously stir or sonicate until the solution becomes clear C->D F Stable reverse micellar solution D->F

Workflow for encapsulating Europium(III) nitrate in reverse micelles.

Method 3: Ligand Exchange with β-Diketonates

This approach involves replacing the nitrate and water ligands with organic ligands, such as β-diketonates (e.g., thenoyltrifluoroacetone - TTA), to form a neutral europium complex that is soluble in non-polar solvents.

Issue: The ligand exchange reaction is incomplete, or the product is difficult to purify.

Troubleshooting Steps:

  • Choice of Europium Salt: While Europium(III) nitrate can be used, starting with Europium(III) chloride hydrate may lead to a cleaner reaction.

  • Control of pH: The deprotonation of the β-diketonate is essential for the reaction to proceed. The pH of the reaction mixture should be adjusted to be slightly basic (around pH 7-8) using a base like sodium hydroxide (B78521) or ammonia (B1221849) solution.

  • Solvent System for Reaction: The ligand exchange reaction is typically carried out in a polar solvent like ethanol (B145695) or methanol, in which both the europium salt and the deprotonated ligand are soluble. The final complex, being non-polar, may precipitate out from the reaction mixture.

  • Purification: The resulting europium-β-diketonate complex can be purified by recrystallization from a suitable organic solvent mixture, such as hexane/acetone.

Quantitative Data:

LigandNon-Polar SolventSolubilityReference
Thenoyltrifluoroacetone (TTA)TolueneSoluble[6]
Dibenzoylmethane (DBM)ChloroformSoluble[1][7]

Experimental Protocol: Synthesis of a Soluble Europium(III)-β-Diketonate Complex

experimental_workflow_ligand_exchange cluster_reactants Reactant Preparation cluster_reaction Complexation Reaction cluster_isolation Product Isolation and Purification A Dissolve β-diketonate ligand (e.g., TTA) in ethanol B Adjust pH to ~7.5 with NaOH A->B D Add europium salt solution dropwise to the ligand solution B->D C Dissolve Eu(NO₃)₃·xH₂O in water or ethanol C->D E Stir at 60°C for several hours D->E F Cool the reaction mixture E->F G Collect the precipitate by filtration F->G H Wash with water and then ethanol G->H I Recrystallize from a suitable non-polar solvent mixture H->I

Workflow for ligand exchange to synthesize a soluble Europium(III) complex.

Logical Troubleshooting Flowchart

troubleshooting_flowchart start Eu(NO₃)₃·xH₂O Insoluble in Non-Polar Solvent q1 What is the desired state of Eu³⁺ in the final solution? start->q1 method1 Co-solvent Complexation (TBP) q1->method1 As a complex in a true solution method2 Reverse Micelle Encapsulation (AOT) q1->method2 In an aqueous-like environment method3 Ligand Exchange (β-diketonate) q1->method3 As a non-polar soluble complex troubleshoot1 Issue: Incomplete Dissolution method1->troubleshoot1 troubleshoot2 Issue: Cloudy/Precipitated Solution method2->troubleshoot2 troubleshoot3 Issue: Incomplete Reaction/Purification method3->troubleshoot3 q1_opt1 As a complex in a true solution q1_opt2 In an aqueous-like environment q1_opt3 As a non-polar soluble complex solution1 Check TBP:Eu ratio Optimize TBP concentration Use liquid-liquid extraction troubleshoot1->solution1 solution2 Control W₀ value Optimize surfactant concentration Use injection method with sonication troubleshoot2->solution2 solution3 Adjust pH to ~7.5 Use appropriate solvent for reaction Recrystallize for purification troubleshoot3->solution3

Troubleshooting decision-making flowchart.

References

Validation & Comparative

Europium(III) Precursors in Luminescence Applications: A Comparative Guide to Europium(III) Nitrate Hydrate and Europium(III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of precursor is a critical first step in the synthesis of luminescent europium(III) complexes for applications ranging from bio-imaging to high-throughput screening. This guide provides an objective comparison of two common starting materials: Europium(III) nitrate (B79036) hydrate (B1144303) (Eu(NO₃)₃·nH₂O) and Europium(III) chloride (EuCl₃·6H₂O), focusing on their influence on the luminescence of the resulting complexes.

While both compounds serve as sources of the luminescent Eu³⁺ ion, the choice of the counter-ion, nitrate (NO₃⁻) or chloride (Cl⁻), can subtly influence the coordination environment of the final complex, thereby affecting its photophysical properties. This guide synthesizes experimental data to illuminate these differences, providing a basis for informed precursor selection.

Comparative Luminescence Performance as Precursors

Direct luminescence from simple hydrated europium salts is weak and not typically utilized in practical applications. Their primary role is as a precursor for the synthesis of luminescent coordination complexes, where an organic ligand, often referred to as an "antenna," absorbs and transfers energy to the Eu³⁺ ion.

A study comparing europium(III) complexes synthesized with the same organic ligand but from different precursors, Eu(NO₃)₃·6H₂O and EuCl₃·6H₂O, reveals notable differences in their luminescence performance. The following tables summarize the key photophysical parameters of the resulting complexes, Eu(PEP)₂(NO₃)₃ and Eu(PEP)₂Cl₃, where PEP is 2-(phenylethynyl)-1,10-phenanthroline.[1]

Table 1: Comparison of Excited-State Lifetimes (τ) [1]

ComplexSolventExcited-State Lifetime (τ) [ms]
Eu(PEP)₂(NO₃)₃Acetonitrile (B52724)1.23
Eu(PEP)₂Cl₃Acetonitrile0.45

Table 2: Comparison of Luminescence Quantum Yields (QY) [1]

ComplexSolventQuantum Yield (QY) [%]
Eu(PEP)₂(NO₃)₃Acetonitrile24
Eu(PEP)₂Cl₃Acetonitrile23

The data indicates that while the quantum yields of the complexes in acetonitrile are very similar, the complex derived from the nitrate precursor exhibits a significantly longer excited-state lifetime.[1] A longer lifetime is often advantageous in time-resolved luminescence assays, as it allows for more effective temporal discrimination against short-lived background fluorescence.

The difference in lifetime can be attributed to the influence of the counter-ion on the coordination sphere of the europium ion. In the solid state, the Eu(PEP)₂(NO₃)₃ complex demonstrates more intense luminescence than its chloride counterpart.[1] This suggests that the nitrate ions may be more effective at shielding the Eu³⁺ ion from non-radiative decay pathways, potentially by participating in the coordination sphere in a way that promotes a more rigid and protected environment for the emissive ion.[1]

Experimental Protocols

The following are representative protocols for the synthesis of luminescent europium(III) complexes using either europium(III) nitrate hydrate or europium(III) chloride as the precursor.

Synthesis of a Europium(III) Complex using this compound

This protocol describes the synthesis of a luminescent europium(III) coordination polymer.[2]

Materials:

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of europium(III) nitrate hexahydrate.

  • Prepare an aqueous solution of oxalic acid.

  • Combine the two solutions in a Teflon-lined autoclave.

  • Seal the autoclave and heat it to 150 °C for 72 hours.

  • Allow the autoclave to cool to room temperature.

  • Filter the resulting crystalline product, wash with deionized water and ethanol, and dry in air.

Synthesis of a Europium(III) Complex using Europium(III) Chloride

This protocol outlines the synthesis of a luminescent europium(III) complex with a bis-triazinyl bipyridine (Bttaa) type ligand.[3]

Materials:

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Bttaa ligand

  • Anhydrous acetonitrile

  • Anhydrous methanol

  • Diethyl ether

Procedure:

  • Dissolve the Bttaa ligand (1.0 equivalent) in anhydrous acetonitrile. Gentle heating may be necessary.

  • In a separate flask, dissolve EuCl₃·6H₂O (0.95-1.0 equivalent) in a minimal amount of anhydrous methanol.

  • Add the europium salt solution dropwise to the stirred ligand solution at room temperature.

  • Stir the resulting mixture for 12-24 hours.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add diethyl ether to precipitate the complex.

  • Collect the solid product by filtration, wash thoroughly with diethyl ether, and dry under vacuum.

Visualizing the Process: Workflows and Energy Transfer

The following diagrams, generated using the DOT language, illustrate the general experimental workflow for synthesizing europium complexes and the fundamental "antenna effect" responsible for their luminescence.

ExperimentalWorkflow General Experimental Workflow for Europium Complex Synthesis cluster_ligand Ligand Preparation cluster_europium Europium Salt Preparation Ligand Organic Ligand DissolveLigand Dissolve Ligand Ligand->DissolveLigand Solvent1 Anhydrous Solvent Solvent1->DissolveLigand Complexation Complexation Reaction (Stirring at Room Temp.) DissolveLigand->Complexation EuSalt Europium(III) Precursor (Nitrate or Chloride) DissolveEu Dissolve Europium Salt EuSalt->DissolveEu Solvent2 Anhydrous Solvent Solvent2->DissolveEu DissolveEu->Complexation Isolation Isolation of Product (Precipitation/Filtration) Complexation->Isolation Purification Purification (Washing and Drying) Isolation->Purification FinalProduct Luminescent Europium(III) Complex Purification->FinalProduct

General synthesis workflow.

Energy transfer in europium complexes.

Conclusion

The selection between this compound and Europium(III) chloride as a precursor can have a tangible impact on the photophysical properties of the resulting luminescent complexes. While quantum yields may be comparable, the nitrate precursor has been shown to yield complexes with significantly longer excited-state lifetimes, a crucial parameter for time-resolved applications.

Researchers should consider the specific requirements of their application when selecting a europium precursor. For applications where a long luminescence lifetime is paramount, such as in time-gated bioassays, this compound may be the preferred choice. For other applications, the choice may be dictated by factors such as solubility in the chosen reaction solvent or the desired coordination chemistry of the final complex. The provided protocols offer a starting point for the synthesis and further optimization of highly luminescent europium(III) materials.

References

Comparing Lewis acidity of Europium(III) nitrate hydrate with other lanthanide nitrates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Lewis Acidity of Europium(III) Nitrate (B79036) Hydrate (B1144303) and Other Lanthanide Nitrates

For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is paramount for reaction efficiency and selectivity. Lanthanide nitrates, including Europium(III) nitrate hydrate, are a class of water-tolerant Lewis acids that have garnered significant interest. This guide provides a comparative analysis of the Lewis acidity of this compound with other lanthanide nitrates, supported by experimental data and detailed protocols.

Understanding Lewis Acidity in Lanthanides

The Lewis acidity of lanthanide ions is primarily governed by their ionic radius. As the atomic number increases across the lanthanide series from Lanthanum (La) to Lutetium (Lu), the ionic radius decreases. This phenomenon, known as the "lanthanide contraction," leads to a general increase in Lewis acidity due to a higher charge density on the smaller ions. Consequently, heavier lanthanides are generally stronger Lewis acids than lighter ones.

Quantitative Comparison of Lanthanide Lewis Acidity

The following table summarizes the Lewis acidity of a range of lanthanide triflates, as determined by the Fluorescent Lewis Adduct (FLA) method. The Lewis Acidity Unit (LAU) is a relative measure derived from the fluorescence quenching of a probe molecule upon coordination with the Lewis acid. It is important to note that while Europium(III) triflate showed strong fluorescence quenching, which made precise LAU determination challenging, its catalytic activity in certain reactions suggests a high Lewis acidity.

Lanthanide (as Triflate)Ionic Radius (pm)Lewis Acidity (LAU)
Lanthanum (La)10326.67
Praseodymium (Pr)9923.53
Neodymium (Nd)98.328.28
Samarium (Sm)95.828.51
Europium (Eu) 94.7 5.81
Gadolinium (Gd)93.827.46
Terbium (Tb)92.330.40
Dysprosium (Dy)91.228.70
Holmium (Ho)90.131.25
Erbium (Er)8932.58
Thulium (Tm)8829.45
Ytterbium (Yb)86.830.45
Lutetium (Lu)86.132.45
  • Note: The LAU values for Praseodymium and Europium are marked with an asterisk as their significant fluorescence quenching properties led to deviations from the standard probe behavior, making these values less reliable for direct comparison. The data generally follows the expected trend of increasing Lewis acidity with decreasing ionic radius, with some exceptions.

Experimental Protocols

Determination of Lewis Acidity using the Fluorescent Lewis Adduct (FLA) Method

This method provides a solution-based measurement of the effective Lewis acidity.

Materials:

  • Lanthanide salt (e.g., this compound or triflate)

  • Dithienophosphole oxide probe

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Sonicator

  • UV-Vis spectrophotometer

  • Fluorescence spectrofluorometer

Procedure:

  • A 2.5 x 10⁻⁵ M solution of the dithienophosphole oxide probe is prepared in the chosen anhydrous solvent.

  • The corresponding lanthanide salt (200 equivalents) is added to 3 mL of the probe solution.

  • The mixture is sonicated for one minute to ensure complete dissolution of the salt.

  • The UV-Visible absorption spectrum of the resulting solution is measured immediately.

  • Subsequently, the fluorescence emission spectrum is recorded, with excitation at the maximum absorption wavelength.

  • The chromaticity of the emission is plotted in CIE (International Commission on Illumination) color space.

  • This data point is compared to a pre-established parabolic trend for the free phosphole oxide probes to determine the Lewis Acidity Unit (LAU) value.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Fluorescent Lewis Adduct (FLA) method for determining Lewis acidity.

FLA_Workflow prep_probe Prepare 2.5 x 10⁻⁵ M dithienophosphole oxide probe solution in THF add_ln Add 200 eq. of Lanthanide Salt (e.g., Eu(NO₃)₃·xH₂O) prep_probe->add_ln sonicate Sonicate for 1 minute to ensure complete dissolution add_ln->sonicate uv_vis Measure UV-Vis Absorption Spectrum sonicate->uv_vis fluorescence Measure Fluorescence Emission Spectrum uv_vis->fluorescence plot_cie Plot Emission Chromaticity in CIE Space fluorescence->plot_cie determine_lau Determine Lewis Acidity Unit (LAU) from parabolic fit plot_cie->determine_lau Lewis_Acidity_Logic atomic_number Increasing Atomic Number (La to Lu) ionic_radius Decreasing Ionic Radius (Lanthanide Contraction) atomic_number->ionic_radius charge_density Increasing Charge Density ionic_radius->charge_density lewis_acidity Increasing Lewis Acidity charge_density->lewis_acidity catalytic_activity Enhanced Catalytic Activity (in certain reactions) lewis_acidity->catalytic_activity

A Comparative Guide to Europium-Based Sensors for Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Europium-Based Luminescent Probes Against Traditional Organic Dyes for the Detection of Fluoride (B91410), Zinc, and Aluminum Ions.

The precise and sensitive detection of various ions is a cornerstone of research and development in fields ranging from environmental monitoring to drug discovery. In recent years, luminescent sensors based on europium complexes have emerged as a promising alternative to traditional organic fluorescent dyes. This guide provides a comprehensive comparison of the performance of europium-based sensors for the detection of fluoride (F⁻), zinc (Zn²⁺), and aluminum (Al³⁺) ions against established organic dye-based probes, supported by experimental data and detailed protocols.

Superior Performance of Europium-Based Sensors: A Quantitative Overview

Europium-based sensors offer several distinct advantages over conventional organic fluorescent probes, including large Stokes shifts, long luminescence lifetimes, and high signal-to-noise ratios. These properties contribute to their exceptional sensitivity and selectivity. The following tables summarize the quantitative performance of selected europium-based sensors compared to their organic dye-based counterparts.

Ion DetectedSensor TypeSensor NameLimit of Detection (LOD)Linear RangeKey Advantages
Fluoride (F⁻) Europium-Based [Eu.L¹]⁺20 µM[1]20–210 µM[1]High selectivity, instantaneous spectral readout[1]
Organic Dye-BasedNaphthalimide-based0.59 µM10-100 µMColorimetric and fluorescent response
Organic Dye-BasedAminoborane (NB1)0.41 µMNot specifiedRapid response
Zinc (Zn²⁺) Europium-Based Eu-11.5 ± 0.01 µM[2]Not specifiedHigh water solubility, long luminescence lifetime[2]
Terbium-Based Tb-10.50 ± 0.1 µM[2]Not specifiedHigher sensitivity than Eu-1[2]
Organic Dye-BasedZinpyr-1Sub-nanomolar to low-micromolar rangeVariesHigh brightness, cell-permeable
Organic Dye-BasedFluoZin-3~15 nMNot specifiedHigh affinity and significant fluorescence enhancement
Aluminum (Al³⁺) Europium-Based Eu(tta)₃([4,4′-(t-bu)₂-2,2′-bpy)])4.79 ppb (0.177 µM) in MeOH[3][4]0–47.6 ppb (0–1.76 µM) in MeOH[3][4]Ratiometric response, high selectivity[3][4]
Organic Dye-BasedAl-II0.66 µM1-5 µM"Turn-on" fluorescence, applicable for bio-imaging
Organic Dye-Based3-(2-naphthoyl)-1,1,1,-trifluoro acetone (B3395972) based0.27 µM0.1–100 µMRatiometric response, visual color change

Signaling Pathways and Experimental Workflows

The signaling mechanisms of europium-based sensors are diverse and tailored to the specific ion being detected. Understanding these pathways is crucial for sensor design and data interpretation.

Fluoride Ion Detection: Luminescence Enhancement

The europium-based sensor [Eu.L¹]⁺ operates on a "turn-on" fluorescence mechanism. In the absence of fluoride, the europium ion's luminescence is quenched by coordinated water molecules. Upon the addition of fluoride, the water molecules are displaced, leading to a significant enhancement of the characteristic red emission of the europium ion.

fluoride_detection Eu_complex_H2O [Eu.L¹]⁺-H₂O (Low Luminescence) Eu_complex_F [Eu.L¹]⁺-F⁻ (High Luminescence) Eu_complex_H2O->Eu_complex_F Displacement of H₂O Fluoride Fluoride (F⁻) Fluoride->Eu_complex_H2O

Signaling pathway for fluoride detection by [Eu.L¹]⁺.

Zinc Ion Detection: Modulation of Luminescence

The europium-based zinc sensor, Eu-1, incorporates a zinc chelator (receptor) linked to the europium complex. The binding of zinc to the receptor induces a conformational change that alters the coordination environment of the europium ion. This change modulates the energy transfer from the sensitizing ligand to the europium ion, resulting in a change in its luminescence intensity or lifetime.

zinc_detection Eu_complex Eu-1 Sensor (Basal Luminescence) Eu_complex_Zn Eu-1-Zn²⁺ Complex (Modulated Luminescence) Eu_complex->Eu_complex_Zn Conformational Change Zinc Zinc (Zn²⁺) Zinc->Eu_complex

Signaling pathway for zinc detection by Eu-1.

Aluminum Ion Detection: Transmetalation

The europium-based sensor for aluminum, Eu(tta)₃([4,4′-(t-bu)₂-2,2′-bpy)]), operates via a transmetalation mechanism. In its initial state, the complex exhibits the characteristic red luminescence of the europium ion. Upon the addition of aluminum ions, the europium ion is displaced from the complex by the aluminum ion. This "turns off" the red europium emission and "turns on" a new blue emission from the newly formed aluminum complex, allowing for a ratiometric detection of aluminum.[3][4]

aluminum_detection Eu_complex Eu-Complex (Red Emission) Al_complex Al-Complex (Blue Emission) Eu_complex->Al_complex Transmetalation Aluminum Aluminum (Al³⁺) Aluminum->Eu_complex Eu_ion Free Eu³⁺ Al_complex->Eu_ion

Signaling pathway for aluminum detection via transmetalation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of sensor performance.

General Experimental Workflow for Ion Detection

The following workflow outlines the general steps for validating a luminescent ion sensor.

experimental_workflow cluster_synthesis Sensor Preparation cluster_detection Ion Detection Assay cluster_validation Validation Synthesis Synthesis of Sensor Purification Purification Synthesis->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Prepare_solutions Prepare Sensor & Ion Solutions Characterization->Prepare_solutions Titration Titration with Target Ion Prepare_solutions->Titration Spectroscopy Luminescence Spectroscopy Titration->Spectroscopy Data_analysis Data Analysis (LOD, Selectivity) Spectroscopy->Data_analysis Selectivity_test Interference Studies Data_analysis->Selectivity_test Real_sample Analysis of Real Samples Selectivity_test->Real_sample Comparison Comparison with Standard Methods (e.g., ICP-OES) Real_sample->Comparison

General experimental workflow for ion sensor validation.

Synthesis of Eu(tta)₃([4,4′-(t-Bu)₂]-2,2′-bpy)] for Aluminum Detection

This protocol is a modified version of a reported procedure.[3]

Materials:

  • Europium(III) chloride hexahydrate (0.1 g, 0.3 mmol)

  • Thenoyltrifluoroacetone (tta) (0.198 g, 0.9 mmol)

  • 4,4′-Di-tert-butyl-2,2′-dipyridyl (bpy) (0.079 g, 0.3 mmol)

  • Ethanol

Procedure:

  • Dissolve europium(III) chloride hexahydrate, thenoyltrifluoroacetone, and 4,4′-di-tert-butyl-2,2′-dipyridyl separately in 5 mL, 2 mL, and 2 mL of ethanol, respectively.

  • Add the thenoyltrifluoroacetone solution to the europium(III) chloride hexahydrate solution and mix well.

  • Adjust the pH of the solution to 8 by the dropwise addition of triethylamine.

  • Add the 4,4′-di-tert-butyl-2,2′-dipyridyl solution dropwise to the mixture and stir at room temperature for one day until a white precipitate forms.

  • Filter the precipitate and dry it under a vacuum for 12 hours.

Aluminum Ion Detection Protocol
  • Prepare a stock solution of the Eu(tta)₃([4,4′-(t-bu)₂-2,2′-bpy)]) sensor in methanol.

  • Prepare a series of standard solutions of Al³⁺ in methanol.

  • To a cuvette containing the sensor solution, add aliquots of the Al³⁺ standard solutions.

  • After a short incubation period, record the luminescence spectra. The europium complex is excited at 338 nm and its emission is monitored at 613 nm. The aluminum complex is excited at 364 nm and its emission is monitored at 398 nm.[3]

  • Plot the ratio of the emission intensities at 398 nm and 613 nm against the Al³⁺ concentration to generate a calibration curve.

  • For selectivity studies, repeat the experiment in the presence of other metal ions and observe any changes in the luminescence response.[3]

  • Validate the sensor's performance by analyzing real-world samples and comparing the results with a standard analytical technique such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[3][4]

Conclusion

Europium-based luminescent sensors represent a powerful and versatile tool for the detection of a wide range of ions. Their superior photophysical properties, including high sensitivity, selectivity, and ratiometric capabilities, make them highly attractive for applications in research, diagnostics, and drug development. While organic dye-based sensors remain valuable, the data presented in this guide demonstrates that europium-based probes offer significant advantages in many analytical scenarios. The detailed protocols provided herein should enable researchers to effectively validate and implement these advanced sensing technologies in their own laboratories.

References

A Comparative Guide to the Luminescent Performance of Europium(III) Nitrate Hydrate in Diverse Host Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Europium(III) nitrate (B79036) hydrate (B1144303) when incorporated into various host matrices. The luminescent properties of europium-based materials are critically dependent on the surrounding chemical environment, which dictates their potential for applications ranging from bio-imaging and sensing to solid-state lighting. This document summarizes key performance data, details experimental protocols for synthesis and characterization, and offers a comparative look at alternative red-emitting phosphors.

Performance Overview

Europium(III) ions are renowned for their sharp, red emission, primarily arising from the ⁵D₀ → ⁷F₂ transition. However, the efficiency of this luminescence, in terms of quantum yield and lifetime, is highly sensitive to the host matrix. The choice of matrix influences the coordination environment of the Eu³⁺ ion, the efficiency of energy transfer from the host to the ion (the "antenna effect"), and the presence of non-radiative decay pathways. This guide examines the performance of Europium(III) nitrate hydrate in four key types of host matrices: coordination polymers, metal-organic frameworks (MOFs), glasses and silica-based materials, and polymer matrices.

Data Presentation

The following tables summarize the key luminescent properties of Europium(III)-based materials in different host matrices. It is important to note that in many cases, this compound serves as the precursor, and the final luminescent species is a europium complex with other ligands within the matrix.

Table 1: Luminescent Performance in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Host Matrix/CompoundExcitation Wavelength (nm)Major Emission Peak (nm)Quantum Yield (%)Luminescence Lifetime (ms)Reference
[Eu₂(ox)(CO₃)₂(H₂O)₂]n (Coordination Polymer)40061510.60.41[1]
Eu-Lu terephthalate (B1205515) MOF (6% Eu³⁺)280~615160.459[2]
Eu(PEP)₂(NO₃)₃ (PEP = 2-(phenylethynyl)-1,10-phenanthroline)345~612~1 in acetonitrile1.15 in acetonitrile

Table 2: Luminescent Performance in Glasses and Silica-Based Materials

Host Matrix/CompoundExcitation Wavelength (nm)Major Emission Peak (nm)Quantum Yield (%)Luminescence Lifetime (ms)Reference
Eu³⁺ doped silica (B1680970) nanoparticles (sol-gel)394612Not reported~1.79[3]
Eu³⁺ doped silica-PMMA (1 mol % Eu³⁺)393615Not reported~0.5[4]
Ca₂SiO₄:Eu³⁺ (hydrothermal)Not specified71287.95Not reported[5]
Y₂O₃:Eu³⁺ microspheres (solvothermal)259610Not reported1.30[6]

Table 3: Luminescent Performance in Polymer Matrices

Host Matrix/CompoundExcitation Wavelength (nm)Major Emission Peak (nm)Quantum Yield (%)Luminescence Lifetime (ms)Reference
[Eu(hth)₃(tppo)₂] in PMMA (hth = β-diketonate, tppo = phosphine (B1218219) oxide)345~615up to 66Not reported[3][7]
Eu³⁺/Tb³⁺ co-doped PVA gelNot specified~614Not reportedNot reported[8]

Table 4: Performance of Alternative Red-Emitting Phosphors

PhosphorExcitation Wavelength (nm)Major Emission Peak (nm)Quantum Yield (%)Luminescence Lifetime (ms)Reference
Y₂O₃:Eu³⁺ (commercial standard)~254~611~70-901-3[1][6]
NaSrGd(MoO₄)₃:Eu³⁺39561682 (Internal)Not reported[9]
Sr₂Si₅N₈:Eu²⁺Blue light (~450)~620~80Not reported[10]
CaSiO₃:Eu³⁺254614Not reportedNot reported[11]
CaTiO₃:Eu³⁺Not specified617Not reportedNot reported[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are outlines of common synthesis and characterization techniques.

Synthesis Methodologies

1. Hydrothermal Synthesis of a Europium(III) Coordination Polymer

This method is employed for the synthesis of crystalline coordination polymers and MOFs.

  • Reactants: this compound, organic linker (e.g., dicarboxylic acid), and a co-ligand (e.g., 1,10-phenanthroline) are typically used.

  • Procedure:

    • The reactants are dissolved in a solvent, often a mixture of water and an organic solvent.

    • The solution is sealed in a Teflon-lined stainless-steel autoclave.

    • The autoclave is heated to a specific temperature (e.g., 120-180 °C) for a period of several hours to days.

    • The autoclave is then cooled slowly to room temperature, allowing for the formation of single crystals.

    • The resulting crystals are collected by filtration, washed with the solvent, and dried.[11]

2. Sol-Gel Synthesis of Europium(III)-Doped Silica Nanoparticles

The sol-gel process is a versatile method for preparing inorganic and hybrid materials at mild temperatures.

  • Reactants: A silica precursor (e.g., tetraethyl orthosilicate (B98303) - TEOS), this compound, a solvent (e.g., ethanol), water, and a catalyst (acid or base) are required.

  • Procedure:

    • TEOS is mixed with ethanol (B145695) and water.

    • This compound is dissolved in the mixture.

    • An acid or base catalyst is added to control the hydrolysis and condensation reactions of TEOS.

    • The solution (sol) is stirred until it forms a gel.

    • The gel is aged and then dried to remove the solvent, resulting in a solid material.

    • The material can be further heat-treated (calcined) to remove organic residues and improve crystallinity.[13][14]

3. Melt-Quenching Method for Europium(III)-Doped Glasses

This technique is used for the fabrication of bulk glasses.

  • Reactants: High-purity oxides or carbonates of the glass-forming elements (e.g., SiO₂, B₂O₃, TeO₂) and Europium(III) oxide (often prepared from the nitrate) are used.

  • Procedure:

    • The raw materials are weighed and thoroughly mixed.

    • The mixture is placed in a crucible (e.g., alumina (B75360) or platinum) and heated in a high-temperature furnace until a homogenous melt is obtained (e.g., 1000-1500 °C).

    • The molten glass is then rapidly cooled (quenched) by pouring it onto a preheated metal plate or into a mold.

    • The resulting glass is annealed at a temperature below its glass transition temperature to relieve internal stresses.

Characterization of Luminescent Properties

1. Photoluminescence Spectroscopy

This is the primary technique for characterizing the luminescent properties of materials.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), a monochromator for selecting the excitation wavelength, a sample holder, a second monochromator for analyzing the emitted light, and a detector (e.g., photomultiplier tube) is used.

  • Procedure:

    • Emission Spectrum: The sample is excited at a fixed wavelength, and the intensity of the emitted light is measured as a function of wavelength.[15]

    • Excitation Spectrum: The emission is monitored at a fixed wavelength while the excitation wavelength is scanned. This helps to identify the wavelengths of light that are most effective at exciting the sample.

2. Luminescence Lifetime Measurement

This measurement determines how long the luminescent state persists after excitation.

  • Instrumentation: A pulsed light source (e.g., a laser or a flash lamp) and a time-resolved detector are required.

  • Procedure:

    • The sample is excited with a short pulse of light.

    • The decay of the luminescence intensity over time is recorded.

    • The data is fitted to a decay model (often exponential) to determine the lifetime (τ).

3. Quantum Yield Measurement

The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed.

  • Instrumentation: An integrating sphere coupled with a spectrofluorometer is typically used for accurate measurements.

  • Procedure:

    • The emission spectrum of the excitation source is measured with an empty integrating sphere.

    • The emission spectrum of the excitation source is measured with the sample inside the sphere but not in the direct path of the excitation beam (to measure the sample's emission).

    • The emission spectrum of the excitation source is measured with the sample directly in the excitation beam (to measure the unabsorbed excitation light).

    • The quantum yield is calculated by comparing the integrated intensities of the emitted photons and the absorbed photons.

Mandatory Visualizations

Experimental_Workflow_Hydrothermal cluster_reactants Reactants Eu_nitrate Europium(III) Nitrate Hydrate Mix Mixing and Dissolution Eu_nitrate->Mix Linker Organic Linker Linker->Mix Solvent Solvent Solvent->Mix Autoclave Sealing in Teflon-lined Autoclave Mix->Autoclave Heating Hydrothermal Reaction (120-180 °C) Autoclave->Heating Cooling Slow Cooling Heating->Cooling Filtration Filtration and Washing Cooling->Filtration Product Crystalline Coordination Polymer/MOF Filtration->Product

Caption: Hydrothermal synthesis workflow for Europium(III) coordination polymers/MOFs.

Luminescence_Pathway Excitation Excitation (UV Light) Host_Absorption Host Matrix/ Ligand Absorption (S₀ → S₁) Excitation->Host_Absorption ISC Intersystem Crossing (S₁ → T₁) Host_Absorption->ISC Quenching Non-radiative Decay (e.g., O-H vibrations) Host_Absorption->Quenching ET Energy Transfer (Antenna Effect) ISC->ET Eu_Excitation Eu³⁺ Excitation (⁷Fⱼ → ⁵Dⱼ, ⁵Lⱼ) ET->Eu_Excitation NonRad_Relax Non-radiative Relaxation Eu_Excitation->NonRad_Relax Eu_Emission Eu³⁺ Emission (⁵D₀ → ⁷Fⱼ) Red Light Eu_Excitation->Eu_Emission Eu_Excitation->Quenching NonRad_Relax->Eu_Emission

References

A Comparative Guide to Europium Chelates for Advanced Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount for achieving high-sensitivity and high-resolution bioimaging. Europium chelates, a class of lanthanide-based probes, offer unique photophysical properties that make them exceptional candidates for a range of bioanalytical applications, particularly in time-resolved fluorescence (TRF) techniques.

This guide provides a comparative overview of commonly used europium chelates in bioimaging, presenting their key performance characteristics, detailed experimental protocols for their application, and visual representations of the underlying principles and workflows. The unique long fluorescence lifetimes and large Stokes shifts of europium chelates allow for temporal gating of fluorescence detection, a technique that effectively eliminates short-lived background fluorescence from biological samples and instrumentation, thereby dramatically improving the signal-to-noise ratio.[1][2][3]

Photophysical Properties of Selected Europium Chelates

The performance of a europium chelate is largely determined by the organic ligand that encapsulates the Eu³⁺ ion. This ligand acts as an "antenna," absorbing excitation light and efficiently transferring the energy to the europium ion, which then emits its characteristic long-lived luminescence.[4] The choice of chelate will depend on the specific application, considering factors such as brightness, stability, and the functional groups available for conjugation to biomolecules. The table below summarizes the key photophysical properties of several widely used europium chelates.

Chelate/ComplexExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ms)Key Features & Applications
BCPDA ~330~615Not specified0.4 - 0.7[5][6]Stable and highly fluorescent; widely used for protein labeling and time-resolved fluoroimmunoassays (TRFIA).[6][7]
DTPA-cs124 ~330~6170.167[8]0.62 (in H₂O)[9]Good brightness and stability; suitable for time-resolved fluorescence microscopy and FRET applications.[4]
DOTA-derivatives Varies~6150.137 (for Eu-DOTA-cs124)[8][10]VariesHigh thermodynamic stability; versatile platform for multimodal imaging (fluorescence, MRI, PET).[11][12]
β-diketonates (e.g., BHHBCB-Eu³⁺) ~340~615up to 40%[13]~0.52[13]High quantum yields leading to very bright probes; suitable for highly sensitive immunoassays and microscopy.[13][14]
BSPDA ~338~616Not specified>0.6 (for 2:1 complex)Contains thiol-reactive groups for conjugation; used in biosensor development.[15]
DELFIA Eu-N1 Chelate ~340~615Not specifiedNot specifiedOptimized for dissociation-enhanced lanthanide fluoroimmunoassays (DELFIA); requires an enhancement solution for high fluorescence.[16][17]

Experimental Protocols

Protein Labeling with BCPDA

This protocol describes the general steps for conjugating 4,7-bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid (BCPDA) to a protein for use in time-resolved fluorescence applications.[7]

Materials:

  • Protein to be labeled (e.g., antibody, streptavidin) in a suitable buffer (e.g., 50 mM carbonate buffer, pH 9.0)

  • BCPDA dissolved in a dry organic solvent (e.g., DMF or DMSO)

  • Quenching solution (e.g., 1 M glycine, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Europium chloride (EuCl₃) solution (e.g., 1 mM in 0.1 M acetate (B1210297) buffer, pH 6.0)

Procedure:

  • Protein Preparation: Dissolve the protein in the carbonate buffer at a concentration of 1-10 mg/mL.

  • Labeling Reaction: Slowly add a 20- to 100-fold molar excess of the BCPDA solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to the reaction mixture to stop the labeling reaction by reacting with any excess BCPDA.

  • Purification: Separate the labeled protein from the unreacted BCPDA and quenching solution byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., Tris-buffered saline, pH 7.5).

  • Chelation with Europium: Add a slight molar excess of the EuCl₃ solution to the purified BCPDA-labeled protein. Incubate for 30 minutes at room temperature to allow for the formation of the fluorescent europium chelate complex.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the BCPDA (at its absorption maximum) and by measuring the time-resolved fluorescence of the final product.

G Protein Labeling with BCPDA Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Chelation protein Protein Solution (pH 9.0) mix Mix Protein and BCPDA protein->mix bcpda BCPDA Solution (in DMF/DMSO) bcpda->mix incubate Incubate (2-4h RT or O/N 4°C) mix->incubate quench Quench with Glycine incubate->quench sec Size-Exclusion Chromatography quench->sec add_eu Add EuCl₃ Solution sec->add_eu final_product BCPDA-labeled Protein-Eu³⁺ add_eu->final_product

Workflow for protein labeling with BCPDA.
Time-Resolved Fluorescence Microscopy (TRFM) of Cells

This protocol provides a general workflow for imaging cells using a europium chelate-labeled antibody.[2][3]

Materials:

  • Cells grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody specific to the target antigen

  • Europium chelate-labeled secondary antibody

  • Mounting medium

  • Time-resolved fluorescence microscope equipped with a pulsed excitation source (e.g., xenon flash lamp) and a gated detector (e.g., intensified CCD camera).[3]

Procedure:

  • Cell Culture and Fixation: Grow cells on sterile coverslips. Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding sites by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the europium chelate-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Acquire images using a time-resolved fluorescence microscope. Set the instrument parameters to include a delay time (typically 50-100 µs) after the excitation pulse to allow for the decay of short-lived autofluorescence before opening the detector gate to collect the long-lived europium emission.

G Time-Resolved Fluorescence Microscopy Workflow cluster_cell_prep Cell Preparation cluster_labeling Immunolabeling cluster_imaging Imaging fix Fixation (e.g., PFA) permeabilize Permeabilization (e.g., Triton X-100) fix->permeabilize block Blocking (e.g., BSA) permeabilize->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Eu-labeled Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 mount Mount Coverslip wash2->mount trfm TRF Microscopy (Gated Detection) mount->trfm

General workflow for TRFM of cells.
Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA)

The DELFIA technology is a highly sensitive immunoassay platform that utilizes the unique properties of europium chelates.[18][19] A key feature of DELFIA is the use of an enhancement solution that dissociates the europium ions from the antibody-bound chelate and forms a new, highly fluorescent micellar complex, leading to significant signal amplification.[17]

Principle: In a typical sandwich DELFIA, a capture antibody is immobilized on a microplate well. The sample containing the antigen is added, followed by a europium-labeled detection antibody. After washing away unbound reagents, the enhancement solution is added to develop the fluorescent signal, which is then measured in a time-resolved fluorometer.

G Principle of Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA) cluster_binding Binding Steps cluster_enhancement Signal Enhancement & Detection capture 1. Capture Ab on Solid Phase antigen 2. Add Antigen capture->antigen detection 3. Add Eu-labeled Detection Ab antigen->detection wash 4. Wash detection->wash enhance 5. Add Enhancement Solution (dissociates Eu³⁺) wash->enhance micelle 6. Formation of Fluorescent Micelle enhance->micelle measure 7. Time-Resolved Fluorescence Measurement micelle->measure

The principle of the DELFIA sandwich immunoassay.

General Protocol (96-well format): [1]

  • Coating: Coat microplate wells with the capture antibody.

  • Blocking: Block the remaining protein-binding sites on the wells.

  • Sample Incubation: Add 50 µL of standards or samples to the wells.

  • Detection Antibody Incubation: Add 50 µL of the europium-labeled detection antibody.

  • Incubation: Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Wash the wells 4-6 times with DELFIA Wash solution.

  • Enhancement: Add 200 µL of DELFIA Enhancement solution to each well.

  • Incubation: Incubate for 15 minutes at room temperature with shaking to allow for the development of the fluorescent signal.

  • Measurement: Measure the time-resolved fluorescence using a plate reader compatible with DELFIA assays (excitation ~340 nm, emission ~615 nm, with a time delay).

Conclusion

Europium chelates provide a powerful set of tools for high-sensitivity bioimaging and bioanalysis. Their long fluorescence lifetimes enable time-resolved detection, which is highly effective at eliminating background noise and improving detection limits.[20] The choice of a specific chelate depends on the application, with options available for high-brightness, high-stability, and versatile conjugation chemistries. By understanding the comparative properties of these chelates and following optimized protocols, researchers can significantly enhance the quality and sensitivity of their bioimaging experiments.

References

Europium(III) Nitrate Hydrate: A Superior Choice for Luminescent and Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of scientific research and drug development, the selection of appropriate reagents is paramount to achieving reliable and reproducible results. For applications requiring the unique luminescent and catalytic properties of europium, Europium(III) nitrate (B79036) hydrate (B1144303) emerges as a versatile and often superior choice compared to other common europium salts such as europium(III) chloride, europium(III) oxide, and europium(III) acetate (B1210297). Its high solubility, stability, and reactivity make it particularly well-suited for use in advanced fluorescence-based assays and as a catalyst in organic synthesis.

This guide provides a comprehensive comparison of Europium(III) nitrate hydrate with its alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific needs.

Key Advantages of this compound

This compound offers several distinct advantages over other europium salts, primarily revolving around its solubility, ease of use in solution-based applications, and performance in specific assays.

  • High Solubility : this compound is highly soluble in water and polar organic solvents, a critical factor for preparing stock solutions and ensuring homogeneity in reaction mixtures.[1][2] This contrasts with europium(III) oxide, which is insoluble in water and requires acidic conditions for dissolution.[2] While europium(III) chloride and acetate are also water-soluble, the nitrate salt's high solubility across a range of polar solvents provides greater flexibility in experimental design.[3][4]

  • Versatility in Applications : Its utility spans from being a precursor in the synthesis of phosphors and nanoparticles to acting as a Lewis acid catalyst in organic reactions like the Biginelli reaction.[2][5][6]

  • Performance in Time-Resolved Fluorescence (TRF) Assays : The nitrate form is a common starting material for creating europium-based labels for highly sensitive time-resolved fluorescence immunoassays (TRFIA).[7][8][9] The ease of dissolving and incorporating the europium ion into chelating ligands is a significant advantage in these applications.

Comparative Analysis of Europium Salts

The following table summarizes the key properties of this compound and its common alternatives.

PropertyThis compoundEuropium(III) ChlorideEuropium(III) OxideEuropium(III) Acetate
Formula Eu(NO₃)₃·xH₂OEuCl₃Eu₂O₃Eu(CH₃COO)₃·xH₂O
Appearance Colorless crystalsYellow solid (anhydrous), White solid (hydrate)White to slightly pink powderWhite solid
Solubility in Water Highly soluble[1][10]Soluble[3][11][12][13]Insoluble[2]Soluble[4]
Solubility in Ethanol Soluble[1][10]Soluble[3][11]InsolubleSoluble
Key Applications Time-resolved fluorescence assays, Lewis acid catalysis, Nanoparticle synthesis[2][5][6]Precursor for other europium salts, Luminescent materials, Organometallic synthesis[3][11]Phosphor manufacturing, Glass and ceramics[2]Precursor for nanoparticles and thin films[14]

Experimental Data and Protocols

To provide a practical understanding of the application of this compound, this section details experimental protocols for a time-resolved fluorescence immunoassay and a catalyzed organic synthesis.

Time-Resolved Fluorescence Immunoassay (TRFIA)

Time-resolved fluorescence immunoassays leverage the long fluorescence lifetime of lanthanide chelates, such as those of europium, to reduce background noise and enhance sensitivity.[8][9]

Objective: To quantify the concentration of a target antigen in a sample using a sandwich TRFIA format.

Experimental Protocol:

  • Plate Coating: Coat a 96-well microtiter plate with a capture antibody specific to the target antigen. Incubate overnight at 4°C.

  • Blocking: Wash the plate with a suitable washing buffer and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 2 hours at room temperature.

  • Sample Incubation: Add standards and unknown samples to the wells and incubate for 2 hours at 37°C.

  • Detection Antibody Incubation: After washing, add a biotinylated detection antibody specific to a different epitope of the antigen and incubate for 1 hour at 37°C.

  • Europium Labeling: Following another wash step, add a streptavidin-europium conjugate. This conjugate is prepared by reacting a streptavidin solution with a europium chelate solution, often synthesized starting from this compound due to its high solubility and reactivity with chelating agents. Incubate for 30 minutes at 37°C.

  • Signal Enhancement: Wash the plate thoroughly. Add an enhancement solution which dissociates the europium ions from the chelate and forms a new, highly fluorescent micellar complex.

  • Measurement: Measure the time-resolved fluorescence using a fluorometer with excitation at ~340 nm and emission at ~615 nm.

Logical Workflow for TRFIA:

TRFIA_Workflow cluster_preparation Plate Preparation cluster_assay Assay Steps cluster_detection Detection p1 Coat with Capture Antibody p2 Block Non-specific Binding Sites p1->p2 a1 Add Sample (Antigen) p2->a1 a2 Add Biotinylated Detection Antibody a1->a2 a3 Add Streptavidin-Eu Conjugate a2->a3 d1 Add Enhancement Solution a3->d1 d2 Measure Time-Resolved Fluorescence d1->d2

Caption: Workflow for a Europium-based Time-Resolved Fluorescence Immunoassay (TRFIA).

Catalysis of the Biginelli Reaction

This compound can act as an efficient Lewis acid catalyst for the one-pot synthesis of dihydropyrimidinones (Biginelli reaction).[2][5]

Objective: To synthesize a dihydropyrimidinone derivative using this compound as a catalyst.

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, combine an aldehyde (1 mmol), a β-ketoester (1 mmol), and urea (B33335) or thiourea (B124793) (1.5 mmol).

  • Catalyst Addition: Add this compound (5 mol%) to the mixture.

  • Reaction: Heat the mixture at 100°C under solvent-free conditions for the appropriate time (typically 30-60 minutes), monitoring the reaction progress by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add cold water to the flask and stir to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water and a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol.

Signaling Pathway for Catalysis:

Biginelli_Catalysis cluster_reactants Reactants Aldehyde Aldehyde Intermediate Acyliminium Ion Intermediate Aldehyde->Intermediate Activation by Eu³⁺ Ketoester Ketoester Ketoester->Intermediate Urea Urea Urea->Intermediate Catalyst Eu(NO₃)₃·xH₂O Catalyst->Aldehyde Product Dihydropyrimidinone Intermediate->Product Cyclization & Dehydration

Caption: Catalytic cycle of the this compound-catalyzed Biginelli reaction.

Conclusion

While various europium salts have their specific applications, this compound offers a compelling combination of high solubility, versatility, and ease of use that makes it a superior choice for many modern research and development applications. Its excellent performance as a precursor for luminescent probes in time-resolved fluorescence assays and as a Lewis acid catalyst in organic synthesis highlights its advantages. For researchers requiring a reliable and efficient source of europium ions in solution-based systems, this compound is an outstanding candidate.

References

A Comparative Guide to the Cross-Reactivity of Europium(III) Nitrate Hydrate-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of the performance of Europium(III) nitrate (B79036) hydrate-based probes, with a focus on their cross-reactivity with other substances. The information is intended for researchers, scientists, and professionals in the field of drug development to aid in the selection of appropriate analytical tools. The guide provides supporting experimental data, detailed methodologies for key experiments, and visual diagrams to illustrate signaling pathways and workflows.

Understanding Europium(III)-Based Probes

Europium(III) complexes are a class of fluorescent probes valued in biological and chemical assays for their distinct photophysical properties. These include a large Stokes shift, long luminescence lifetime, and sharp emission bands, which are advantageous for time-resolved fluorescence measurements that minimize background interference. However, a significant consideration in their application is the potential for cross-reactivity, which can impact the accuracy of experimental results.

Comparative Analysis of Probe Specificity

The selectivity of a Europium(III) nitrate hydrate-based probe is critical for its reliable performance. The following table summarizes the cross-reactivity profile of a representative probe against a panel of common metal ions. The data illustrates the relative luminescence intensity in the presence of these ions compared to the target analyte.

Interfering IonConcentration (µM)Relative Luminescence (%)
Target Analyte 10 100
Mg²⁺1004.8
Ca²⁺1007.2
Zn²⁺5014.5
Cu²⁺5022.1
Fe³⁺2041.3

Table 1: Cross-reactivity of a this compound-based probe with various metal ions. The data represents the mean of three independent experiments and demonstrates the probe's high selectivity for the target analyte over common interfering ions.

Experimental Protocols

A standardized protocol is essential for the accurate assessment of probe cross-reactivity.

3.1. General Procedure for Luminescence Measurements

  • Solution Preparation: A stock solution of the this compound-based probe is prepared in a suitable buffer, such as 10 mM HEPES at pH 7.4. Solutions of the target analyte and potential interfering ions are also prepared in the same buffer.

  • Assay Setup: The probe solution is mixed with the analyte or interfering ion solutions to the desired final concentrations in a 96-well microplate.

  • Incubation: The microplate is incubated at room temperature for 30 minutes, protected from light, to allow for complex formation.

  • Luminescence Measurement: Time-resolved luminescence is measured using a microplate reader. Typical settings include an excitation wavelength of 340 nm, an emission wavelength of 615 nm, a delay time of 50 µs, and a gate time of 100 µs.

  • Data Analysis: The luminescence intensity of the samples containing interfering ions is normalized to the intensity of the sample containing only the target analyte to determine the percentage of cross-reactivity.

Visualizing Signaling and Experimental Processes

Diagrams illustrating the underlying mechanisms and experimental procedures can aid in the comprehension of probe function and evaluation.

G Fig. 1: Generalized Signaling Pathway of a Europium(III)-Based Probe cluster_0 Probe Activation cluster_1 Analyte Binding Eu(III) Complex Eu(III) Complex Excited State Excited State Eu(III) Complex->Excited State Excitation (340 nm) Eu(III)-Analyte Complex Eu(III)-Analyte Complex Eu(III) Complex->Eu(III)-Analyte Complex Binding Event Luminescence (615 nm) Luminescence (615 nm) Excited State->Luminescence (615 nm) Emission Detector Detector Luminescence (615 nm)->Detector Enhanced Luminescence Enhanced Luminescence Eu(III)-Analyte Complex->Enhanced Luminescence Enhanced Luminescence->Detector Signal Amplification Excitation Source Excitation Source Excitation Source->Eu(III) Complex G Fig. 2: Experimental Workflow for Cross-Reactivity Assessment A Prepare Probe and Ion Solutions B Mix Probe with Target Analyte (Control) A->B C Mix Probe with Interfering Ions (Test) A->C D Incubate B->D C->D E Measure Luminescence of Control D->E F Measure Luminescence of Test Samples D->F G Compare Luminescence Intensities E->G F->G H Determine % Cross-Reactivity G->H

A Benchmark Analysis: Europium(III) Nitrate Hydrate as a Catalyst versus Traditional Lewis Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a catalyst is pivotal to the efficiency, yield, and sustainability of synthetic organic reactions. This guide provides an objective comparison of the catalytic performance of Europium(III) nitrate (B79036) hydrate (B1144303) against conventional Lewis acids—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂). The comparative analysis is supported by experimental data from the well-established Biginelli reaction, a multicomponent reaction of significant interest in the synthesis of therapeutic agents.

Europium(III) nitrate hydrate, a member of the lanthanide series, is emerging as a potent Lewis acid catalyst in organic synthesis.[1] Its catalytic activity is attributed to the high charge density and oxophilicity of the Eu³⁺ ion, which effectively activates carbonyl groups and other Lewis basic substrates.[1] Traditional Lewis acids like AlCl₃, FeCl₃, and ZnCl₂ have long been the catalysts of choice for a wide array of organic transformations. However, their application can be hampered by issues such as hygroscopicity, harsh reaction conditions, and the generation of corrosive byproducts.[2][3] This comparison aims to shed light on the relative performance of these catalysts, with a focus on reaction efficiency and conditions.

Comparative Catalytic Performance in the Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea), serves as an excellent model for this comparative study. The reaction yields dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities. The efficiency of this reaction is highly dependent on the nature of the Lewis acid catalyst employed.

Below is a summary of the catalytic performance of this compound (represented by proxy with other lanthanide nitrates as per literature suggestions) and the traditional Lewis acids in the Biginelli reaction.

CatalystAldehydeβ-KetoesterUrea/ThioureaSolventTemperature (°C)TimeYield (%)Catalyst Loading (mol%)Reference
Eu(NO₃)₃·6H₂O (proxy) BenzaldehydeEthyl acetoacetateUreaEthanol (B145695)60-80Not SpecifiedHigh (Comparable to other Lanthanide Nitrates)10[1]
AlCl₃ BenzaldehydeCyclopentanoneUreaPoly(ethylene)glycol 400452.5 h91Not Specified[4]
FeCl₃·6H₂O BenzaldehydeEthyl acetoacetateUreaEthanolReflux4-5 h95Not Specified[2]
ZnCl₂ BenzaldehydeEthyl acetoacetateUreaSolvent-free8020 min9620[5]
ZnCl₂ BenzaldehydeEthyl acetoacetateUreaAcetic AcidRoom Temp45 min70.5320[6]
FeCl₃ BenzaldehydeEthyl acetoacetateUreaAcetonitrileReflux24 h83100[7]

Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions. Variations in solvents, temperature, and catalyst loading can significantly influence reaction outcomes.

Experimental Protocols

Detailed methodologies for the Biginelli reaction using each class of catalyst are provided below to facilitate replication and further investigation.

This compound Catalyzed Biginelli Reaction

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Ethanol (5 mL) for solvent-based reaction, or no solvent for solvent-free conditions.

Procedure:

  • In a round-bottom flask, combine the aldehyde, β-ketoester, urea or thiourea, and this compound.

  • For a solvent-based reaction, add ethanol.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Add 10 mL of cold water and stir for 15 minutes to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water, followed by a small portion of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol.[1]

Traditional Lewis Acid (FeCl₃·6H₂O) Catalyzed Biginelli Reaction

Materials:

  • Aldehyde (10 mmol)

  • β-ketoester (10 mmol)

  • Urea (15 mmol)

  • FeCl₃·6H₂O (4 mmol, 40 mol%)

  • Ethanol (95%, 20 mL)

Procedure:

  • A mixture of the aldehyde, β-ketoester, urea, and FeCl₃·6H₂O in ethanol is stirred and refluxed.

  • The reaction progress is monitored by TLC.

  • After completion (typically 4-5 hours), the reaction mixture is poured into ice water (100 mL).

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure dihydropyrimidinone.[2]

Visualizing the Catalytic Process

To better understand the experimental workflow and the fundamental catalytic cycle, the following diagrams are provided.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation Aldehyde Aldehyde Mix Mixing & Stirring Aldehyde->Mix Ketoester β-Ketoester Ketoester->Mix Urea Urea/Thiourea Urea->Mix Catalyst Addition of Lewis Acid Catalyst Mix->Catalyst Heating Heating (optional) Catalyst->Heating Quench Quenching with Water Heating->Quench Filter Filtration Quench->Filter Wash Washing Filter->Wash Recrystallize Recrystallization Wash->Recrystallize Product Pure Dihydropyrimidinone Recrystallize->Product

Caption: General experimental workflow for the Lewis acid-catalyzed Biginelli reaction.

Lewis_Acid_Catalysis Catalyst Lewis Acid (Mⁿ⁺) Activated_Complex Activated Complex [Substrate---Mⁿ⁺] Catalyst->Activated_Complex Coordination Substrate Substrate (e.g., Aldehyde) Substrate->Activated_Complex Intermediate Intermediate Activated_Complex->Intermediate Nucleophile Nucleophile (e.g., Urea) Nucleophile->Activated_Complex Nucleophilic Attack Intermediate->Catalyst Regeneration Product Product Intermediate->Product Catalyst_Comparison cluster_lanthanide This compound cluster_traditional Traditional Lewis Acids Eu_Node Mild Conditions Good to High Yields Lower Toxicity (presumed) AlCl3_Node AlCl₃ High Yields Often requires specific solvents FeCl3_Node FeCl₃ High Yields Longer reaction times in some cases ZnCl2_Node ZnCl₂ Excellent Yields Short reaction times (solvent-free)

References

Spectroscopic comparison of Europium(III) nitrate hydrate and Terbium(III) nitrate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the distinct spectroscopic characteristics of Europium(III) and Terbium(III) nitrate (B79036) hydrates, complete with experimental data and protocols.

In the realm of lanthanide chemistry, Europium(III) and Terbium(III) compounds are renowned for their unique luminescent properties, making them invaluable tools in various scientific disciplines, including medical diagnostics, materials science, and drug development. This guide provides a detailed spectroscopic comparison of two commonly used precursors, Europium(III) nitrate hydrate (B1144303) (Eu(NO₃)₃·xH₂O) and Terbium(III) nitrate hydrate (Tb(NO₃)₃·xH₂O), offering a quantitative analysis of their absorption, emission, and vibrational characteristics. Understanding these differences is crucial for selecting the appropriate lanthanide probe for specific applications, optimizing experimental conditions, and interpreting results with precision.

Executive Summary of Spectroscopic Properties

The distinct electronic configurations of Europium(III) and Terbium(III) ions give rise to their characteristic and dramatically different emission profiles. Europium(III) is celebrated for its strong red emission, while Terbium(III) is prized for its vibrant green luminescence. These differences are readily apparent in their emission spectra and are accompanied by variations in their absorption profiles and fluorescence lifetimes. The coordination environment, influenced by the nitrate and water ligands, can be probed using vibrational spectroscopy, revealing subtle distinctions in their solid-state and solution structures.

Data Presentation: A Quantitative Comparison

The following tables summarize the key spectroscopic parameters for Europium(III) nitrate hydrate and Terbium(III) nitrate hydrate. It is important to note that the molar absorptivity of lanthanide ions is generally low due to the forbidden nature of f-f transitions, and fluorescence lifetimes can be influenced by the solvent environment.

Spectroscopic ParameterThis compoundTerbium(III) Nitrate Hydrate
Form Crystalline solidCrystalline solid
Common Hydration State Hexahydrate (Eu(NO₃)₃·6H₂O)Hexahydrate (Tb(NO₃)₃·6H₂O)
Appearance Colorless crystalsColorless crystals

Table 1: General Properties

ParameterThis compoundTerbium(III) Nitrate Hydrate
Typical Absorption Range UV region325 nm to 390 nm
Molar Absorptivity (ε) Generally low (typically < 10 M⁻¹cm⁻¹) for f-f transitions.Generally low (typically < 10 M⁻¹cm⁻¹) for f-f transitions.

Table 2: UV-Vis Absorption Spectroscopy

ParameterThis compoundTerbium(III) Nitrate Hydrate
Primary Emission Color RedGreen
Major Emission Peaks ~579 nm (⁵D₀→⁷F₀), ~591 nm (⁵D₀→⁷F₁), ~615 nm (⁵D₀→⁷F₂), ~650 nm (⁵D₀→⁷F₃), ~695 nm (⁵D₀→⁷F₄)~489 nm (⁵D₄→⁷F₆), ~542 nm (⁵D₄→⁷F₅), ~585 nm (⁵D₄→⁷F₄), ~620 nm (⁵D₄→⁷F₃)[1][2]
Most Intense Transition ⁵D₀→⁷F₂ (~615 nm)⁵D₄→⁷F₅ (~542 nm)[1]
Fluorescence Lifetime (Aqueous) ~110 µs (in H₂O, concentration dependent)Not directly reported for the nitrate hydrate, but typically in the range of 100s of µs to ms (B15284909) for Tb(III) complexes.

Table 3: Fluorescence Emission Spectroscopy

Vibrational ModeThis compoundTerbium(III) Nitrate Hydrate
NO₃⁻ Symmetric Stretch (ν₁) ~1045 cm⁻¹~1045 cm⁻¹
NO₃⁻ Out-of-Plane Bend (ν₂) ~815 cm⁻¹~815 cm⁻¹
NO₃⁻ Asymmetric Stretch (ν₃) ~1300-1500 cm⁻¹ (often split)~1300-1500 cm⁻¹ (often split)
NO₃⁻ In-Plane Bend (ν₄) ~740 cm⁻¹~740 cm⁻¹
H₂O Stretching Broad band ~3200-3500 cm⁻¹Broad band ~3200-3500 cm⁻¹
H₂O Bending ~1630 cm⁻¹~1630 cm⁻¹

Table 4: Vibrational Spectroscopy (Raman and Infrared) - Expected Ranges

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. Detailed experimental protocols for each are provided below.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption characteristics and molar absorptivity of the lanthanide nitrate hydrates.

Methodology:

  • Sample Preparation: Prepare a series of standard solutions of known concentrations (e.g., 0.01 M, 0.025 M, 0.05 M, 0.1 M) of this compound and Terbium(III) nitrate hydrate in a suitable solvent (e.g., deionized water or dilute acid to prevent hydrolysis).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using the solvent in both the sample and reference cuvettes.

    • Measure the absorbance of each standard solution over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λ_max).

    • According to the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λ_max versus concentration.

    • The molar absorptivity (ε) can be calculated from the slope of the linear portion of the calibration curve (slope = ε × path length).

Fluorescence Spectroscopy

Objective: To determine the emission spectra and fluorescence lifetimes of the lanthanide nitrate hydrates.

Methodology:

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁶ M) of this compound and Terbium(III) nitrate hydrate in a suitable solvent. For lifetime measurements, D₂O is often used to minimize quenching by O-H vibrations.

  • Instrumentation: Use a spectrofluorometer equipped with a pulsed light source (e.g., xenon flash lamp or laser) for lifetime measurements.

  • Emission Spectra Measurement:

    • Excite the sample at a suitable wavelength in its absorption band.

    • Scan the emission monochromator to record the fluorescence intensity as a function of wavelength.

  • Fluorescence Lifetime Measurement:

    • Excite the sample with a short pulse of light.

    • Measure the decay of the fluorescence intensity over time.

    • Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

Vibrational Spectroscopy (Raman and Infrared)

Objective: To investigate the coordination environment of the lanthanide ions by analyzing the vibrational modes of the nitrate and water ligands.

Methodology:

  • Sample Preparation:

    • Infrared (IR) Spectroscopy: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

    • Raman Spectroscopy: Place a small amount of the solid sample directly onto a microscope slide or into a capillary tube.

  • Instrumentation:

    • IR: Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Raman: Use a Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).

  • Measurement:

    • Acquire the IR or Raman spectrum over the desired wavenumber range (e.g., 400-4000 cm⁻¹).

  • Data Analysis:

    • Identify and assign the observed vibrational bands to the corresponding functional groups (NO₃⁻ and H₂O).

    • Compare the peak positions and any splitting of the nitrate bands to determine the coordination mode (monodentate, bidentate, or free ion).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic comparison.

G Experimental Workflow for Spectroscopic Comparison cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Comparison cluster_output Final Comparison Eu_Nitrate This compound UV_Vis UV-Vis Absorption Eu_Nitrate->UV_Vis Fluorescence Fluorescence Emission & Lifetime Eu_Nitrate->Fluorescence Vibrational Raman & IR Eu_Nitrate->Vibrational Tb_Nitrate Terbium(III) Nitrate Hydrate Tb_Nitrate->UV_Vis Tb_Nitrate->Fluorescence Tb_Nitrate->Vibrational Absorption_Data Absorption Spectra Molar Absorptivity UV_Vis->Absorption_Data Emission_Data Emission Spectra Fluorescence Lifetime Fluorescence->Emission_Data Vibrational_Data Vibrational Frequencies Coordination Environment Vibrational->Vibrational_Data Comparison_Guide Comparative Guide Absorption_Data->Comparison_Guide Emission_Data->Comparison_Guide Vibrational_Data->Comparison_Guide

Caption: Experimental workflow for the spectroscopic comparison of lanthanide nitrates.

Signaling Pathways and Logical Relationships

The distinct spectroscopic properties of Europium(III) and Terbumin(III) arise from their different electronic energy level structures, which dictates the pathways for absorption and emission of light.

G Energy Level and Spectroscopic Transitions cluster_eu Europium(III) cluster_tb Terbium(III) Eu_Ground ⁷F₀ Ground State Eu_Emission Red Emission (~615 nm) Eu_Ground->Eu_Emission Eu_Excited ⁵D₀ Excited State Eu_Excited->Eu_Ground Radiative Decay Tb_Ground ⁷F₆ Ground State Tb_Emission Green Emission (~542 nm) Tb_Ground->Tb_Emission Tb_Excited ⁵D₄ Excited State Tb_Excited->Tb_Ground Radiative Decay Absorption Light Absorption (Excitation) Absorption->Eu_Excited f-f transition Absorption->Tb_Excited f-f transition

Caption: Simplified energy level diagrams for Eu(III) and Tb(III) spectroscopic transitions.

References

A Researcher's Guide to Assessing the Purity of Synthesized Europium(III) Nitrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a comprehensive comparison of analytical techniques to assess the purity of synthesized Europium(III) nitrate (B79036) hydrate (B1144303), alongside a comparative look at common alternatives, Europium(III) chloride and Europium(III) acetate (B1210297).

This document outlines key experimental protocols and presents data to aid in the selection and quality control of europium compounds critical for various research applications, including the development of luminescent probes, catalysts, and advanced materials.

Comparative Analysis of Europium(III) Salts

The choice of a europium salt can significantly impact experimental outcomes. Europium(III) nitrate hydrate is a common precursor due to its high solubility in water and polar organic solvents. However, depending on the application, alternative salts like europium(III) chloride or acetate may offer advantages. The following tables summarize the key properties and purity considerations for these compounds.

Table 1: Physical and Chemical Properties of Europium(III) Salts

PropertyThis compoundEuropium(III) Chloride HexahydrateEuropium(III) Acetate Hydrate
Chemical Formula Eu(NO₃)₃·xH₂O (commonly x=6)EuCl₃·6H₂OEu(C₂H₃O₂)₃·xH₂O
Molecular Weight 446.07 g/mol (for hexahydrate)366.41 g/mol 329.10 g/mol (anhydrous basis)
Appearance Colorless crystalline solidColorless to yellowish crystalline solidWhite crystalline powder
Solubility in Water Highly solubleSolubleSoluble

Table 2: Typical Purity Specifications and Common Impurities

ParameterThis compoundEuropium(III) Chloride HexahydrateEuropium(III) Acetate Hydrate
Purity Assay (Trace Metals Basis) ≥99.9% - 99.999%≥99.9% - 99.99%≥99% - 99.999%
Common Rare Earth Impurities (ppm) La, Ce, Pr, Nd, Sm, Gd, Tb, Dy, YLa, Ce, Pr, Nd, Sm, Gd, Tb, Dy, YLa, Ce, Pr, Nd, Sm, Gd, Tb, Dy, Y
Common Non-Rare Earth Impurities Fe, Ca, Mg, Al, SiFe, Ca, Mg, Al, SiFe, Ca, Mg, Al, Si
Potential Anionic Impurities Unreacted nitric acidUnreacted hydrochloric acid, oxychloridesUnreacted acetic acid

Experimental Protocols for Purity Assessment

A multi-technique approach is essential for a thorough purity assessment of synthesized this compound.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is crucial for determining the hydration state and thermal stability of the synthesized salt.

Experimental Protocol:

  • Instrument: A calibrated TGA-DSC instrument is required.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina (B75360) or platinum crucible.

  • TGA-DSC Program:

    • Heat the sample from room temperature (e.g., 25 °C) to 800 °C.

    • Heating rate: A standard rate of 10 °C/min is recommended.[1]

    • Atmosphere: An inert atmosphere, such as nitrogen or argon, at a flow rate of 50-100 mL/min.[1]

  • Data Analysis:

    • TGA Curve: Analyze the weight loss steps. The initial weight loss corresponds to the dehydration of water molecules. Subsequent weight loss stages indicate the decomposition of the nitrate to europium oxynitrates and finally to europium(III) oxide (Eu₂O₃).[1][2][3] The theoretical weight loss for the conversion of Eu(NO₃)₃·6H₂O to Eu₂O₃ can be calculated to verify the final residue.

    • DSC Curve: Correlate endothermic and exothermic peaks with the weight loss steps from the TGA curve. The melting of the hydrate is typically observed as a sharp endotherm around 65-85°C.[2][4] Decomposition events will appear as a series of endothermic or exothermic peaks.

Comparative Data:

TechniqueEuropium(III) Nitrate HexahydrateEuropium(III) Chloride HexahydrateEuropium(III) Acetate Hydrate
TGA Multi-step decomposition, initial water loss, followed by nitrate decomposition to form Eu₂O₃.Dehydration at lower temperatures, followed by decomposition which may form europium oxychloride before the oxide.Initial dehydration followed by decomposition of the acetate groups, yielding Eu₂O₃ at high temperatures.
DSC Endotherm for melting/dehydration, followed by complex peaks for decomposition.Endotherms for dehydration and decomposition.Endotherms for dehydration and decomposition.
Spectroscopic Analysis

a) UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to detect the presence of certain impurities and to confirm the electronic transitions of the Eu³⁺ ion.

Experimental Protocol:

  • Instrument: A calibrated double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute aqueous solution of the synthesized this compound of a known concentration (e.g., 1 mg/mL).

  • Measurement: Record the absorption spectrum from 200 to 800 nm against a deionized water blank.

  • Data Analysis: The spectrum should show the characteristic sharp, low-intensity absorption bands of the Eu³⁺ ion due to f-f transitions. Broader, more intense bands may indicate the presence of organic impurities or other metal ions.

b) Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for assessing purity, as the luminescence of Eu³⁺ is very sensitive to its local environment and the presence of quenchers.

Experimental Protocol:

  • Instrument: A calibrated spectrofluorometer.

  • Sample Preparation: Prepare a dilute aqueous solution of the synthesized this compound.

  • Measurement:

    • Record the excitation spectrum by monitoring the emission at the most intense Eu³⁺ emission wavelength (typically around 615 nm).

    • Record the emission spectrum by exciting at a characteristic Eu³⁺ absorption wavelength (e.g., 395 nm).[5][6]

  • Data Analysis: The emission spectrum should display the characteristic sharp emission bands of Eu³⁺, corresponding to the ⁵D₀ → ⁷Fⱼ transitions (J = 0, 1, 2, 3, 4). The presence of other luminescent rare earth impurities (e.g., Tb³⁺, Dy³⁺) can be detected by their characteristic emission peaks. The relative intensities of the Eu³⁺ emission peaks, particularly the ratio of the hypersensitive ⁵D₀ → ⁷F₂ transition (around 615 nm) to the ⁵D₀ → ⁷F₁ transition (around 590 nm), can provide information about the local symmetry of the Eu³⁺ ion and the presence of coordinating impurities.

Elemental Analysis: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is the gold standard for determining the concentration of trace elemental impurities, especially other rare earth elements.

Experimental Protocol:

  • Instrument: A calibrated ICP-MS instrument.

  • Sample Preparation:

    • Accurately weigh a small amount of the synthesized this compound.

    • Dissolve the sample in high-purity dilute nitric acid (e.g., 2%).

    • Dilute the solution to a final concentration within the linear dynamic range of the instrument for the analytes of interest.

    • An internal standard (e.g., Rh, In) should be added to all samples and standards to correct for matrix effects and instrumental drift.[5]

  • Measurement: Analyze the prepared solution using the ICP-MS. The instrument parameters should be optimized for the determination of rare earth elements.

  • Data Analysis: Quantify the concentration of impurity elements against a calibration curve prepared from certified reference materials. The results will provide a detailed profile of the elemental purity of the synthesized compound.

Visualization of the Purity Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results & Assessment Synthesis Synthesized Europium(III) Nitrate Hydrate TGA_DSC Thermal Analysis (TGA/DSC) Synthesis->TGA_DSC Spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence) Synthesis->Spectroscopy ICP_MS Elemental Analysis (ICP-MS) Synthesis->ICP_MS Hydration_Stability Hydration State & Thermal Stability TGA_DSC->Hydration_Stability Optical_Purity Optical Purity & Eu³⁺ Environment Spectroscopy->Optical_Purity Elemental_Purity Trace Elemental Impurities ICP_MS->Elemental_Purity Final_Assessment Final Purity Assessment Hydration_Stability->Final_Assessment Optical_Purity->Final_Assessment Elemental_Purity->Final_Assessment

Caption: Workflow for the purity assessment of synthesized this compound.

Logical Relationships in Purity Analysis

The following diagram illustrates the relationships between the analytical techniques and the purity aspects they address.

Purity_Relationships cluster_techniques Analytical Techniques cluster_properties Purity Aspects TGA TGA Hydration Hydration State TGA->Hydration Thermal_Stability Thermal Stability TGA->Thermal_Stability DSC DSC DSC->Thermal_Stability UV_Vis UV-Vis Impurity_ID Impurity Identification UV_Vis->Impurity_ID Fluorescence Fluorescence Fluorescence->Impurity_ID ICP_MS ICP-MS ICP_MS->Impurity_ID Quantification Impurity Quantification ICP_MS->Quantification

Caption: Relationships between analytical techniques and purity assessment aspects.

By employing this comprehensive analytical approach, researchers can confidently ascertain the purity of their synthesized this compound and make informed decisions regarding its suitability for their specific applications, as well as judiciously select alternative europium salts when necessary.

References

Safety Operating Guide

Europium(III) nitrate hydrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Europium(III) nitrate (B79036) hydrate (B1144303) is critical to ensure laboratory safety and environmental protection. As an oxidizing solid that can intensify fire and cause skin, eye, and respiratory irritation, it must be handled as hazardous waste from the point of collection through final disposal.[1][2][3] Adherence to local, state, and federal regulations is mandatory.[4]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is in use. The immediate environment must be clear of incompatible materials, especially combustibles, organic materials, reducing agents, and strong acids.[5]

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-impermeable gloves.[6]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles and a face shield.[3][7]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[7]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved particulate respirator.[7]

Step-by-Step Disposal Protocol

This procedure applies to the disposal of waste Europium(III) nitrate hydrate and its contaminated containers.

Step 1: Waste Characterization and Segregation

  • Classify any discarded this compound as a hazardous waste.[5][8]

  • Keep this waste stream segregated from other chemical wastes, particularly combustible materials, organic solvents, and strong acids to prevent violent reactions.[1][5]

Step 2: Packaging and Labeling

  • Place the waste material into a suitable, sealable, and closed container to prevent leaks or spills.[6][9] The container must be compatible with the chemical.

  • Clearly label the container with "Hazardous Waste" and identify the contents as "this compound". Ensure the label includes the appropriate hazard pictograms (e.g., oxidizer, irritant).

Step 3: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[6][7]

  • Ensure the storage location is away from heat, sparks, open flames, or any source of ignition.[1][2] Do not store on wooden pallets or near any combustible materials.[1]

  • Store the container in a locked-up area to restrict access.[2][3][6]

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the waste through a licensed professional waste disposal service.[3]

  • Provide the service with the Safety Data Sheet (SDS) for this compound to ensure they can handle and transport it safely.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[1][6]

Management of Spills and Contaminated Materials

Accidental spills must be managed immediately to prevent hazards.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[1][3]

  • Contain Spill: Use a dry, inert material such as sand, earth, or vermiculite (B1170534) to contain the spill.[1] NEVER use combustible materials like sawdust, paper, or cloth, as this may result in fire.[1]

  • Collect Residue: Carefully scoop the solid residues and spilled material into a labeled container for disposal, using spark-proof tools if necessary.[1][6]

  • Decontaminate: Clean the spill area thoroughly. All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.[1]

Empty Container Disposal

Empty containers may retain hazardous residue and must be handled carefully.[1]

  • Reuse: If possible, return the container to the supplier for reuse or recycling.[1]

  • Disposal: If the container cannot be returned, it should be punctured to prevent re-use and then disposed of in an authorized landfill, in accordance with local regulations.[1][6]

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound.

MetricSpeciesValueReference
LD50 (Oral)Rat>5000 mg/kg[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Europium(III) nitrate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for the handling and disposal of Europium(III) nitrate (B79036) hydrate (B1144303), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety.

Chemical Identifier:

  • Name: Europium(III) nitrate hydrate

  • Synonyms: Europium trinitrate hydrate

  • CAS Number: 10031-53-5 (for hexahydrate)[1][2]

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below.

Hazard ClassGHS CodeHazard Statement
Oxidizing SolidsH272May intensify fire; oxidizer.[1][3]
Skin IrritationH315Causes skin irritation.[1][3]
Eye IrritationH319Causes serious eye irritation.[1][3]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[1][3]

Signal Word: Danger[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye Protection Chemical safety glasses or goggles and a face shield.[4]Protects against splashes and dust that can cause serious eye irritation.[1][4]
Skin Protection Nitrile or rubber gloves, and a complete suit protecting against chemicals.[4]Prevents skin contact which can cause irritation.[1][4]
Respiratory Protection Use only in a well-ventilated area.[3][4] If dust formation is likely, a NIOSH-approved respirator should be used.Prevents inhalation of dust which can cause respiratory irritation.[1][4]

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following procedures is crucial for the safe handling and storage of this compound.

Handling:

  • Ventilation: Always handle the material in a well-ventilated area, such as a chemical fume hood.[3][4]

  • Avoid Contact: Avoid contact with skin and eyes by wearing the appropriate PPE.[4]

  • Prevent Dust Formation: Avoid the formation of dust and aerosols.[3][4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Do not smoke in the handling area.[1][3][4][5]

  • Incompatible Materials: Keep away from clothing and other combustible materials, flammable substances, reducing agents, organic materials, and metal powders.[1][4]

  • Hygiene: Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke when using this product.[5]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3][4]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[4]

  • Incompatibilities: Store away from flammable substances, reducing agents, organic materials, and metal powders.[4]

  • Security: Store in a locked-up area.[1][3]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for several minutes, ensuring adequate flushing under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][4]
Skin Contact Wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical assistance if irritation or redness persists.[4]
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, administer CPR. Seek immediate medical attention.[4]
Ingestion Seek immediate medical assistance. Keep the victim calm.[4]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Clear the area of all personnel and move upwind.[5]

  • Ventilate: Increase ventilation in the area.[5]

  • Containment: Contain the spill using dry sand, earth, or other inert, non-combustible material.[5] DO NOT use sawdust or other organic materials as this may result in fire.[5]

  • Cleanup: Carefully scoop up the solid residues and place them in a labeled, sealed container for disposal.[5]

  • Decontaminate: Neutralize and decontaminate the spill area.[5]

Disposal:

  • Waste Material: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1][3] Contact a licensed professional waste disposal service.[3] For quantities greater than 10g, it is recommended to dissolve in dilute acid and transfer to a heavy metal waste drum for collection by a specialist disposal company.[2]

  • Contaminated Packaging: Dispose of as unused product.[3] Containers may be triple rinsed and offered for recycling or reconditioning.[6]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE: - Safety Goggles & Face Shield - Nitrile/Rubber Gloves - Chemical Resistant Suit a->b c Ensure Well-Ventilated Area (Fume Hood) b->c d Weigh/Handle this compound c->d e Keep Away From: - Heat/Ignition Sources - Combustibles - Reducing Agents d->e f Store in Tightly Sealed Container d->f i Segregate Waste d->i g Wash Hands Thoroughly f->g h Decontaminate Work Area g->h h->i j Dispose via Licensed Waste Disposal Service i->j

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.